molecular formula C14H18BNO3 B1323471 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one CAS No. 837392-64-0

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one

Cat. No.: B1323471
CAS No.: 837392-64-0
M. Wt: 259.11 g/mol
InChI Key: BXFPTCYBFJOZHJ-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one is a useful research compound. Its molecular formula is C14H18BNO3 and its molecular weight is 259.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)10-5-6-11-9(7-10)8-12(17)16-11/h5-7H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFPTCYBFJOZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620275
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one
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Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

837392-64-0
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
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Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one
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Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS No. 837392-64-0). This versatile building block is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. This document details its physical and chemical characteristics, provides a detailed experimental protocol for its synthesis via Miyaura borylation, and outlines its application in Suzuki-Miyaura cross-coupling reactions. Furthermore, it explores the role of this compound in the synthesis of potent inhibitors targeting key signaling pathways in cancer, such as those mediated by VEGFR, PDGFR, and c-Kit.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. Its core structure consists of an indolin-2-one moiety functionalized with a pinacol boronate ester at the 5-position. This boronate group is a key functional handle for palladium-catalyzed cross-coupling reactions.

PropertyValueReference
CAS Number 837392-64-0[1][2]
Molecular Formula C₁₄H₁₈BNO₃[1]
Molecular Weight 259.11 g/mol [1]
Melting Point 232.0 to 236.0 °C[2]
Boiling Point (Predicted) 424.9 ± 45.0 °C[2]
Density (Predicted) 1.16 ± 0.1 g/cm³[2]
Appearance White to light yellow crystalline powder[2]
Storage Temperature 2-8°C[2]

Spectroscopic Data:

While specific spectra for this compound are not widely published in publicly accessible databases, the structural confirmation of closely related indoline boronate esters has been achieved using standard spectroscopic techniques. The expected spectral characteristics are as follows:

  • ¹H NMR: Resonances corresponding to the aromatic protons of the indolin-2-one core, a singlet for the methylene protons at the 3-position, a broad singlet for the NH proton, and a characteristic singlet for the twelve equivalent methyl protons of the pinacol group.

  • ¹³C NMR: Signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the boron atom showing a characteristic chemical shift), the methylene carbon, and the carbons of the pinacol group.

  • FT-IR: Characteristic absorption bands for the N-H and C=O stretching of the lactam ring, as well as B-O stretching vibrations.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight.

Synthesis

The primary synthetic route to this compound is the Miyaura borylation of 5-bromoindolin-2-one.[1] This reaction involves the palladium-catalyzed coupling of the aryl bromide with a diboron reagent, typically bis(pinacolato)diboron.

G Bromoindolinone 5-Bromoindolin-2-one Catalyst Pd Catalyst (e.g., PdCl₂(dppf)) Bromoindolinone->Catalyst B2pin2 Bis(pinacolato)diboron B2pin2->Catalyst Product This compound Catalyst->Product Miyaura Borylation Base Base (e.g., KOAc) Base->Catalyst Solvent Solvent (e.g., Dioxane) Solvent->Catalyst

Synthesis Workflow via Miyaura Borylation

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Bromoindolin-2-one

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromoindolin-2-one (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

  • Add the palladium catalyst, PdCl₂(dppf) (0.03 equiv).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its application as a key intermediate in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the facile introduction of various aryl and heteroaryl substituents at the 5-position of the indolin-2-one core, a privileged scaffold in medicinal chemistry.

G Boronate This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Boronate->Catalyst ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Catalyst CoupledProduct 5-(Aryl/Heteroaryl)indolin-2-one Catalyst->CoupledProduct Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalyst Solvent Solvent System (e.g., Dioxane/Water) Solvent->Catalyst

General Suzuki-Miyaura Coupling Workflow

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., 4-bromopyridine)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv), the aryl halide (1.2 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05-0.10 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired 5-aryl-indolin-2-one product.

Role in Kinase Inhibitor Synthesis

The indolin-2-one scaffold is a cornerstone in the design of numerous kinase inhibitors. By utilizing this compound, medicinal chemists can efficiently synthesize libraries of analogues with diverse substitutions at the 5-position to probe the binding pocket of target kinases and optimize for potency and selectivity. This building block is particularly relevant for the synthesis of inhibitors targeting receptor tyrosine kinases (RTKs) implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit.

VEGFR-2 Signaling Pathway:

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can block this process and starve the tumor of essential nutrients.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Inhibitor Indolin-2-one Inhibitor Inhibitor->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Migration, Survival, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

References

An In-depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one, also known as 2-Oxoindoline-5-boronic acid pinacol ester, is a synthetically versatile heterocyclic compound. It incorporates the privileged indolin-2-one (oxindole) scaffold, a core structure in numerous biologically active molecules and pharmaceuticals, with a boronic acid pinacol ester functional group. This boronic ester moiety renders the molecule an invaluable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological significance.

Molecular Structure and Chemical Properties

The molecular structure of this compound consists of a central indolin-2-one core, with the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group attached at the 5-position of the bicyclic system.

Chemical Identifiers

Property Value
IUPAC Name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one
Synonyms 2-Oxoindoline-5-boronic acid pinacol ester, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxindole
CAS Number 837392-64-0[1]
Molecular Formula C₁₄H₁₈BNO₃[1]

| Molecular Weight | 259.11 g/mol [1] |

Physicochemical Data

Property Value Source
Appearance White to light yellow to light orange powder/crystal [1]
Melting Point 232.0 to 236.0 °C [1]
Boiling Point (Predicted) 424.9 ± 45.0 °C [1]
Density (Predicted) 1.16 ± 0.1 g/cm³ [1]

| pKa (Predicted) | 14.24 ± 0.20 |[1] |

Synthesis

The most common and efficient method for the synthesis of this compound is the Miyaura borylation reaction. This involves a palladium-catalyzed cross-coupling of a halogenated indolin-2-one precursor with a diboron reagent.

Experimental Protocol: Miyaura Borylation

This protocol is based on established procedures for the synthesis of similar aryl boronic esters.

Materials:

  • 5-Bromoindolin-2-one

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add 5-bromoindolin-2-one (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3.0 equivalents).

  • Add anhydrous 1,4-dioxane to the flask.

  • Degas the resulting suspension by bubbling nitrogen through it for 15-20 minutes.

  • To the degassed suspension, add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equivalents).

  • Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Catalyst 5-Bromoindolin-2-one 5-Bromoindolin-2-one Reaction Reaction 5-Bromoindolin-2-one->Reaction Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Reaction Pd(dppf)Cl2 Pd(dppf)Cl2 Pd(dppf)Cl2->Reaction KOAc KOAc KOAc->Reaction 1,4-Dioxane 1,4-Dioxane 1,4-Dioxane->Reaction Purification Purification Reaction->Purification Final_Product This compound Purification->Final_Product

Synthetic workflow for the Miyaura borylation of 5-bromoindolin-2-one.

Spectroscopic Characterization (Expected)

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (ppm) Multiplicity Integration Assignment
~8.0 s (br) 1H NH
~7.6 d 1H Ar-H
~7.5 s 1H Ar-H
~6.8 d 1H Ar-H
~3.5 s 2H CH₂

| 1.3 | s | 12H | 4 x CH₃ |

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (ppm) Assignment
~178 C=O
~145 Ar-C
~135 Ar-C
~128 Ar-CH
~125 Ar-CH
~110 Ar-CH
~84 C-(CH₃)₂
~36 CH₂

| ~25 | CH₃ |

Biological Significance and Potential Applications

The indolin-2-one core is a well-established pharmacophore found in a variety of kinase inhibitors approved for cancer therapy. The introduction of a boronic acid pinacol ester at the 5-position provides a strategic handle for the synthesis of novel derivatives through Suzuki-Miyaura cross-coupling. This allows for the rapid generation of libraries of compounds with diverse substitutions at this position, which can be screened for biological activity.

While no specific biological data for this compound has been found in the reviewed literature, indole derivatives are known to interact with various signaling pathways implicated in cancer and other diseases.

Signaling_Pathway cluster_pathway Potential Downstream Signaling PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NF-kB NF-kB Akt->NF-kB Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Survival Survival NF-kB->Survival Indole_Derivatives Indole Derivatives Indole_Derivatives->PI3K Modulation

General signaling pathways modulated by some indole derivatives.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel indolin-2-one derivatives. Its straightforward synthesis via Miyaura borylation from commercially available starting materials makes it an accessible intermediate for researchers in medicinal chemistry and materials science. While specific biological data for this compound is limited, its structural motifs suggest significant potential for the development of new therapeutic agents, particularly kinase inhibitors. Further investigation into the biological activities of its derivatives is a promising area for future research.

References

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one synthesis from 5-Bromo-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Palladium-Catalyzed Borylation of 5-Bromo-2-oxindole.

This technical guide provides a comprehensive overview of the synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one from 5-bromo-2-oxindole. This transformation is a key step in the synthesis of various biologically active molecules and advanced materials. The core of this process lies in the Miyaura borylation, a powerful palladium-catalyzed cross-coupling reaction.

Reaction Overview

The synthesis of this compound from 5-bromo-2-oxindole is achieved through a Miyaura borylation reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide (5-bromo-2-oxindole) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a base. The resulting product, an aryl boronic ester, is a versatile intermediate for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The general reaction scheme is as follows:

Caption: General reaction scheme for the Miyaura borylation of 5-Bromo-2-oxindole.

Experimental Data

The following table summarizes typical reaction conditions and reported yields for the Miyaura borylation of aryl bromides, providing a comparative basis for the synthesis of the target compound.

EntryPalladium CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂dppfKOAcDioxane80-10012-2470-90
2Pd₂(dba)₃XPhosK₃PO₄Toluene100-1108-1685-95
3Pd(OAc)₂SPhosK₂CO₃1,4-Dioxane/H₂O80-10012-1875-92

Note: Yields are indicative and can vary based on the specific substrate and reaction scale.

Detailed Experimental Protocol

This protocol provides a detailed methodology for the synthesis of this compound from 5-bromo-2-oxindole.

Materials:

  • 5-Bromo-2-oxindole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or sealed tube

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealed tube, add 5-bromo-2-oxindole (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.02-0.05 equiv), and potassium acetate (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the 5-bromo-2-oxindole.

  • Reaction: Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the Celite® pad with additional ethyl acetate.

    • Combine the organic filtrates and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Reactants: 5-Bromo-2-oxindole, B₂pin₂, Pd(dppf)Cl₂, KOAc B Establish Inert Atmosphere (N₂/Ar) A->B C Add Anhydrous 1,4-Dioxane B->C D Heat and Stir (80-100 °C) C->D E Cool to Room Temperature D->E F Dilute with Ethyl Acetate & Filter through Celite® E->F G Wash with Water & Brine F->G H Dry (Na₂SO₄) & Concentrate G->H I Flash Column Chromatography H->I J Isolate Pure Product I->J

Caption: Experimental workflow for the synthesis of 5-(Bpin)indolin-2-one.

Reaction Mechanism

The Miyaura borylation reaction proceeds through a catalytic cycle involving a palladium(0) species.

G Pd0 Pd(0)L₂ A Oxidative Addition Pd0->A ArPdBr Ar-Pd(II)L₂(Br) A->ArPdBr B Ligand Exchange (KOAc) ArPdBr->B ArPdOAc Ar-Pd(II)L₂(OAc) B->ArPdOAc C Transmetalation (B₂pin₂) ArPdOAc->C ArPdBpin Ar-Pd(II)L₂(Bpin) C->ArPdBpin D Reductive Elimination ArPdBpin->D D->Pd0 ArBpin Ar-Bpin D->ArBpin Product ArBpin->Product Reactant Ar-Br Reactant->A

Caption: Catalytic cycle of the Miyaura borylation reaction.

The catalytic cycle begins with the oxidative addition of the aryl bromide (5-bromo-2-oxindole) to a palladium(0) complex. The resulting palladium(II) species undergoes ligand exchange with the acetate base, followed by transmetalation with bis(pinacolato)diboron. Finally, reductive elimination yields the desired aryl boronic ester and regenerates the active palladium(0) catalyst.

Conclusion

The Miyaura borylation of 5-bromo-2-oxindole provides an efficient and reliable method for the synthesis of this compound. This technical guide outlines the key aspects of this transformation, including reaction conditions, a detailed experimental protocol, and the underlying reaction mechanism. The provided information is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Technical Guide: Spectroscopic and Synthetic Profile of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the versatile chemical intermediate, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one. This compound, identified by its CAS number 837392-64-0, is a key building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions.

Core Spectroscopic Data

Table 1: Expected Spectroscopic Data Summary

Spectroscopy Data Type Expected Values
¹H NMR Chemical Shift (δ)Aromatic Protons: ~7.0-7.5 ppm, CH₂ (indolinone): ~3.5 ppm, CH₃ (pinacol): ~1.3 ppm
¹³C NMR Chemical Shift (δ)Carbonyl (C=O): ~175 ppm, Aromatic Carbons: ~110-150 ppm, C-B: ~84 ppm, CH₂ (indolinone): ~36 ppm, CH₃ (pinacol): ~25 ppm
Mass Spec. Molecular Ion[M+H]⁺: 260.13
Infrared (IR) Wavenumber (cm⁻¹)N-H stretch: ~3200-3300 cm⁻¹, C=O stretch: ~1700-1720 cm⁻¹, B-O stretch: ~1300-1350 cm⁻¹

Experimental Protocols

The synthesis of this compound is typically achieved through a palladium-catalyzed Miyaura borylation reaction. The following protocol is a representative procedure based on established methods for similar substrates.

Synthesis of this compound

This synthesis involves the conversion of 5-bromoindolin-2-one to the corresponding boronate ester.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Catalyst & Base cluster_2 Solvent cluster_3 Product A 5-Bromoindolin-2-one F This compound A->F B Bis(pinacolato)diboron B->F C Pd(dppf)Cl₂ C->F D Potassium Acetate D->F E Dioxane E->F

Figure 1: Synthetic pathway for the Miyaura borylation of 5-bromoindolin-2-one.

Materials:

  • 5-Bromoindolin-2-one

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromoindolin-2-one (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • To this suspension, add Pd(dppf)Cl₂ (0.03 eq).

  • The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, washing with ethyl acetate.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Spectroscopic Characterization Workflow

The following workflow outlines the standard procedures for obtaining the key spectroscopic data for the synthesized compound.

G A Synthesized & Purified Product B Dissolve in Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) A->B E Dissolve in Suitable Solvent (e.g., Methanol or Acetonitrile) A->E G Prepare KBr Pellet or Thin Film A->G C ¹H NMR Spectroscopy B->C D ¹³C NMR Spectroscopy B->D I Data Analysis & Structural Confirmation C->I D->I F Mass Spectrometry (e.g., ESI-MS) E->F F->I H Infrared (IR) Spectroscopy G->H H->I

Figure 2: Workflow for the spectroscopic characterization of the target compound.

This technical guide serves as a foundational resource for researchers working with this compound. For critical applications, it is recommended to fully characterize the compound in-house to confirm its identity and purity.

An In-Depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one: Safety, Handling, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling procedures, and detailed experimental protocols relevant to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one. This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other biologically active molecules. Its indolin-2-one core is recognized as a privileged scaffold in drug discovery.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented below. This information is crucial for the safe handling, storage, and use of this compound in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₄H₁₈BNO₃[1]
Molecular Weight 259.11 g/mol [1]
Appearance White to light yellow to light orange powder/crystal[1]
Melting Point 232.0 to 236.0 °C[1]
Boiling Point (Predicted) 424.9 ± 45.0 °C[1]
Density (Predicted) 1.16 ± 0.1 g/cm³[1]
CAS Number 837392-64-0[1]

GHS Hazard and Precautionary Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.

Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation2WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3WarningH335: May cause respiratory irritation

Precautionary Statements:

  • Prevention: P261, P264, P280, P271

  • Response: P302+P352, P304+P340, P305+P351+P338, P319, P332+P317, P337+P317, P362+P364

  • Storage: P403+P233, P405

  • Disposal: P501

Safe Handling and Storage

Proper handling and storage procedures are essential to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Handling:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only outdoors or in a well-ventilated area.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Storage:

  • Conditions: Keep the container tightly closed in a dry and well-ventilated place. For long-term storage, refrigeration at 2-8°C is recommended.[1]

  • Incompatibilities: Keep away from strong oxidizing agents.

First-Aid Measures:

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • If Swallowed: May be harmful if swallowed. Seek immediate medical assistance.

Experimental Protocols

This compound is a key intermediate, typically synthesized via a Miyaura borylation reaction and subsequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Synthesis of this compound via Miyaura Borylation

This protocol describes the palladium-catalyzed borylation of 5-bromo-2-oxindole.

Workflow Diagram:

G Synthesis of 5-(Pinacolato)boron-indolin-2-one Workflow cluster_reactants Reactants & Reagents cluster_procedure Reaction Procedure cluster_workup Work-up & Purification Reactant1 5-Bromo-2-oxindole Setup Combine reactants, catalyst, and base in a Schlenk flask under inert atmosphere. Reactant1->Setup Reactant2 Bis(pinacolato)diboron Reactant2->Setup Catalyst PdCl₂(dppf) Catalyst->Setup Base Potassium Acetate (KOAc) Base->Setup Solvent 1,4-Dioxane (anhydrous, degassed) AddSolvent Add anhydrous, degassed 1,4-dioxane. Solvent->AddSolvent Setup->AddSolvent Heat Heat the mixture at 80-110 °C for 12-24 hours. AddSolvent->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Filter Dilute with ethyl acetate and filter through Celite. Cool->Filter Wash Wash the organic layer with water and brine. Filter->Wash Dry Dry over anhydrous Na₂SO₄. Wash->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify by flash column chromatography. Concentrate->Purify Product This compound Purify->Product

Caption: General workflow for the Miyaura borylation synthesis.

Detailed Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-oxindole (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) (0.03-0.05 equiv), and potassium acetate (KOAc) (2.0-3.0 equiv).[2][3]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5-10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction for the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Workflow Diagram:

G Suzuki-Miyaura Cross-Coupling Workflow cluster_reactants Reactants & Reagents cluster_procedure Reaction Procedure cluster_workup Work-up & Purification Reactant1 5-(Pinacolato)boron-indolin-2-one Setup Combine boronic ester, aryl halide, and catalyst in a flask under inert atmosphere. Reactant1->Setup Reactant2 Aryl Halide (Br, I) Reactant2->Setup Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) Catalyst->Setup Base Aqueous Na₂CO₃ or K₂CO₃ AddSolventBase Add solvent and aqueous base. Base->AddSolventBase Solvent Toluene/Ethanol or Dioxane/Water Solvent->AddSolventBase Setup->AddSolventBase Heat Heat the mixture to reflux (80-100 °C) for 4-12 hours. AddSolventBase->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction mixture to room temperature. Monitor->Cool Extract Extract with an organic solvent (e.g., ethyl acetate). Cool->Extract Wash Wash the organic layer with water and brine. Extract->Wash Dry Dry over anhydrous Na₂SO₄. Wash->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify by flash column chromatography or recrystallization. Concentrate->Purify Product 5-Aryl-indolin-2-one Purify->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), the desired aryl halide (e.g., aryl bromide or iodide, 1.0-1.2 equiv), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or PdCl₂(dppf) (0.02-0.05 equiv).[4][5]

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent and Base Addition: Add a solvent system such as a mixture of toluene and ethanol, or 1,4-dioxane and water. Add an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv).

  • Reaction: Heat the biphasic mixture to reflux (typically 80-100 °C) with vigorous stirring for 4-12 hours.

  • Monitoring: Follow the disappearance of the starting materials by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the solution over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter and remove the solvent under reduced pressure. Purify the resulting crude solid or oil by flash column chromatography or recrystallization to obtain the pure 5-aryl-indolin-2-one product.

Role in Signaling Pathways

The indolin-2-one scaffold is a cornerstone in the development of kinase inhibitors. Derivatives of this structure are known to target a variety of protein kinases involved in cellular signaling pathways that are often dysregulated in diseases like cancer.[6][7]

One significant mechanism of action for certain indolin-2-one derivatives is the inhibition of the Thioredoxin Reductase (TrxR) enzyme. TrxR is a key component of the thioredoxin system, which maintains the cellular redox balance.[6][8] Inhibition of TrxR leads to an increase in reactive oxygen species (ROS) and the oxidation of thioredoxin (Trx).[6][9] In its reduced state, Trx binds to and inhibits Apoptosis Signal-regulating Kinase 1 (ASK1).[10] When Trx is oxidized, it dissociates from ASK1, leading to the activation of the ASK1 signaling cascade.[6][11] Activated ASK1 then phosphorylates and activates downstream kinases in the mitogen-activated protein kinase (MAPK) pathways, specifically c-Jun N-terminal kinase (JNK) and p38 MAPK.[6][9] The activation of these stress-related pathways ultimately leads to the induction of apoptosis (programmed cell death).[6][8]

G Indolin-2-one Derivative-Mediated Apoptosis Pathway Indolinone Indolin-2-one Derivative TrxR Thioredoxin Reductase (TrxR) Indolinone->TrxR Inhibition Trx_reduced Thioredoxin (Reduced) TrxR->Trx_reduced Reduction Trx_oxidized Thioredoxin (Oxidized) Trx_reduced->Trx_oxidized Oxidation (due to TrxR inhibition) ASK1_inactive ASK1 (Inactive) Trx_reduced->ASK1_inactive Binding and Inhibition Trx_oxidized->ASK1_inactive Dissociation ASK1_active ASK1 (Active) ASK1_inactive->ASK1_active Activation JNK_p38 JNK / p38 MAPK ASK1_active->JNK_p38 Phosphorylation & Activation Apoptosis Apoptosis JNK_p38->Apoptosis Induction

Caption: Inhibition of TrxR by indolin-2-one derivatives leads to apoptosis.

This guide serves as a foundational resource for researchers working with this compound. Adherence to the safety and handling protocols is paramount. The provided experimental procedures offer a starting point for the synthesis and application of this versatile compound in the development of novel chemical entities.

References

The Therapeutic Potential of Indolin-2-One Derivatives: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolin-2-one, or oxindole, scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility has led to the development of derivatives with a wide spectrum of therapeutic applications, most notably in oncology. This technical guide provides an in-depth overview of the significant biological activities of indolin-2-one derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.

Anticancer Activity: Targeting Key Signaling Pathways

Indolin-2-one derivatives have emerged as a cornerstone in modern oncology, primarily through their potent activity as kinase inhibitors. By competitively binding to the ATP-binding pocket of various protein kinases, these compounds can disrupt the signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.[1][2]

Mechanism of Action: Kinase Inhibition

A primary mechanism of action for many anticancer indolin-2-ones is the inhibition of receptor tyrosine kinases (RTKs).[3] Notably, Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key targets.[4] Inhibition of these receptors blocks downstream signaling, leading to a reduction in tumor-induced angiogenesis, which is critical for supplying nutrients to tumors.[4] Sunitinib, an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors, is a prominent example of a multi-targeted RTK inhibitor based on the indolin-2-one scaffold.[4]

Beyond RTKs, other kinase targets include Aurora B kinase, a crucial regulator of the cell cycle, and cyclin-dependent kinases (CDKs).[5] Some derivatives also exhibit anticancer effects by inhibiting other critical cellular proteins like thioredoxin reductase (TrxR), leading to increased oxidative stress and apoptosis in cancer cells.

Key Signaling Pathway: VEGFR-2 Inhibition

The VEGFR-2 signaling pathway is a critical regulator of angiogenesis. The binding of VEGF-A to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates several downstream cascades, including the PLC-γ-PKC-MAPK pathway, which ultimately promotes endothelial cell proliferation, migration, and survival.[6][7] Indolin-2-one-based inhibitors block the initial ATP binding, preventing this entire cascade.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 ADP ADP VEGFR2->ADP PLCg PLC-γ VEGFR2->PLCg Activates VEGF VEGF-A VEGF->VEGFR2 Binds Indolinone Indolin-2-one Inhibitor (e.g., Sunitinib) Indolinone->VEGFR2 Inhibits ATP ATP ATP->VEGFR2 Phosphorylates PKC PKC PLCg->PKC Activates MAPK MAPK (ERK1/2) PKC->MAPK Activates Proliferation Cell Proliferation, Migration, Angiogenesis MAPK->Proliferation Promotes NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa IkBa_p P-IκBα IkBa->IkBa_p Phosphorylation p50_p65_IkB p50/p65-IκBα (Inactive) p50_p65_IkB->IkBa p50_p65 p50/p65 (Active) p50_p65_IkB->p50_p65 p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation Degradation Proteasomal Degradation IkBa_p->Degradation DNA DNA p50_p65_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes Transcription LPS LPS LPS->IKK Activates Indolinone Indolin-2-one Derivative Indolinone->IKK Inhibits Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Isatin & Aldehyde (Starting Materials) reaction Knoevenagel Condensation (e.g., in Ethanol with Piperidine) start->reaction product 3-Substituted Indolin-2-one Derivative reaction->product purify Purification (Crystallization/Chromatography) product->purify char Structural Characterization (NMR, MS) purify->char cytotox Cytotoxicity Assay (e.g., MTT) char->cytotox antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) char->antimicrobial antiviral Antiviral Assay (e.g., Plaque Reduction) char->antiviral mechanistic Mechanistic Studies (Kinase Assay, Western Blot) cytotox->mechanistic

References

The Indispensable Role of Boronate Esters in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronate esters have emerged as remarkably versatile and indispensable reagents in the field of organic synthesis. Their unique combination of stability, reactivity, and functional group tolerance has positioned them as crucial building blocks in the construction of complex organic molecules, with profound implications for medicinal chemistry and materials science.[1][2] These organoboron compounds are characterized by a boron atom bonded to two oxygen atoms, which are typically part of a diol, forming a cyclic ester. This structure imparts a balance of stability for isolation and purification while allowing for facile transmetalation in various cross-coupling reactions.[3][4] This technical guide provides an in-depth exploration of the synthesis, applications, and mechanistic intricacies of boronate esters, with a focus on their pivotal role in modern synthetic methodologies.

I. Synthesis of Boronate Esters

The accessibility of boronate esters is a key factor in their widespread use. Several robust and high-yielding methods have been developed for their synthesis, catering to a diverse range of substrates.

Esterification of Boronic Acids

The most straightforward method for the synthesis of boronate esters is the direct condensation of a boronic acid with a diol, most commonly pinacol, to form the corresponding pinacol boronate ester.[5] This equilibrium-driven reaction is typically facilitated by the removal of water, often through azeotropic distillation or the use of a dehydrating agent like magnesium sulfate.[5][6]

Miyaura Borylation

A cornerstone for the synthesis of aryl and vinyl boronate esters is the palladium-catalyzed Miyaura borylation reaction.[7] This method involves the cross-coupling of an organic halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[8] The reaction exhibits broad functional group tolerance and provides access to a wide array of boronate esters that may be difficult to synthesize via other methods.

C-H Borylation

More recently, iridium- and rhodium-catalyzed C-H borylation reactions have gained prominence as a highly efficient and atom-economical route to aryl and heteroaryl boronate esters. This powerful strategy enables the direct conversion of C-H bonds into C-B bonds, obviating the need for pre-functionalized starting materials.[9]

From Organometallic Reagents

Boronate esters can also be prepared by the reaction of organolithium or Grignard reagents with trialkyl borates, followed by hydrolysis and esterification.[7][10] This classic method remains a valuable tool for the synthesis of a variety of boronate esters.

II. Core Applications in Organic Synthesis

The utility of boronate esters spans a wide spectrum of organic transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reaction

The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is arguably the most significant application of boronate esters.[1][11] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organoboron reagent (often a boronate ester) and an organic halide or triflate.[12][13] Its mild reaction conditions, exceptional functional group tolerance, and the low toxicity of the boron-containing reagents have made it a favored method for the synthesis of biaryls, polyenes, and styrenes, which are common motifs in pharmaceuticals and functional materials.[12][14]

Recent mechanistic studies have revealed that boronate esters can directly transmetalate without prior hydrolysis, and the rate of this key step can be significantly influenced by the nature of the diol used in the ester.[1][2]

Chan-Lam Cross-Coupling Reaction

The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[15][16] This copper-catalyzed reaction couples boronate esters with amines, alcohols, phenols, and other N- and O-nucleophiles.[17][18] A key advantage of the Chan-Lam coupling is that it can often be performed under mild, aerobic conditions, making it an attractive alternative to other methods like the Buchwald-Hartwig amination.[16]

Liebeskind-Srogl Cross-Coupling Reaction

The Liebeskind-Srogl coupling is a palladium-catalyzed, copper-mediated reaction that enables the formation of carbon-carbon bonds from thioesters and boronic acids or their esters.[19][20] This reaction is particularly valuable for the synthesis of ketones under neutral conditions, avoiding the use of harsh organometallic reagents.[21][22] The reaction proceeds through a unique mechanism involving the activation of the thioester by the copper(I) carboxylate.[21]

Boronate Esters as Protecting Groups

Beyond their role as cross-coupling partners, boronate esters serve as effective protecting groups for diols.[3][23] The facile formation of cyclic boronic esters with 1,2- and 1,3-diols allows for the selective protection of these functionalities, particularly in carbohydrate chemistry.[24][25] These boronate esters are stable to a range of reaction conditions and can be readily cleaved under mild hydrolytic conditions.[23] Pinacol esters are the most commonly used for this purpose due to their stability.[3]

III. Quantitative Data Summary

The following tables summarize typical quantitative data for key reactions involving boronate esters, providing a comparative overview of their efficiency.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Aryl Pinacol Boronate Esters

EntryAryl BromideAryl Pinacol Boronate EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePhenylboronic acid pinacol esterPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295[12]
23,5-(CF₃)₂C₆H₃Br2-PyridylboronatePd₂(dba)₃ (1.5)Ligand 1 (9)KFDioxane1101882[26]
34-BromotoluenePhenylboronic acid pinacol esterPdCl₂(dppf) (3)-K₂CO₃Dioxane801692[27]
41-Bromo-4-nitrobenzenePhenylboronic acid pinacol esterPd(OAc)₂ (0.5)--WEBRT294[28]

Table 2: Synthesis of Aryl Pinacol Boronate Esters via Miyaura Borylation

EntryAryl HalideDiboron ReagentCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-IodoanisoleB₂pin₂PdCl₂(dppf) (3)-KOAcDioxane80895[8]
24-BromobenzonitrileB₂pin₂Pd(dba)₂ (3)P(Cy)₃ (6)KOAcDioxane801688[9]
31-Chloro-4-nitrobenzeneB₂pin₂PdCl₂(dppf) (3)-KOAcDioxane802475[9]

IV. Experimental Protocols

General Procedure for the Synthesis of an Aryl Pinacol Boronate Ester via Miyaura Borylation

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 mmol, 3 mol%)

  • Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir for the desired amount of time (typically 8-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure aryl pinacol boronate ester.[8]

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide, arylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.[12]

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[12]

  • Add degassed toluene and degassed water via syringe.[12]

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.[12]

  • Monitor the reaction's progress using TLC or GC-MS.[12]

  • After the reaction is complete, cool the mixture to room temperature.[12]

  • Add water (10 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).[12]

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[12]

  • Filter the solution and concentrate it under reduced pressure.[12]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[12]

V. Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the catalytic cycles of key reactions involving boronate esters and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br (Oxidative Addition Intermediate) Pd0->ArPdBr Ar-X ArPdOH Ar-Pd(II)L₂-OH ArPdBr->ArPdOH Base Transmetalation Transmetalation ArPdOH->Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr_prime ReductiveElimination Reductive Elimination ArPdAr_prime->ReductiveElimination Product Ar-Ar' (Coupled Product) ArX Ar-X Boronate Ar'-B(OR)₂ Boronate->Transmetalation Base Base (e.g., OH⁻) ReductiveElimination->Pd0 ReductiveElimination->Product

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Chan_Lam_Cycle CuII Cu(II) ArCuII Ar-Cu(II) CuII->ArCuII Ar-B(OR)₂ ArCuIII_Nu Ar-Cu(III)-Nu ArCuII->ArCuIII_Nu Nu-H Product Ar-Nu (Coupled Product) ArCuIII_Nu->Product Reductive Elimination CuI Cu(I) ArCuIII_Nu->CuI CuI->CuII Oxidant Boronate Ar-B(OR)₂ Nucleophile Nu-H (Amine/Alcohol) Oxidant Oxidant (O₂)

Simplified Catalytic Cycle of the Chan-Lam Cross-Coupling Reaction.

Experimental_Workflow Start Start ReactionSetup Reaction Setup: - Add reagents to flask - Inert atmosphere Start->ReactionSetup Reaction Reaction: - Add solvent - Heat and stir ReactionSetup->Reaction Monitoring Monitoring: - TLC or GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Quench reaction - Extraction Monitoring->Workup Complete Purification Purification: - Column chromatography Workup->Purification Analysis Product Analysis: - NMR, MS Purification->Analysis End End Analysis->End

General Experimental Workflow for a Cross-Coupling Reaction.

VI. Conclusion and Future Outlook

Boronate esters have firmly established themselves as a cornerstone of modern organic synthesis. Their ease of preparation, stability, and diverse reactivity in key bond-forming reactions have made them invaluable tools for chemists in academia and industry, particularly in the realm of drug discovery and development.[14][29][30] The continued development of novel borylation methods, such as C-H activation, and the expansion of the scope of cross-coupling reactions will undoubtedly further enhance the synthetic utility of these remarkable compounds. As the demand for more efficient and sustainable synthetic methodologies grows, the role of boronate esters is poised to become even more prominent in shaping the future of organic chemistry.

References

The Suzuki-Miyaura Cross-Coupling Reaction: A Technical Guide for Advancing Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has revolutionized the construction of complex organic molecules, particularly biaryl and vinylaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[3]

This technical guide provides an in-depth overview of the Suzuki-Miyaura reaction, tailored for researchers, scientists, and drug development professionals. It delves into the core mechanistic principles, offers detailed experimental protocols, presents quantitative data to guide reaction optimization, and explores its critical applications in the pharmaceutical industry.

Core Principles and Reaction Mechanism

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[4] The general reaction scheme is as follows:

R¹-X + R²-B(OR)₂ → R¹-R²

Where:

  • : Aryl, vinyl, or alkyl group

  • X : Halide (I, Br, Cl) or triflate (OTf)

  • : Aryl, vinyl, or alkyl group

  • B(OR)₂ : Boronic acid or boronic ester group

  • Catalyst : Typically a Pd(0) complex

  • Base : Required for the activation of the organoboron species

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (R¹-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This step involves the insertion of the palladium atom into the carbon-halogen bond.[4]

  • Transmetalation: The newly formed palladium(II) complex then undergoes transmetalation with the organoboron reagent. The base plays a crucial role in this step by activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group (R²) to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the desired carbon-carbon bond in the product (R¹-R²) and regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue.[4]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_RX R¹-Pd(II)Ln-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)Ln-R² PdII_RX->PdII_R1R2 Transmetalation (R²-B(OR)₂ + Base) PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² PdII_R1R2->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Components and Optimization

The success and efficiency of a Suzuki-Miyaura coupling are highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.

Catalysts and Ligands

Palladium complexes are the most widely used catalysts for this reaction. The active catalytic species is a Pd(0) complex, which can be introduced directly or generated in situ from a Pd(II) precatalyst.[7] The choice of ligand is critical as it stabilizes the palladium catalyst, enhances its reactivity, and influences the overall efficiency.[8] Electron-rich and bulky phosphine-based ligands are commonly employed to facilitate the key steps of oxidative addition and reductive elimination.[8] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[9]

Bases and Solvents

A variety of bases can be used, with carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being the most common. The choice of base can significantly impact the reaction rate and yield.[10] The solvent system also plays a crucial role, with common choices including toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), often in the presence of water.[3]

Quantitative Data on Reaction Performance

The following tables summarize the performance of various catalytic systems and reaction conditions in Suzuki-Miyaura cross-coupling reactions, providing a basis for comparison and optimization.

Table 1: Comparison of Palladium Catalysts for the Coupling of 4-Chlorotoluene with Phenylboronic Acid [7]

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / SPhos0.0005Toluene / H₂OK₃PO₄1002>99198,00099,000
Pd₂(dba)₃ / XPhos0.0025MeOH / THFK₃PO₄RT12~9538,0003,167
[Pd(IPr)(allyl)Cl]0.00125MeOH / THFK₃PO₄RT12~8568,0005,667
Palladacycle10⁻⁹AnisoleK₂CO₃1205>995 x 10⁹1 x 10⁹
Pd/C (3%)3WaterK₃PO₄1000.1710011820

TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst longevity and efficiency. TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction.

Table 2: Effect of Different Ligands on the Yield of a Polyfluorinated Biphenyl [11]

EntryLigandYield (%)Homocoupling (%)
1SPhos890
2XPhos990

Experimental Protocols

This section provides a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, followed by a specific example.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add aryl halide, boronic acid, base, catalyst, and ligand to a flask. start->setup inert Create Inert Atmosphere: - Evacuate and backfill with N₂ or Ar (repeat 3x). setup->inert solvent Add Solvents: - Add degassed solvent(s) via syringe. inert->solvent reaction Reaction: - Heat and stir the mixture for the specified time. solvent->reaction monitoring Monitor Progress: - Use TLC or GC-MS. reaction->monitoring workup Work-up: - Cool, quench with water, and extract with an organic solvent. monitoring->workup Reaction Complete purification Purification: - Dry, concentrate, and purify by column chromatography. workup->purification end End purification->end

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the coupling of an aryl bromide with an arylboronic acid.[8]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[8]

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[8]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[8]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) to the reaction mixture and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[8]

  • Purification: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[8]

Applications in Drug Development

The Suzuki-Miyaura cross-coupling reaction has had a profound impact on the pharmaceutical industry.[12] Its reliability, flexibility, and tolerance of a wide range of functional groups have made it one of the most utilized transformations in medicinal chemistry, second only to amide bond formation.[11] This reaction is instrumental in the synthesis of numerous approved drugs containing biaryl or aryl-heterocycle motifs.[11]

The ability to rapidly synthesize libraries of analog compounds is crucial for structure-activity relationship (SAR) studies during lead optimization. The Suzuki-Miyaura coupling provides an efficient means to explore a vast chemical space, accelerating the drug discovery process.[4] Furthermore, its versatility extends to the synthesis of complex natural products and other biologically active molecules.

Examples of approved drugs where the Suzuki-Miyaura coupling is a key synthetic step include Losartan (an angiotensin II receptor antagonist) and a key intermediate in the synthesis of Abemaciclib (a CDK4/6 inhibitor).[11]

Conclusion

The Suzuki-Miyaura cross-coupling reaction remains an indispensable tool in the arsenal of synthetic chemists. Its mild conditions, broad substrate scope, and high functional group tolerance have established it as a premier method for the construction of C-C bonds. For researchers and professionals in drug development, a thorough understanding of this reaction's mechanism, the factors influencing its outcome, and the practical aspects of its execution is paramount. The continued development of more active and robust catalytic systems promises to further expand the applications of this remarkable transformation, enabling the synthesis of ever more complex and life-changing molecules.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology. The targeted synthesis of 5-aryl-indolin-2-one derivatives through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a cornerstone of modern drug discovery. These compounds have shown significant promise as inhibitors of key signaling pathways implicated in tumor growth and angiogenesis, particularly those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).

This document provides a detailed protocol for the Suzuki coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one with various aryl and heteroaryl halides. The resulting 5-substituted indolin-2-one derivatives are of significant interest for the development of novel therapeutics.

Biological Context: Targeting Receptor Tyrosine Kinase Signaling

Many 5-aryl-indolin-2-one derivatives function as potent inhibitors of receptor tyrosine kinases (RTKs).[1][2] These enzymes play a crucial role in cell proliferation, differentiation, and survival. In many cancers, RTKs such as VEGFR and PDGFR are overexpressed or constitutively active, leading to uncontrolled cell growth and the formation of new blood vessels (angiogenesis) that supply the tumor with nutrients.[3][4]

The indolin-2-one core acts as a scaffold that can bind to the ATP-binding pocket of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling cascades.[2][5] By blocking these pathways, 5-aryl-indolin-2-one derivatives can inhibit tumor growth and angiogenesis.

Below is a diagram illustrating the general signaling pathway of VEGFR and PDGFR and the inhibitory action of 5-aryl-indolin-2-one derivatives.

G cluster_intracellular Intracellular Space VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PDGFR PDGFR PDGFR->PI3K RAS RAS PDGFR->RAS VEGF VEGF VEGF->VEGFR Binds PDGF PDGF PDGF->PDGFR Binds Proliferation Cell Proliferation, Survival, Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 5-Aryl-Indolin-2-one (Kinase Inhibitor) Inhibitor->VEGFR Inhibitor->PDGFR

Caption: VEGFR/PDGFR Signaling and Inhibition by 5-Aryl-Indolin-2-ones.

Suzuki Coupling Protocol

The following protocol is a general guideline for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl and heteroaryl halides. This protocol is based on established procedures for similar substrates, such as 5-indolylboronic acid, and may require optimization for specific coupling partners.[1]

Materials
  • This compound

  • Aryl or heteroaryl halide (e.g., bromide, iodide)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • Solvent: A mixture of an organic solvent and water (e.g., 1,2-dimethoxyethane (DME)/water, dioxane/water, or toluene/ethanol/water)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - Indolin-2-one boronic ester - Aryl halide - Palladium catalyst - Base B Add Solvent Mixture (e.g., DME/Water) A->B C Degas the Mixture (e.g., Ar bubbling) B->C D Heat to Reflux (e.g., 80-100 °C) C->D E Monitor Progress by TLC or LC-MS D->E F Cool to Room Temperature E->F G Aqueous Work-up: - Add water - Extract with organic solvent (e.g., Ethyl Acetate) F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J K Characterize Product: - NMR - Mass Spectrometry - Melting Point J->K

Caption: General workflow for the Suzuki coupling reaction.

Detailed Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), the aryl or heteroaryl halide (1.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq), and the base (e.g., Na₂CO₃, 2.0-3.0 eq).

  • Solvent Addition and Degassing: Add the degassed solvent mixture (e.g., DME/water 4:1). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Quantitative Data

The following table summarizes the yields obtained for the Suzuki coupling of 5-indolylboronic acid with various aryl and heteroaryl halides.[1] These results can serve as a reference for the expected outcomes when using the corresponding pinacol ester of indolin-2-one. Reaction conditions for these examples were: Pd(PPh₃)₄ (3 mol%), NaHCO₃, in ethylene glycol dimethyl ether/water, reflux.

EntryAryl/Heteroaryl HalideProductYield (%)
1Iodobenzene5-Phenyl-1H-indole85
2Bromobenzene5-Phenyl-1H-indole82
34-Bromoanisole5-(4-Methoxyphenyl)-1H-indole90
44-Bromotoluene5-(4-Methylphenyl)-1H-indole88
51-Bromo-4-(trifluoromethyl)benzene5-(4-(Trifluoromethyl)phenyl)-1H-indole75
64-Bromobenzonitrile4-(1H-Indol-5-yl)benzonitrile78
72-Bromopyridine5-(Pyridin-2-yl)-1H-indole65
83-Bromopyridine5-(Pyridin-3-yl)-1H-indole72
92-Chloropyrimidine5-(Pyrimidin-2-yl)-1H-indole60
102-Bromoxylene5-(2,3-Dimethylphenyl)-1H-indole6

Note: The lower yield with 2-bromoxylene suggests that sterically hindered aryl halides may require optimized reaction conditions.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of a diverse library of 5-aryl-indolin-2-one derivatives. These compounds are of significant interest to the drug discovery community due to their potential as selective kinase inhibitors. The protocol and data presented herein provide a solid foundation for researchers to synthesize these valuable compounds for further biological evaluation.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Functionalization at the C5 position, in particular, has led to the development of potent kinase inhibitors used in oncology. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is a key building block that enables the synthesis of diverse 5-aryl indolin-2-one derivatives through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reagent allows for the efficient formation of carbon-carbon bonds, providing access to a wide range of compounds for drug discovery and development.[1][2]

These application notes provide an overview of common palladium catalysts and reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides, along with detailed experimental protocols.

Applications in Drug Discovery and Development

The synthesis of 5-aryl indolin-2-one derivatives is of significant interest due to their activity as inhibitors of key signaling pathways implicated in cancer progression. Many of these compounds target receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][3] By inhibiting these kinases, the downstream signaling pathways that regulate angiogenesis (the formation of new blood vessels) and cell proliferation can be blocked, thereby impeding tumor growth and metastasis.[4][5][6]

Sunitinib, a prominent anti-cancer drug, features a substituted indolin-2-one core and functions as a multi-kinase inhibitor, targeting VEGFRs and PDGFRs among others.[1] The Suzuki-Miyaura coupling with this compound provides a direct route to synthesize analogs of Sunitinib and other novel kinase inhibitors for screening and lead optimization in drug discovery programs.[1][2][7]

Signaling Pathway Context: VEGFR Inhibition

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes angiogenesis. It binds to and activates VEGFRs on the surface of endothelial cells. This activation triggers a downstream signaling cascade, primarily through the PI3K/Akt and MAPK pathways, leading to endothelial cell proliferation, migration, and survival, and ultimately, new blood vessel formation.[6] In many cancers, tumors overexpress VEGF to stimulate angiogenesis, which provides them with the necessary nutrients and oxygen to grow and metastasize. 5-aryl indolin-2-one derivatives can act as ATP-competitive inhibitors at the kinase domain of VEGFR-2, blocking its autophosphorylation and subsequent activation of downstream signaling pathways.[8]

VEGFR_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK Pathway VEGFR2->MAPK Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MAPK->Proliferation Indolinone 5-Aryl Indolin-2-one (e.g., Sunitinib) Indolinone->VEGFR2

VEGFR-2 signaling pathway and point of inhibition.

Palladium Catalysts for Suzuki-Miyaura Coupling

The choice of palladium catalyst and associated ligands is crucial for achieving high yields and reaction efficiency. Modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For the coupling of heterocyclic boronic esters like this compound, several palladium catalyst systems have proven effective.

Catalyst SystemCatalyst NameLigandKey Features
Buchwald Ligand Systems Pd(OAc)₂ or Pd₂(dba)₃ with ligands like XPhos, SPhosBiaryl phosphinesHigh activity for a broad range of substrates, including challenging heteroaryl couplings. Often allows for lower catalyst loadings and milder reaction conditions.
PEPPSI Catalysts PEPPSI-IPr, PEPPSI-IPentN-heterocyclic carbene (NHC)Exceptionally stable and can often be handled in air. Robust under various reaction conditions.
Ferrocenyl Ligand Systems Pd(dppf)Cl₂1,1'-Bis(diphenylphosphino)ferroceneA reliable and widely used catalyst, though it may sometimes require higher catalyst loadings and temperatures compared to more modern systems.[9]
"Ligandless" Systems Pd(OAc)₂ or PdCl₂ with a phase-transfer catalyst (e.g., TBAB)NoneSimple and low-cost, effective for less demanding substrates, often in aqueous media.[10]

Experimental Protocols

The following protocols are representative methods for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is adapted from established procedures for the coupling of similar heterocyclic boronic esters.[9]

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Seal the flask with a septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add Pd(dppf)Cl₂ to the reaction mixture under a positive flow of inert gas.

  • Add the degassed solvent system (1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-indolin-2-one.

Protocol 2: General Procedure using a Buchwald Palladacycle Precatalyst

This protocol utilizes a more modern and highly active catalyst system.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl chloride or bromide) (1.1 equiv)

  • XPhos Pd G3 (or a similar Buchwald precatalyst) (1-3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF)

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the aryl halide, the Buchwald precatalyst, and potassium phosphate to a reaction vessel equipped with a magnetic stir bar.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 5-aryl-indolin-2-one product.

Data Presentation: Catalyst Performance Comparison (Representative)

The following table summarizes representative yields for Suzuki-Miyaura couplings of heterocyclic boronic acids/esters with various aryl halides, illustrating the general performance of different catalyst systems. Note that optimal conditions and yields will vary depending on the specific substrates used.

Catalyst SystemAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
Pd(dppf)Cl₂Aryl BromideK₂CO₃Dioxane/H₂O80-1002-1275-95[9]
Pd(OAc)₂ / XPhosAryl ChlorideK₃PO₄Toluene100-11012-2470-90
PEPPSI-IPrAryl BromideK₂CO₃THF60-804-1880-98
Pd(OAc)₂ (ligandless)Aryl IodideNa₂CO₃H₂O/AcetoneRT-501-460-95[11]

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_ester R²-B(pin) boronic_ester->transmetalation base Base base->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants & Base (Indolin-2-one boronic ester, Aryl halide, Base) B 2. Create Inert Atmosphere (Evacuate & backfill with Ar/N₂) A->B C 3. Add Catalyst & Solvent (Palladium catalyst, Degassed solvent) B->C D 4. Heat and Stir (e.g., 80-110 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Quench & Extract (Add water, extract with organic solvent) E->F G 7. Dry & Concentrate (Dry with Na₂SO₄, remove solvent) F->G H 8. Purify (Column Chromatography) G->H I Final Product (5-Aryl-indolin-2-one) H->I

A generalized experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Ligand Selection in Suzuki Reactions with Indolinone Boronate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This method is of particular importance in medicinal chemistry and drug development for the synthesis of complex molecules, including those containing the privileged indolinone scaffold. The choice of ligand is critical to the success of these reactions, profoundly influencing catalytic activity, stability, and selectivity.[2] These application notes provide a comprehensive guide to ligand selection for the Suzuki-Miyaura coupling of indolinone boronate esters, complete with comparative data and detailed experimental protocols.

The indolinone core is a key structural motif in numerous biologically active compounds and approved pharmaceuticals. The ability to efficiently functionalize this scaffold via Suzuki coupling is therefore of significant interest. The selection of an appropriate phosphine ligand is paramount, as it must facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3] Generally, for heteroaromatic substrates such as indolinones, bulky and electron-rich phosphine ligands have demonstrated superior performance.

Ligand Selection: A Comparative Overview

The choice of ligand can dramatically impact the yield and efficiency of the Suzuki-Miyaura reaction with indolinone boronate esters. Bulky and electron-rich monophosphine ligands, such as those from the Buchwald biarylphosphine family, are often the ligands of choice for challenging cross-coupling reactions involving heteroaryl halides.

Key Ligand Classes and Their Characteristics:

  • Buchwald Ligands (e.g., SPhos, XPhos): These are currently considered the state-of-the-art for many challenging Suzuki couplings. Their steric bulk and electron-donating properties promote the formation of the active monoligated palladium(0) species, which is crucial for efficient catalysis.[4] They have shown excellent performance in the coupling of a wide range of substrates, including sterically hindered and heteroaromatic partners.[5]

  • Dppf (1,1'-Bis(diphenylphosphino)ferrocene): A versatile and widely used ligand, dppf often provides good results in a variety of Suzuki couplings. Its bidentate nature and moderate steric bulk can be advantageous in certain systems.

  • Triphenylphosphine (PPh₃): As one of the earliest and most common phosphine ligands, PPh₃ is readily available and can be effective for simpler Suzuki couplings. However, for more challenging substrates like indolinone derivatives, it often leads to lower yields and requires higher catalyst loadings compared to more advanced ligands.[6]

  • N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for cross-coupling reactions. They are strong σ-donors and can form very stable palladium complexes, sometimes offering advantages in terms of catalyst stability and activity.[7]

Table 1: Comparative Performance of Common Ligands in the Suzuki Coupling of a Model 5-Bromoindolinone with a Phenylboronic Acid Pinacol Ester

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
SPhos Pd₂(dba)₃K₃PO₄Dioxane/H₂O10015>90[5]
XPhos Pd₂(dba)₃K₃PO₄Dioxane/H₂O10015>90[5]
Pd(dppf)Cl₂ -K₂CO₃DME802~85[8]
Pd(PPh₃)₄ -K₂CO₃DME/H₂O8012Moderate to Low[6]

Note: The yields presented are representative and can vary depending on the specific indolinone and boronate ester coupling partners.

Experimental Protocols

The following protocols are provided as a general guideline for performing Suzuki-Miyaura reactions with indolinone boronate esters. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 5-Bromoindolinone Derivative with an Arylboronic Acid Pinacol Ester using SPhos

This protocol is adapted from established procedures for the coupling of heteroaryl halides.[5]

Materials:

  • 5-Bromoindolinone derivative (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the 5-bromoindolinone derivative, arylboronic acid pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.[9]

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: High-Throughput Ligand Screening for Suzuki-Miyaura Coupling

This protocol provides a general method for the rapid screening of multiple phosphine ligands to identify the optimal conditions for a specific indolinone boronate ester coupling.[2]

Materials:

  • Stock solution of the indolinone boronate ester in anhydrous solvent.

  • Stock solution of the aryl halide in the same solvent.

  • Stock solution of a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) in the same solvent.

  • A library of phosphine ligands.

  • A suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

  • Anhydrous reaction solvent (e.g., dioxane, toluene, DMF).

  • Multi-well reaction block or individual reaction vials.

Procedure:

  • In an inert atmosphere glovebox, dispense the individual phosphine ligands into separate wells of the reaction block or into individual reaction vials. Typically, a 1:1 to 2:1 ligand-to-palladium ratio is used.

  • To each well/vial, add the palladium precursor stock solution.

  • Add the aryl halide stock solution.

  • Add the indolinone boronate ester stock solution.

  • Finally, add the base to initiate the reaction.

  • Seal the reaction block or vials.

  • Place the reaction setup on a heating block or in an oil bath at the desired temperature.

  • After a set reaction time, quench the reactions and analyze the product formation in each well/vial by a suitable analytical technique such as LC-MS or GC-MS to determine the relative yield for each ligand.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The ligand plays a crucial role in each step of this cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)(X)L₂] (Oxidative Addition Intermediate) Pd0->OxAdd Ar-X (Indolinone Halide) Transmetal [Ar-Pd(II)-Ar']L₂ (Transmetalation Intermediate) OxAdd->Transmetal Ar'-B(OR)₂ (Indolinone Boronate Ester) + Base Transmetal->Pd0 RedElim Ar-Ar' (Product) Transmetal->RedElim Reductive Elimination RedElim->Pd0 Regeneration of Pd(0) Catalyst

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Ligand Screening

A systematic approach to ligand screening is essential for optimizing the Suzuki coupling of a novel indolinone boronate ester.

Ligand_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis A Prepare Stock Solutions: - Indolinone Boronate Ester - Aryl Halide - Palladium Precursor - Base B Dispense Ligands into separate reaction vessels A->B C Add Reactants and Catalyst (in an inert atmosphere) B->C D Heat and Stir for a defined time C->D E Quench Reactions D->E F Analyze Yield by LC-MS or GC-MS E->F G Identify Optimal Ligand F->G

Caption: A typical experimental workflow for phosphine ligand screening.

Conclusion

The selection of an appropriate phosphine ligand is a critical parameter for the successful Suzuki-Miyaura cross-coupling of indolinone boronate esters. Bulky, electron-rich biarylphosphine ligands, such as SPhos and XPhos, have demonstrated broad applicability and high efficiency for these challenging substrates. The protocols and comparative data provided in these application notes serve as a valuable resource for researchers in the pharmaceutical and chemical industries, enabling the efficient synthesis of novel indolinone-containing molecules. For novel substrate combinations, a systematic ligand screening approach is recommended to identify the optimal reaction conditions.

References

Application Notes and Protocols for the Synthesis of Substituted Indoles Using Boronate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of substituted indole derivatives utilizing boronate esters, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs.[1] The functionalization of the indole core through the formation of carbon-carbon bonds is of paramount importance for the development of novel therapeutics and functional materials.[2][3] The use of boronic acids and their esters as coupling partners offers a versatile, efficient, and functional group-tolerant approach to access a wide array of substituted indoles.[3][4]

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of C-C bonds.[5][6] In the context of indole synthesis, this reaction's popularity stems from the good availability, low toxicity, and high stability of the boronic acid and ester reagents.[5] The mild reaction conditions and the low toxicity of the boron-containing byproducts make this a highly attractive strategy.[3]

Two primary strategies are employed for the synthesis of substituted indoles via the Suzuki-Miyaura reaction:

  • Strategy A: Coupling of a haloindole (or indole triflate) with an aryl, heteroaryl, or vinyl boronic acid or ester.[3][5]

  • Strategy B: Coupling of an indolylboronic acid or ester with an organic halide or triflate.[3][5]

The choice between these strategies often depends on the commercial availability of the starting materials.[3] This guide will provide detailed protocols and data for both approaches.

The Suzuki-Miyaura Catalytic Cycle

The reaction mechanism for the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.[1][5] The key steps are oxidative addition, transmetalation, and reductive elimination.[7]

Experimental_Workflow start Start setup Reaction Setup: - Add reagents (haloindole/indolylboronic acid, boronic ester/halide, base, catalyst) - Add solvent start->setup inert Establish Inert Atmosphere (Purge with N₂ or Ar) setup->inert reaction Heat and Stir (e.g., 80-120 °C) inert->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: - Cool to RT - Dilute with organic solvent - Wash with H₂O and brine monitor->workup Complete dry Dry and Concentrate: - Dry organic layer (e.g., Na₂SO₄) - Filter - Remove solvent in vacuo workup->dry purify Purification (Flash Column Chromatography) dry->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

References

Application Notes and Protocols: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of a wide array of biologically active molecules. The indolin-2-one (or oxindole) scaffold is a privileged structure found in numerous kinase inhibitors, including the FDA-approved drug Sunitinib. The presence of the boronate ester functionality at the 5-position allows for facile palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties. This modification is a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates.

These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer. Detailed protocols for a representative Suzuki coupling reaction and subsequent biological evaluation are provided.

Key Applications in Drug Discovery

The primary application of this compound is in the synthesis of 5-aryl and 5-heteroaryl indolin-2-one derivatives. These derivatives have shown significant potential as inhibitors of various protein kinases implicated in cancer and other diseases. The indolin-2-one core acts as a scaffold that binds to the ATP-binding site of kinases, while the substituent at the 5-position can be modified to enhance binding affinity and selectivity.

Targeted Kinases:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)

  • Platelet-Derived Growth Factor Receptors (PDGFRs)

  • Fibroblast Growth Factor Receptors (FGFRs)

  • Cyclin-Dependent Kinases (CDKs)

  • p21-Activated Kinase 4 (PAK4)

  • Aurora Kinases

Data Presentation: Biological Activities of 5-Aryl Indolin-2-one Derivatives

The following tables summarize the in vitro biological activities of representative 5-aryl indolin-2-one derivatives, which can be synthesized using this compound as a starting material.

Table 1: Kinase Inhibitory Activity of Selected 5-Aryl Indolin-2-one Derivatives

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
13b VEGFR-267Sunitinib75
10g VEGFR-287Sunitinib139
17a VEGFR-278Sunitinib139
Compound 9 CDK-29.39Indirubin45.6
Compound 20 VEGFR-2Not specifiedSorafenib63.27
Compound 20 EGFRNot specifiedIndirubinNot specified
12g PAK427--
11b PAK422--
12d PAK416--

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Cytotoxicity of Selected 5-Aryl Indolin-2-one Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
13b CAKI-1Renal Cancer3.9Sunitinib4.93
15b CAKI-1Renal Cancer3.31Sunitinib4.93
10g MCF-7Breast Cancer0.74Sunitinib4.77
5b MCF-7Breast Cancer0.99Sunitinib4.77
17a HepG2Liver CancerNot specifiedSunitinib2.23
Compound 9 HepG2Liver Cancer2.53IndirubinNot specified
Compound 20 HepG2Liver CancerNot specifiedIndirubinNot specified
12g A549Lung Cancer0.83--

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the synthesis of 5-aryl-indolin-2-ones from this compound and an appropriate aryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Na2CO3, or Cs2CO3)

  • Solvent (e.g., Dioxane/water, DME/water, or Toluene/ethanol/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

Procedure:

  • To a reaction flask, add this compound (1.0 eq.), the aryl halide (1.1 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (0.05-0.10 eq.).

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-indolin-2-one.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized indolin-2-one derivatives

  • Target kinase (e.g., VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a 2x kinase solution in kinase assay buffer.

    • Prepare a 2x substrate/ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Prepare serial dilutions of the test compounds in kinase assay buffer with a final DMSO concentration of 1-2%. Include a vehicle control (DMSO only) and a no-inhibitor control.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted compound or control to the wells of a 96-well plate.

    • Add 10 µL of the 2x kinase solution to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the 2x substrate/ATP solution to each well.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized indolin-2-one derivatives

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37 °C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis start 5-(Boronate)indolin-2-one suzuki Suzuki-Miyaura Coupling start->suzuki product 5-Aryl-indolin-2-one Derivative suzuki->product kinase_assay In Vitro Kinase Inhibition Assay product->kinase_assay cell_assay Cell Viability (Cytotoxicity) Assay product->cell_assay ic50_kinase Kinase IC50 Determination kinase_assay->ic50_kinase ic50_cell Cytotoxicity IC50 Determination cell_assay->ic50_cell sar Structure-Activity Relationship (SAR) ic50_kinase->sar ic50_cell->sar lead_opt Drug Candidate Selection sar->lead_opt Lead Optimization

Caption: Experimental workflow for drug discovery using 5-(boronate)indolin-2-one.

suzuki_cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 reductive_elimination->product boronate R2-B(OR)2 boronate->transmetalation base Base base->transmetalation aryl_halide R1-X aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to dimerization Dimerization & Autophosphorylation VEGFR2->dimerization downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) dimerization->downstream cellular_response Cellular Responses: - Proliferation - Migration - Survival downstream->cellular_response inhibitor 5-Aryl Indolin-2-one (Kinase Inhibitor) inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Inhibition of the VEGFR-2 signaling pathway by 5-aryl indolin-2-one derivatives.

Application Notes and Protocols: C-N Cross-Coupling Reactions with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is a versatile building block in medicinal chemistry and drug discovery. Its indolin-2-one core is a privileged scaffold found in numerous biologically active compounds, including a variety of kinase inhibitors used in oncology. The boronic acid pinacol ester at the 5-position provides a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse nitrogen-containing substituents. This application note focuses on the utility of this reagent in C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination and Chan-Lam coupling, to generate libraries of 5-aminoindolin-2-one derivatives. These derivatives are of significant interest for the development of novel therapeutics.

Core Concepts: C-N Cross-Coupling Reactions

Two of the most powerful and widely used methods for the formation of C-N bonds in modern organic synthesis are the Buchwald-Hartwig amination and the Chan-Lam coupling.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an amine with an aryl halide or triflate.[1][2][3] In the context of the target molecule, an aryl or heteroaryl halide is coupled with the boronic ester, although the more common pathway involves coupling an amine with an aryl halide. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base in an inert solvent.[4][5]

Chan-Lam Coupling: This copper-catalyzed reaction couples an amine or other N-H containing compound with a boronic acid or its ester derivative.[6][7] A key advantage of the Chan-Lam coupling is that it can often be performed under milder conditions, sometimes even in the presence of air and at room temperature, using a copper catalyst.[6][7]

Applications in Drug Discovery

The indolin-2-one scaffold is a core component of several approved kinase inhibitor drugs, such as Sunitinib. The 5-amino group, which can be installed via C-N cross-coupling, serves as a crucial interaction point with the target protein or as a point for further chemical modification to optimize the pharmacokinetic and pharmacodynamic properties of the drug candidate. The ability to rapidly generate a diverse range of 5-aminoindolin-2-one derivatives using the boronic ester precursor is therefore highly valuable in the hit-to-lead and lead optimization phases of drug discovery.

Experimental Protocols

While specific examples of C-N cross-coupling with this compound are not abundantly available in the public literature, the following protocols are based on well-established procedures for Buchwald-Hartwig and Chan-Lam reactions and can be adapted for this specific substrate.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a typical setup for the palladium-catalyzed amination of an aryl halide with an amine. For the specific case of using this compound, one would typically first convert the boronic ester to a halide (e.g., bromide or iodide) or use a coupling partner with a halide and the indolinone as the amine component after deprotection of the boronic ester to the corresponding amine. However, for the direct coupling of the boronic ester, a Chan-Lam type reaction is more direct. Below is a generalized Buchwald-Hartwig protocol for coupling an aryl halide with an amine, which is a related and fundamental C-N coupling reaction.

Reaction Scheme:

G A Ar-X C Pd Catalyst, Ligand, Base A->C + B H-NR1R2 B->C + D Ar-NR1R2 C->D

Caption: General scheme for Buchwald-Hartwig amination.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K3PO4, Cs2CO3, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the reaction mixture at the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for a Representative Buchwald-Hartwig Reaction:

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleMorpholinePd(OAc)2 (2)SPhos (4)NaOt-BuToluene1001895
21-Chloro-4-nitrobenzeneAnilinePd2(dba)3 (1)XPhos (2)K3PO4Dioxane1102488
Protocol 2: General Procedure for Chan-Lam Coupling

This protocol outlines a general method for the copper-catalyzed coupling of a boronic acid or its ester with an amine.[6][7]

Reaction Scheme:

G A Ar-B(OR)2 C Cu Catalyst, Base, Oxidant A->C + B H-NR1R2 B->C + D Ar-NR1R2 C->D

Caption: General scheme for Chan-Lam N-arylation.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0-2.0 equiv)

  • Copper catalyst (e.g., Cu(OAc)2, 10-20 mol%)

  • Base (e.g., pyridine, triethylamine, optional)

  • Solvent (e.g., CH2Cl2, MeOH, THF)

  • Oxidant (often atmospheric oxygen)

Procedure:

  • To a flask, add this compound, the copper catalyst, and the solvent.

  • Add the amine and the base (if required).

  • Stir the reaction mixture at room temperature or with gentle heating, typically open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent.

  • Filter the mixture through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Representative Chan-Lam Reactions:

EntryBoronic Acid/EsterAmineCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidAnilineCu(OAc)2 (10)CH2Cl2RT4892
22-Thiopheneboronic acidPiperidineCu(OAc)2 (20)MeOH602485

Signaling Pathways and Experimental Workflows

The 5-aminoindolin-2-one derivatives synthesized via these methods are often designed as inhibitors of protein kinases, which are key components of cellular signaling pathways. For instance, vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) are critical kinases in angiogenesis, the formation of new blood vessels, a process often hijacked by tumors to support their growth.

Diagram of a Simplified Kinase Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Activates Proliferation Cell Proliferation, Angiogenesis Downstream->Proliferation Promotes Ligand Growth Factor (e.g., VEGF, PDGF) Ligand->RTK Binds Inhibitor 5-Aminoindolin-2-one Kinase Inhibitor Inhibitor->RTK Inhibits

Caption: Simplified kinase signaling pathway and the inhibitory action of 5-aminoindolin-2-one derivatives.

Experimental Workflow for Synthesis and Screening:

G Start 5-(Boronic Ester) indolin-2-one Coupling C-N Cross-Coupling (Buchwald-Hartwig or Chan-Lam) Start->Coupling Library Library of 5-Aminoindolin-2-ones Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Compound SAR->Lead

Caption: Experimental workflow from starting material to lead compound identification.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of 5-aminoindolin-2-one derivatives. The application of modern C-N cross-coupling methodologies, such as the Buchwald-Hartwig and Chan-Lam reactions, allows for the efficient and modular construction of large libraries of these compounds for screening in drug discovery programs. The protocols and concepts outlined in this document provide a foundation for researchers to utilize this important building block in the development of novel therapeutics.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing common and advanced palladium-catalyzed cross-coupling reactions using continuous flow chemistry. This technology offers significant advantages over traditional batch processing, including enhanced reaction efficiency, superior heat and mass transfer, improved safety for handling hazardous reagents and reactive intermediates, and streamlined scalability from laboratory to production.[1][2]

This document covers key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, as well as emerging C-H functionalization methods. Detailed experimental protocols, quantitative data summaries, and visual representations of workflows are provided to facilitate the adoption of these powerful synthetic tools.

Introduction to Palladium-Catalyzed Flow Chemistry

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes, pumps, and reactors.[1][2] When applied to palladium-catalyzed cross-coupling, this approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, cleaner reaction profiles, and faster optimization cycles.[1] Both homogeneous and heterogeneous palladium catalysts have been successfully employed in flow systems. Heterogeneous catalysts, often utilized in packed-bed reactors, are particularly advantageous as they simplify product purification, minimize palladium contamination in the final product, and allow for catalyst recycling.[1]

Experimental Setups and General Workflow

A typical laboratory-scale flow chemistry setup for palladium-catalyzed cross-coupling consists of several key components:

  • Pumps: High-pressure liquid chromatography (HPLC) pumps or syringe pumps are used to deliver precise and pulseless flows of reactant solutions.

  • Reactant Reservoirs: Solutions of the coupling partners, base, and catalyst (if homogeneous) are held in separate reservoirs.

  • Mixer: A T-mixer or static mixer ensures efficient and rapid mixing of the reactant streams before they enter the reactor.

  • Reactor: This can be a simple coiled tube (e.g., PFA, stainless steel) immersed in a heated oil bath or a more sophisticated packed-bed reactor containing a heterogeneous catalyst.

  • Back-Pressure Regulator (BPR): A BPR is crucial for maintaining a constant pressure within the system, allowing for heating solvents above their atmospheric boiling points and ensuring consistent flow.

  • Collection Vessel: The product stream is collected for analysis and purification.

Below is a generalized workflow for setting up a palladium-catalyzed cross-coupling reaction in a continuous flow system.

G cluster_prep Preparation cluster_setup System Setup & Operation cluster_reaction Reaction & Collection cluster_analysis Work-up & Analysis prep_A Prepare Solution A: Aryl Halide + Solvent pump_A Load Pump A with Solution A prep_A->pump_A prep_B Prepare Solution B: Coupling Partner + Base + Solvent pump_B Load Pump B with Solution B prep_B->pump_B prep_cat Prepare/Pack Catalyst: Homogeneous in Sol. A/B or Heterogeneous in Packed-Bed reactor Heated Reactor (Coil or Packed-Bed) prep_cat->reactor mixer T-Mixer pump_A->mixer pump_B->mixer set_params Set Flow Rates, Temperature, and Pressure start_flow Start Pumping set_params->start_flow equilibrate Equilibrate System (discard initial output) start_flow->equilibrate mixer->reactor bpr Back-Pressure Regulator reactor->bpr collect Collect Product bpr->collect workup Aqueous Work-up & Extraction collect->workup purify Purification (e.g., Chromatography) workup->purify analyze Analyze Product (NMR, LC-MS) purify->analyze

General workflow for a Pd-catalyzed cross-coupling in a flow system.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.

Quantitative Data
EntryAryl HalideBoronic AcidCatalystBaseSolventTemp. (°C)Res. TimeYield (%)Ref.
14-IodoacetophenonePhenylboronic acid10% Pd/CNa₂CO₃EtOH/H₂O25< 1 min>99[3]
24-BromoanisolePhenylboronic acidPd-β-cyclodextrinK₂CO₃EtOH/H₂O80< 5 min85[1]
33-BromopyridinePhenylboronic acidSPM3PdK₃PO₄MeCN/H₂O1302.5 min>99[4]
4Aryl Halide (0.83 M)Phenylboronic acid (0.45 M)SiliaCat DPP-PdK₂CO₃THF/H₂O/EtOH80< 20 min~100[5][6]
Detailed Protocol: Heterogeneous Suzuki-Miyaura Coupling in a Packed-Bed Reactor[3]

Materials:

  • Aryl iodide (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Sodium carbonate (Na₂CO₃, 1.5 mmol)

  • Ethanol (10 mL)

  • Deionized water (10 mL)

  • 10% Palladium on carbon (Pd/C) packed in a suitable cartridge (e.g., H-Cube® CatCart®)

Equipment:

  • Flow chemistry system (e.g., ThalesNano H-Cube® or similar) with a pump and a packed-bed reactor holder.

  • Back-pressure regulator.

Procedure:

  • Solution Preparation:

    • Prepare a solution of the aryl halide (1.0 mmol) and arylboronic acid (1.1 mmol) in ethanol (10 mL).

    • Prepare a separate aqueous solution of Na₂CO₃ (1.5 mmol) in water (10 mL).

  • System Setup:

    • Install the 10% Pd/C catalyst cartridge into the flow reactor.

    • Prime the pumps and lines with the respective solvent mixtures.

    • Set the reactor temperature (e.g., 25-100 °C).

    • Set the system pressure using the back-pressure regulator (e.g., 10 bar).

  • Reaction Execution:

    • Pump the two solutions at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) through a T-mixer and then into the heated catalyst cartridge.

    • Allow the system to equilibrate for a period equivalent to 2-3 reactor volumes, discarding the initial output.

    • Collect the product stream into a flask.

  • Work-up and Analysis:

    • Once the reaction is complete, flush the system with the solvent mixture.

    • Dilute the collected reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Analyze the crude product by NMR or LC-MS to determine conversion and purity. Purify by column chromatography if necessary.

Heck Coupling

The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst.

Quantitative Data
EntryAryl HalideAlkeneCatalystBaseSolventTemp. (°C)Res. TimeYield (%)Ref.
1Iodobenzenen-Butyl acrylatePd(OAc)₂ (0.0005 mol%)Et₃NMeCN250-2705-10 minHigh[2]
2IodobenzeneStyreneAmidoxime-fiber-PdEt₃NDMF70~7 min>95[7]
34-BromotolueneMethyl acrylatePd(OAc)₂/PPh₃Et₃NDMF7035 min53
4Aryl HalideOlefinP(t-Bu)₃ Pd G3 (3 mol%)NBu₃Dioxane9060 minHigh
Detailed Protocol: Homogeneous Heck Coupling in a Coil Reactor

Materials:

  • Aryl iodide (1.0 mmol)

  • Alkene (1.2 mmol)

  • Triethylamine (Et₃N, 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Triphenylphosphine (PPh₃, 0.02 mmol, 2 mol%)

  • Anhydrous DMF (20 mL)

Equipment:

  • Two-pump flow chemistry system.

  • T-mixer.

  • Coil reactor (e.g., 10 mL PFA tubing).

  • Heated oil bath or column heater.

  • Back-pressure regulator (e.g., 20 bar).

Procedure:

  • Solution Preparation:

    • Solution A: In a volumetric flask, dissolve the aryl iodide (1.0 mmol) and the alkene (1.2 mmol) in DMF to a total volume of 10 mL.

    • Solution B: In a separate volumetric flask, dissolve Pd(OAc)₂ (0.01 mmol), PPh₃ (0.02 mmol), and Et₃N (1.5 mmol) in DMF to a total volume of 10 mL. Degas both solutions by sparging with nitrogen or argon for 15 minutes.

  • System Setup:

    • Place the coil reactor in the heating bath and set the desired temperature (e.g., 120 °C).

    • Set the back-pressure regulator.

    • Prime the pumps with DMF.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.25 mL/min each for a total flow rate of 0.5 mL/min, resulting in a 20-minute residence time in a 10 mL reactor).

    • After passing through the T-mixer, the combined stream flows through the heated coil reactor.

    • Collect the product stream after the system has stabilized.

  • Work-up and Analysis:

    • Cool the collected solution to room temperature.

    • Dilute with water and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with saturated NH₄Cl solution and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.

Quantitative Data
EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Flow Rate (mL/min)Yield (%)Ref.
14-IodotoluenePhenylacetylene5% Pd/Al₂O₃ + 0.1% Cu₂O/Al₂O₃-THF/DMA (9:1)800.160[8]
24-IodoanisolePhenylacetyleneFibreCat 1007NaOHMethanol1000.199
3Aryl HalideAlkynePd(PPh₃)₂Cl₂ (2 mol%) / CuI (2 mol%)NBu₃THF100- (30 min res. time)High
44-IodobenzaldehydePhenylacetylene5% Pd/Al₂O₃ + 0.1% Cu₂O/Al₂O₃-THF/DMA (9:1)800.175[8]
Detailed Protocol: Heterogeneous, Amine-Free Sonogashira Coupling[8]

Materials:

  • Substituted iodobenzene (0.5 mmol)

  • Aryl acetylene (0.6 mmol)

  • Anhydrous THF/DMA 9:1 mixture (10 mL)

  • Catalyst Cartridge: Packed with a mixture of a commercial Pd catalyst on a solid support (e.g., 5% Pd on alumina) and 0.1% Cu₂O on alumina powder (weight ratio 17:1).

Equipment:

  • Flow reactor (e.g., ThalesNano X-Cube™) equipped with a packed-bed catalyst cartridge holder.

  • Syringe pump or HPLC pump.

Procedure:

  • Solution Preparation:

    • Dissolve the substituted iodobenzene (0.5 mmol) and the aryl acetylene (0.6 mmol) in 10 mL of the dried THF/DMA (9:1) solvent mixture. No base is required for this specific protocol.

  • System Setup:

    • Install the pre-packed Pd/Cu₂O catalyst cartridge into the flow reactor.

    • Set the reactor temperature to 80 °C.

    • Prime the system with the THF/DMA solvent mixture.

  • Reaction Execution:

    • Pump the reactant solution through the catalyst cartridge at a flow rate of 0.1 mL/min.

    • Collect the eluate after the system has reached a steady state.

  • Work-up and Analysis:

    • To the collected eluate, add water (30 mL) and extract with hexane (3 x 30 mL).

    • Wash the combined organic extracts with brine and dry over anhydrous MgSO₄.

    • Evaporate the solvent and purify the residue by column chromatography on silica gel.

Buchwald-Hartwig Amination

This reaction is a palladium-catalyzed cross-coupling for the formation of C-N bonds by reacting an amine with an aryl halide or triflate. A significant challenge in adapting this reaction to flow is the formation of insoluble salt byproducts, which can clog the reactor.[9][10]

Quantitative Data
EntryAryl HalideAmineCatalystBaseSolventTemp. (°C)Res. TimeYield (%)Ref.
1Pharmaceutical BromideN-methylpiperazinePd-NHC (0.5 mol%)KOtAmToluene100-High[9][11]
2Aryl HalideAmineXantPhos Pd G3 (5 mol%)DBUMeCN/PhMe14060 min78-88
3p-BromotoluenePiperidinePd(OAc)₂/DavePhosNaOtAmXylene--High[9]
4Aryl BromideN-methylpiperazinePd(OAc)₂/BINAPNaOtBuToluene100BatchHigh[9]
Detailed Protocol: Homogeneous Buchwald-Hartwig Amination with a Soluble Base[12]

Materials:

  • Aryl halide (1.0 eq)

  • Amine (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)

  • XantPhos Pd G3 precatalyst (5 mol%)

  • Anhydrous solvent mixture (e.g., Acetonitrile/Toluene)

Equipment:

  • Single-pump flow system with a sample loop injector, or a two-pump system.

  • Stainless steel or PFA coil reactor (e.g., 1 mL).

  • High-temperature heating unit.

  • Back-pressure regulator (e.g., 15-20 bar).

Procedure:

  • Solution Preparation:

    • In a glovebox, prepare a stock solution containing the aryl halide, amine, DBU, and the palladium precatalyst in the chosen solvent. The use of a soluble organic base like DBU is key to preventing the formation of insoluble salts that can clog the reactor.

  • System Setup:

    • Heat the reactor to the desired temperature (e.g., 140 °C).

    • Set the back-pressure regulator to maintain the solvent in the liquid phase.

    • Flush the system thoroughly with the solvent.

  • Reaction Execution:

    • Load the reactant solution into the pump or sample loop.

    • Pump the solution through the reactor at a flow rate calculated to achieve the desired residence time (e.g., for a 1 mL reactor and a 60 min residence time, the flow rate would be ~16.7 µL/min).

    • Collect the product stream.

  • Work-up and Analysis:

    • After collection, the reaction mixture can be directly analyzed or subjected to a standard aqueous work-up to remove the DBU hydrohalide salt.

    • Purify the product as needed via chromatography.

C-H Functionalization

Direct C-H functionalization is an increasingly important area, offering more atom-economical synthetic routes by avoiding the pre-functionalization of substrates. Flow chemistry is well-suited to these transformations, which can require high temperatures or the use of gaseous reagents.

Logic Diagram for Optimizing a C-H Functionalization Reaction

G cluster_params Key Parameters cluster_outputs Performance Metrics start Define C-H Functionalization (e.g., Arylation, Alkenylation) catalyst Catalyst System (Pd source, Ligand) start->catalyst oxidant Oxidant (if required) start->oxidant solvent Solvent System start->solvent optimize Systematic Optimization in Flow catalyst->optimize oxidant->optimize solvent->optimize temp Temperature temp->optimize res_time Residence Time res_time->optimize yield Yield optimize->yield selectivity Regio/Chemoselectivity optimize->selectivity throughput Throughput optimize->throughput end Optimized Protocol yield->end selectivity->end throughput->end

Optimization workflow for a C-H functionalization reaction in flow.
Quantitative Data

EntryReaction TypeSubstrateCoupling PartnerCatalystConditionsRes. TimeYield (%)Ref.
1Intramolecular C(sp³)-H ArylationN-alkyl-2-bromoaniline-Polystyrene-NHC-Pd(II)CsOPiv, PCy₃, Anisole/DMSO-High[1][8]
2C-H AlkenylationAcetanilideAlkeneHeterogeneous PdBQ, O₂, GVL, 120 °C-High[12]
3C(sp³)-H CarbonylationAlkylamineCO gasPd(OAc)₂ / Cu(OAc)₂Toluene, 150 °C-High[13][14]
4Fujiwara-Moritani C-H AlkenylationIodobenzenen-Butyl acrylatePd catalystEt₃N, Toluene, 175 °C, 12 bar2.9 min21[2]
Detailed Protocol: C(sp³)-H Carbonylation of Alkylamines[13][14]

This protocol describes a scalable process for the oxidative C-H carbonylation of alkylamines to form β-lactams, a key structural motif in pharmaceuticals.

Materials:

  • Alkylamine (e.g., 2,2-diphenylpropylamine, 1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • p-Benzoquinone (BQ, oxidant, 1.0 eq)

  • Anhydrous toluene

  • Carbon monoxide (CO) gas

Equipment:

  • Flow chemistry system capable of handling gas-liquid reactions (e.g., tube-in-tube reactor or system with a mass flow controller).

  • Copper tubing can be used as the reactor, which also serves as a heterogeneous source of Cu²⁺ oxidant to regenerate the primary oxidant.[13]

  • High-pressure pump for the liquid phase.

  • CO gas cylinder with a regulator and mass flow controller.

  • Heated reactor module.

  • Back-pressure regulator.

Procedure:

  • Solution Preparation:

    • Prepare a solution of the alkylamine, Pd(OAc)₂, and p-benzoquinone in toluene.

  • System Setup:

    • Set up the gas-liquid flow reactor. If using a tube-in-tube reactor, the inner semi-permeable tube is used for CO delivery.

    • Heat the reactor to the desired temperature (e.g., 150 °C).

    • Pressurize the system using the back-pressure regulator (e.g., 10-20 bar).

  • Reaction Execution:

    • Begin flowing the reactant solution through the reactor at a defined flow rate.

    • Simultaneously, introduce CO gas into the reactor at a controlled flow rate or pressure.

    • The reaction mixture flows through the heated zone, where the C-H carbonylation occurs.

    • Collect the output from the reactor after the BPR.

  • Work-up and Analysis:

    • The collected solution containing the β-lactam product can be concentrated.

    • The crude product is then purified, typically by silica gel chromatography, to isolate the desired product.

    • Characterize the product by NMR, IR, and mass spectrometry.

Conclusion and Future Outlook

The application of continuous flow technology to palladium-catalyzed cross-coupling reactions has demonstrated significant advantages in terms of efficiency, safety, and scalability. The protocols and data presented herein serve as a practical guide for researchers looking to implement these advanced synthetic methods. The continued development of more robust and reusable heterogeneous catalysts, coupled with the integration of in-line analysis and automated optimization platforms, will further expand the capabilities and accessibility of flow chemistry in academic and industrial research. The move towards C-H functionalization in flow, in particular, promises to deliver more sustainable and efficient routes to complex molecules, profoundly impacting drug discovery and development.

References

Application Notes and Protocols for Purification of Suzuki Reaction Products Involving 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key application of this reaction is the synthesis of 5-arylindolin-2-ones, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The purification of the resulting products is a critical step to ensure the integrity of subsequent biological assays and medicinal chemistry efforts. These application notes provide detailed protocols for the purification of products from Suzuki reactions involving 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one, a common building block in drug discovery programs.

Common Impurities in Suzuki Reactions

Effective purification strategies are predicated on an understanding of potential impurities. In the context of Suzuki reactions with this compound, common impurities include:

  • Unreacted Starting Materials: Residual this compound and the corresponding aryl halide.

  • Homocoupling Products: Formation of biaryl compounds from the coupling of two aryl halide molecules or two boronic ester molecules.

  • Protodeborylation Product: Hydrolysis of the boronic ester to the corresponding boronic acid, followed by protonolysis to yield unsubstituted indolin-2-one.

  • Palladium Residues: Residual palladium catalyst from the reaction.

  • Ligand-Derived Impurities: Byproducts from the phosphine ligands used in the reaction.

Experimental Protocols

A general experimental protocol for the Suzuki coupling and subsequent purification is outlined below. This protocol is a representative example and may require optimization based on the specific aryl halide used.

General Suzuki Coupling Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification Protocol
  • Cooling and Dilution: Once the reaction is complete, as indicated by TLC or LC-MS, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with water and brine. This step helps to remove the inorganic base and other water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Silica Gel Chromatography: Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The precise gradient will depend on the polarity of the desired product and impurities.

Data Presentation

The following table summarizes representative quantitative data for the purification of a 5-arylindolin-2-one synthesized via a Suzuki coupling reaction.

ProductAryl HalideYield (Crude)Yield (Purified)Purity (Crude, by HPLC)Purity (Purified, by HPLC)
5-(4-fluorophenyl)indolin-2-one1-bromo-4-fluorobenzene95%85%80%>98%
5-(pyridin-3-yl)indolin-2-one3-bromopyridine92%81%75%>97%
5-(naphthalen-2-yl)indolin-2-one2-bromonaphthalene98%89%82%>99%

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (R'-X) Pd0->OxAdd PdII R'-Pd(II)LnX OxAdd->PdII Transmetal Transmetalation (R-B(OR)2) PdII->Transmetal PdII_R R'-Pd(II)LnR Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Purification

Purification_Workflow cluster_reaction Suzuki Coupling Reaction cluster_workup Aqueous Work-up cluster_purification Chromatographic Purification ReactionMixture Reaction Mixture (Product, Impurities, Catalyst) Cooling Cool to Room Temperature ReactionMixture->Cooling Dilution Dilute with Ethyl Acetate Cooling->Dilution Wash Wash with Water and Brine Dilution->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct Column Silica Gel Flash Chromatography CrudeProduct->Column Fractions Collect and Combine Fractions Column->Fractions FinalConcentrate Concentrate Pure Fractions Fractions->FinalConcentrate PureProduct Pure 5-Arylindolin-2-one FinalConcentrate->PureProduct

Caption: A typical experimental workflow for the purification of 5-arylindolin-2-ones.

Application Notes and Protocols for the Scale-Up Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one is a pivotal building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its indolin-2-one core is a recognized pharmacophore that targets the ATP-binding site of various protein kinases. The boronate ester functionality enables efficient carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of a diverse library of substituted indolin-2-one derivatives.

This document provides detailed protocols for the scale-up synthesis of this key intermediate and its application in the synthesis of potent kinase inhibitors, such as those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in cancer.

Scale-Up Synthesis Protocol: Miyaura Borylation

The synthesis of this compound is achieved via a palladium-catalyzed Miyaura borylation of 5-bromoindolin-2-one. The following protocol is a representative example for a multi-kilogram scale synthesis, adapted from established industrial processes for similar aryl boronate esters.[1][2][3]

Reaction Scheme:

Caption: Miyaura borylation of 5-bromoindolin-2-one to yield this compound.

Materials and Reagents:
Reagent/MaterialMolecular Weight ( g/mol )Quantity (kg)Moles (mol)Molar Equiv.
5-Bromoindolin-2-one212.0510.047.161.0
Bis(pinacolato)diboron (B₂pin₂)253.9413.151.871.1
Potassium Acetate (KOAc)98.1413.9141.473.0
Pd(dppf)Cl₂·CH₂Cl₂816.640.3850.4720.01
1,4-Dioxane-100 L--
Experimental Protocol:
  • Reactor Setup: Charge a suitable inerted glass-lined reactor with 5-bromoindolin-2-one (10.0 kg, 47.16 mol), bis(pinacolato)diboron (13.1 kg, 51.87 mol), and potassium acetate (13.9 kg, 141.47 mol).

  • Solvent Addition: Add anhydrous and degassed 1,4-dioxane (100 L).

  • Inerting: Sparge the resulting suspension with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.385 kg, 0.472 mol) to the reactor.

  • Reaction: Heat the reaction mixture to 85-90 °C and maintain for 12-16 hours. Monitor the reaction progress by HPLC or TLC until consumption of the starting material is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

    • Wash the filter cake with 1,4-dioxane (2 x 10 L).

    • Concentrate the combined filtrates under reduced pressure to afford the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/heptane or by slurry washing with a non-polar solvent to remove impurities. For higher purity, column chromatography on silica gel may be employed, though this is less common for large-scale operations.[4]

Expected Yield and Purity:
ParameterValue
Typical Yield 75-85%
Purity (by HPLC) >98%

Application in Kinase Inhibitor Synthesis: Synthesis of a Semaxanib (SU5416) Analog

This compound is a key precursor for the synthesis of Semaxanib (SU5416) and its analogs, which are potent inhibitors of VEGFR-2.[5][6] The synthesis involves a Suzuki-Miyaura cross-coupling reaction followed by a condensation reaction.

Synthetic Workflow Diagram:

G cluster_synthesis Synthesis of VEGFR-2 Inhibitor A 5-(pinacolboranyl) indolin-2-one C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B 5-Formyl-3,4-dimethyl-1H-pyrrole B->C D 5-(3,4-Dimethyl-1H-pyrrol-5-yl)indolin-2-one C->D E Condensation D->E F Semaxanib (SU5416) Analog E->F

Caption: Synthetic workflow for a Semaxanib (SU5416) analog.

Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[7] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of many cancers, as tumors require a dedicated blood supply for growth and metastasis.

VEGFR-2 Signaling Pathway and Inhibition:

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation of its intracellular kinase domains. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, key processes in angiogenesis.

Small molecule inhibitors derived from this compound, such as Semaxanib, are designed to bind to the ATP-binding pocket of the VEGFR-2 kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascade and inhibiting angiogenesis.[8][9]

G cluster_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P P VEGFR2->P Autophosphorylation PLCg PLCγ P->PLCg PI3K PI3K P->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor Indolin-2-one Inhibitor (e.g., Semaxanib) Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by an indolin-2-one-based inhibitor.

Conclusion

The scale-up synthesis of this compound via Miyaura borylation is a robust and efficient process that provides access to a key intermediate for the development of targeted cancer therapeutics. Understanding the synthetic protocols and the mechanism of action of the resulting kinase inhibitors is crucial for researchers and drug development professionals in the field of oncology. The methodologies and pathways described herein provide a foundational guide for the synthesis and application of this important chemical entity.

References

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one in Suzuki-Miyaura cross-coupling reactions. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors to investigate?

A1: Low yields in Suzuki couplings with N-H containing heterocycles like indolin-2-one are common and can often be attributed to several key factors:

  • Catalyst Inhibition by the Lactam N-H: The acidic proton on the indolin-2-one nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or the formation of unreactive off-cycle species.[1]

  • Protodeboronation: The boronic ester can be cleaved from the indolin-2-one ring and replaced with a hydrogen atom, particularly under harsh basic conditions or in the presence of excess water.[2]

  • Homocoupling: Your boronic ester can couple with itself to form a symmetrical bi-indolinone byproduct, consuming your starting material. This is often promoted by the presence of oxygen.

  • Inadequate Degassing: Oxygen in the reaction mixture can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly substrate-dependent.

Q2: I am observing a significant amount of the deborylated indolin-2-one byproduct. How can I minimize this protodeboronation?

A2: Protodeboronation is a frequent side reaction. To minimize it, consider the following strategies:

  • Choice of Base: Use a milder base. While strong bases are needed to activate the boronic ester for transmetalation, they can also accelerate protodeboronation. Consider screening bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide.

  • Anhydrous Conditions: While some water is often necessary for the catalytic cycle, excess water can promote hydrolysis and subsequent protodeboronation. Using anhydrous solvents and ensuring your reagents are dry can be beneficial.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of protodeboronation relative to the desired cross-coupling.

  • N-Protection: Although often undesirable due to extra synthetic steps, protecting the lactam nitrogen with a group like Boc or SEM can prevent catalyst inhibition and may reduce protodeboronation by altering the electronic properties of the ring.

Q3: Should I protect the N-H of the indolin-2-one lactam before the Suzuki coupling?

A3: The necessity of N-protection depends on the specific coupling partners and reaction conditions.

  • Unprotected Approach: It is often possible to achieve good yields without protection by carefully selecting the catalyst and ligand.[1][3][4] Modern, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reaction even with the free N-H group.[1] This approach is more step-economical.

  • Protected Approach: If you are consistently observing low yields or catalyst deactivation, N-protection can be a reliable solution.[1] A protecting group prevents the acidic proton from interfering with the palladium catalyst. However, this adds synthesis and deprotection steps to your overall scheme.

Q4: What are the recommended starting conditions for a Suzuki coupling with this compound?

A4: Based on successful couplings of similar unprotected N-H heterocyclic substrates like chloroindoles and oxindoles, a good starting point would be:[1]

  • Catalyst: A pre-catalyst like XPhos Pd G3 (1-2 mol%).

  • Ligand: If not using a pre-catalyst, a bulky, electron-rich phosphine ligand such as XPhos or SPhos (2-4 mol%).

  • Base: Potassium phosphate (K₃PO₄) (2.0 equivalents).

  • Solvent: A mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1).

  • Temperature: Start at a moderate temperature (e.g., 60-80 °C) and increase if the reaction is sluggish.

  • Atmosphere: It is crucial to perform the reaction under an inert atmosphere (Argon or Nitrogen) after thorough degassing of the solvent and reaction mixture.

Troubleshooting Guide

Low yields in the Suzuki coupling of 5-(Bpin)indolin-2-one can be systematically addressed by evaluating the reaction components and conditions. The following table summarizes common issues, their potential causes, and recommended solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Materials 1. Catalyst Inactivity (Oxidized/Degraded) 2. Ligand Oxidation 3. Insufficient Degassing (Oxygen present) 4. Catalyst Inhibition by N-H group[1] 5. Incorrect Base/Solvent Combination1. Use a fresh, high-quality palladium source and ligand. Consider air-stable pre-catalysts (e.g., Buchwald G3 pre-catalysts). 2. Ensure rigorous degassing of solvents and the reaction vessel (e.g., freeze-pump-thaw cycles or sparging with inert gas). 3. Switch to a more robust ligand system (e.g., XPhos, SPhos) known to be effective for N-H heterocycles.[1] 4. Screen different bases (K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (Dioxane, Toluene, DMF, with water as a co-solvent).
Significant Protodeboronation 1. Base is too strong or concentration is too high. 2. Excess water in the reaction mixture. 3. High reaction temperature.1. Switch to a milder base (e.g., K₃PO₄, KF). 2. Use anhydrous solvents and carefully dried reagents. 3. Attempt the reaction at a lower temperature for a longer duration.
Formation of Homocoupled Byproduct 1. Presence of oxygen, leading to oxidative homocoupling. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).1. Ensure thorough degassing of the reaction mixture. 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst that readily forms the active Pd(0) species.
Dehalogenation of the Coupling Partner 1. Presence of reducing agents in the reaction mixture. 2. Certain ligand/base combinations can promote this side reaction.1. Ensure high purity of all reagents. 2. Screen different ligands and bases to find a combination that disfavors dehalogenation.
Multiple Unidentified Byproducts 1. Reaction temperature is too high, causing decomposition. 2. Side reactions involving the lactam ring. 3. Impure starting materials.1. Lower the reaction temperature. 2. Verify the purity of your 5-(Bpin)indolin-2-one and aryl halide by NMR and/or LC-MS. 3. Consider N-protection to prevent side reactions at the lactam.

Data Presentation: Condition Screening for Related Substrates

Table 1: Suzuki-Miyaura Coupling of Unprotected Chloroindoles/Oxindoles with Phenylboronic Acid

EntryHeterocycleCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
16-ChlorooxindoleP1 (1.5)-K₃PO₄ (2.0)Dioxane/H₂O60891
26-ChloroindoleP1 (1.0)-K₃PO₄ (2.0)Dioxane/H₂O60597
33-ChloroindazolePd₂(dba)₃ (2)SPhos (3)K₃PO₄ (2.0)Dioxane/H₂O1001556
43-ChloroindazolePd₂(dba)₃ (2)XPhos (3)K₃PO₄ (2.0)Dioxane/H₂O1001552

Data adapted from Wolfe, J. P., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[1] P1 is a Buchwald Palladacycle Precatalyst.

Experimental Protocols

General Protocol for Suzuki Coupling of an Aryl Halide with 5-(Bpin)indolin-2-one

This protocol is a starting point based on conditions found to be effective for structurally similar unprotected N-H heterocycles.[1] Optimization for your specific aryl halide is recommended.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) OR Palladium Source (e.g., Pd₂(dba)₃, 1 mol%) and Ligand (e.g., XPhos, 2-3 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, 5-(Bpin)indolin-2-one, the base, and the palladium pre-catalyst/catalyst and ligand.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three to five times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture via syringe.

  • Degassing (Optional but Recommended): For maximum oxygen removal, subject the sealed reaction mixture to three cycles of freeze-pump-thaw.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60–100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture under an inert atmosphere.

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle General Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ oa_point pd0->oa_point oa_complex R¹-Pd(II)L₂-X tm_point oa_complex->tm_point trans_complex R¹-Pd(II)L₂-R² re_point trans_complex->re_point product R¹-R² center re_point->pd0 Reductive Elimination re_point->product oa_point->oa_complex Oxidative Addition tm_point->trans_complex Transmetalation R¹-X R¹-X R¹-X->oa_point R²-B(pin)\n+ Base R²-B(pin) + Base R²-B(pin)\n+ Base->tm_point

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity & Integrity (Catalyst, Ligand, Solvents, Base) start->check_reagents check_conditions Verify Reaction Setup (Inert Atmosphere, Degassing) start->check_conditions analyze_byproducts Analyze Crude Mixture (LCMS/NMR) check_reagents->analyze_byproducts check_conditions->analyze_byproducts protodeboronation Protodeboronation is Major Side Product analyze_byproducts->protodeboronation Deborylated SM found homocoupling Homocoupling is Major Side Product analyze_byproducts->homocoupling Dimer of SM found no_reaction Mainly Starting Material Remains analyze_byproducts->no_reaction Low Conversion solve_proto Use Milder Base (K₃PO₄) Lower Temperature Ensure Anhydrous Conditions protodeboronation->solve_proto solve_homo Improve Degassing Use Pd(0) Source homocoupling->solve_homo solve_no_rxn Screen Ligands (XPhos, SPhos) Screen Bases/Solvents Increase Temperature no_reaction->solve_no_rxn

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.

References

Technical Support Center: Optimizing Reaction Conditions for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method is the Palladium-catalyzed Miyaura borylation. This reaction involves the cross-coupling of 5-bromo-2-oxindole with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.[1][2][3]

Q2: What are the key reagents and general conditions for the Miyaura borylation of 5-bromo-2-oxindole?

A2: A typical reaction setup includes the 5-bromo-2-oxindole substrate, bis(pinacolato)diboron as the boron source, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a weak base like potassium acetate (KOAc). The reaction is typically carried out in an anhydrous, degassed aprotic polar solvent such as 1,4-dioxane or DMSO at elevated temperatures (e.g., 80-100 °C).

Q3: Why is an inert atmosphere important for this reaction?

A3: The palladium(0) species, which is the active catalyst in the Miyaura borylation cycle, is sensitive to oxygen.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the oxidation and deactivation of the catalyst, which would otherwise lead to low yields or reaction failure.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture, you can determine the consumption of the starting material (5-bromo-2-oxindole).

Q5: Is this compound stable?

A5: Pinacol boronic esters, like the target compound, are generally more stable than their corresponding boronic acids.[2] They are relatively stable to air and can often be purified by silica gel chromatography.[2] However, they can be susceptible to hydrolysis, especially under acidic or basic conditions, or on prolonged contact with silica gel.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive catalystUse a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air-stable.
Insufficiently inert atmosphereEnsure all reagents and solvents are properly degassed. Purge the reaction vessel thoroughly with nitrogen or argon before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
Inappropriate baseUse a weak base like potassium acetate (KOAc). Stronger bases can promote side reactions. Ensure the base is anhydrous and finely powdered.
Low reaction temperature or timeIncrease the reaction temperature (typically 80-110 °C) and/or extend the reaction time. Monitor the reaction progress to determine the optimal duration.
Presence of Side Products Protodeboronation (C-B bond cleavage) This side reaction replaces the boronic ester with a hydrogen atom. Minimize exposure to moisture and strong acids or bases. Using a more stable boronate ester or optimizing the workup procedure can help.
Homocoupling of the starting material This can occur if the reaction conditions are not optimal. Ensure a properly degassed system and consider adjusting the catalyst-to-ligand ratio.
Dehalogenation of the starting material The bromo group is replaced by a hydrogen atom. This can be a competing reaction. Optimizing the catalyst system and reaction conditions may minimize this side product.
Difficult Purification Co-elution of starting material and product The starting material (5-bromo-2-oxindole) and the product can have similar polarities, making separation by column chromatography challenging. Optimize the eluent system for column chromatography. Consider derivatizing the crude product to alter its polarity for easier separation.
Hydrolysis of the boronate ester on silica gel Prolonged exposure to silica gel can lead to the hydrolysis of the pinacol boronate ester to the corresponding boronic acid, which may complicate purification. Minimize the time the compound spends on the silica gel column. Use a less acidic grade of silica gel or consider alternative purification methods like recrystallization if possible.

Experimental Protocols

Representative Protocol for Miyaura Borylation of 5-Bromo-2-oxindole

This protocol provides a general procedure. Optimization may be required for specific experimental setups.

Materials:

  • 5-Bromo-2-oxindole (1.0 mmol, 1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium acetate (KOAc) (3.0 mmol, 3.0 equiv), dried

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk flask or sealed tube, add 5-bromo-2-oxindole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous and degassed 1,4-dioxane via syringe.

  • Seal the vessel and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Reaction Parameters for Miyaura Borylation
ParameterTypical Range/ValueNotes
Substrate 5-Bromo-2-oxindoleEnsure high purity.
Boron Source Bis(pinacolato)diboron (B₂pin₂)Typically used in slight excess (1.1-1.5 equiv).
Catalyst Pd(dppf)Cl₂, PdCl₂(dppf)Catalyst loading is typically 1-5 mol%.
Base Potassium acetate (KOAc)2-3 equivalents are commonly used. Must be anhydrous.
Solvent 1,4-Dioxane, DMSO, TolueneMust be anhydrous and degassed.
Temperature 80 - 110 °CHigher temperatures may be required for less reactive substrates.
Reaction Time 12 - 24 hoursMonitor for completion.

Visualizations

Miyaura Borylation Catalytic Cycle

Miyaura_Borylation Catalytic Cycle of Miyaura Borylation Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)BrL2 Ar-Pd(II)(Br)L₂ Oxidative_Addition->ArPd(II)BrL2 Ligand_Exchange Ligand Exchange (KOAc) ArPd(II)BrL2->Ligand_Exchange KOAc ArPd(II)(OAc)L2 Ar-Pd(II)(OAc)L₂ Ligand_Exchange->ArPd(II)(OAc)L2 Transmetalation Transmetalation (B₂pin₂) ArPd(II)(OAc)L2->Transmetalation B₂pin₂ ArPd(II)(Bpin)L2 Ar-Pd(II)(Bpin)L₂ Transmetalation->ArPd(II)(Bpin)L2 Reductive_Elimination Reductive Elimination ArPd(II)(Bpin)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Bpin Reductive_Elimination->Product

Caption: Catalytic cycle for the Miyaura borylation reaction.

Experimental Workflow

Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reagents Combine Reactants: - 5-Bromo-2-oxindole - B₂pin₂ - Pd Catalyst - Base Inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) Reagents->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Heat Heat to 80-110 °C with Stirring Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Filter Dilute and Filter (e.g., through Celite®) Cool->Filter Extract Aqueous Wash (Water, Brine) Filter->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Product Isolated Product: 5-(pinacolboryl)indolin-2-one Chromatography->Product

Caption: A typical experimental workflow for the synthesis and purification.

Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Flowchart for Low Yield Start Low or No Yield Observed Check_SM Analyze Crude Reaction Mixture (NMR, LC-MS) Start->Check_SM SM_Consumed Is Starting Material Consumed? Check_SM->SM_Consumed Incomplete_Reaction Incomplete Reaction SM_Consumed->Incomplete_Reaction No Side_Products Side Products Formed SM_Consumed->Side_Products Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Reagent Quality Incomplete_Reaction->Optimize_Conditions Analyze_Side_Products Identify Side Products: - Protodeboronation? - Homocoupling? Side_Products->Analyze_Side_Products Adjust_Setup Adjust Reaction Setup: - Improve Degassing - Change Base/Solvent Analyze_Side_Products->Adjust_Setup

Caption: A logical approach to troubleshooting low-yielding reactions.

References

Technical Support Center: Prevention of Protodeboronation in Pinacol Boronate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the undesired protodeboronation of pinacol boronate esters during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of an organoboron compound, such as a pinacol boronate ester, is cleaved and replaced with a carbon-hydrogen bond.[1] This is a significant undesired side reaction, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic ester, leading to the formation of a byproduct and reducing the yield of the desired product.[2]

Q2: What are the main factors that cause protodeboronation of pinacol boronate esters?

A2: The primary factors that promote protodeboronation include:

  • Presence of a Proton Source: Water is a common proton source that can lead to protodeboronation.[3]

  • Basic Conditions: The reaction is often accelerated by the presence of strong bases.[3]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[3]

  • Prolonged Reaction Times: Longer exposure to harsh reaction conditions increases the likelihood of this side reaction.

  • Inefficient Catalysis: If the desired reaction (e.g., Suzuki-Miyaura coupling) is slow, the boronate ester is exposed to potentially degrading conditions for a longer period.[3]

Q3: How can I detect and quantify protodeboronation in my reaction?

A3: Protodeboronation can be monitored and quantified using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 11B, and 19F NMR (for fluorinated substrates) can be used to observe the disappearance of the starting boronate ester and the appearance of the protodeboronated byproduct.[4]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate and quantify the boronate ester and its protodeboronated product. However, care must be taken as on-column hydrolysis can be an issue.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile compounds and can be used to identify and quantify the protodeboronated product.

Troubleshooting Guide

This guide provides solutions to common problems encountered with the protodeboronation of pinacol boronate esters.

Issue 1: Significant Protodeboronation Observed in a Suzuki-Miyaura Coupling Reaction

Potential Causes & Solutions:

  • Inappropriate Base Selection: Strong bases can significantly accelerate protodeboronation.[3]

    • Recommendation: Switch to a weaker, non-hydroxide base. Mild bases are often sufficient for the Suzuki-Miyaura coupling while minimizing the side reaction.[3] Consider bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[3]

  • Presence of Excess Water: Water acts as a proton source for the unwanted reaction.[3]

    • Recommendation: Ensure anhydrous reaction conditions by using dry solvents and oven-dried glassware. The use of molecular sieves can also help to remove residual water.[3]

  • High Reaction Temperature: Elevated temperatures can favor the protodeboronation pathway.[3]

    • Recommendation: Attempt the reaction at a lower temperature. If the reaction is too slow, consider using a more active catalyst/ligand system rather than increasing the temperature.[3]

  • Inefficient Catalytic System: A slow desired reaction exposes the boronate ester to degrading conditions for longer.[3]

    • Recommendation: Increase the catalyst loading or use more efficient ligands, such as Buchwald-type biarylphosphine ligands, to accelerate the cross-coupling reaction.[3]

Issue 2: Protodeboronation Occurs During Purification

Potential Causes & Solutions:

  • Hydrolysis on Silica Gel: Standard silica gel is acidic and contains water, which can cause hydrolysis of the pinacol boronate ester to the less stable boronic acid, which is more prone to protodeboronation.

    • Recommendation: Use a modified silica gel for column chromatography. Impregnating the silica gel with boric acid has been shown to be effective in suppressing the loss of the compound due to over-adsorption and degradation.[7][8] Alternatively, a quick filtration through a pad of Celite and washing with a non-polar solvent can sometimes be sufficient.

Issue 3: Persistent Protodeboronation Despite Optimized Conditions

Potential Causes & Solutions:

  • Inherent Instability of the Boronic Ester: Some aryl or heteroaryl boronic esters are inherently unstable.

    • Recommendation: Convert the pinacol boronate ester to a more stable protecting group, such as an N-methyliminodiacetic acid (MIDA) boronate.[1] MIDA boronates are significantly more stable and can be used in a "slow release" strategy where the active boronic acid is generated in situ under the reaction conditions.[1]

Data Presentation

Table 1: Qualitative Stability of Pinacol Boronate Esters under Various Conditions
Condition CategoryReagent/ConditionExpected StabilityNotes
Temperature 0 - 25 °CModerateStable for short periods if protected from moisture.
25 - 80 °CModerate to LowIncreased temperature can accelerate degradation.
> 80 °CLowSignificant degradation is likely.
pH < 4 (Acidic)LowAcid-catalyzed hydrolysis can occur.
4 - 10 (Near Neutral)ModerateGenerally more stable, but depends on the specific boronate ester.
> 10 (Basic)Low to ModerateBase-catalyzed protodeboronation is a major concern.
Bases Weak (K₂CO₃, Cs₂CO₃)Moderate to LowPromotes the desired reaction, but protodeboronation can still occur.[3]
Strong (NaOH, KOH)LowRapid hydrolysis and protodeboronation are expected.[3]
Solvents Anhydrous AproticHighStable if the solvent is truly free of water.
Protic (with water)Low to ModerateWater can act as a proton source for protodeboronation.[3]
Table 2: Quantitative Comparison of Half-lives (t½) for Protodeboronation of Selected Boronic Acids and Pinacol Esters
CompoundpHTemperature (°C)Half-life (t½)
2,6-Difluorophenylboronic acid1370~ 50 times faster than pinacol ester
2,6-Difluorophenylboronic acid pinacol ester1370Slower than the corresponding boronic acid
2,6-Difluorophenylboronic acid pinacol ester1130~20 minutes

Data extracted from "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis".[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
  • Preparation: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), the pinacol boronate ester (1.2 eq.), a mild base such as K₃PO₄ (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction: Heat the mixture to the lowest effective temperature (e.g., 60-80 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[9]

Protocol 2: Conversion of Pinacol Boronate Ester to a More Stable Diethanolamine Adduct for Purification
  • Dissolution: Dissolve the crude pinacol boronate ester (1.0 eq.) in a minimal amount of a suitable solvent like diethyl ether.

  • Addition: Add diethanolamine (1.1 eq.) dropwise while stirring.

  • Precipitation: A white precipitate of the diethanolamine adduct will form.

  • Isolation: Stir the slurry for 15-30 minutes, then isolate the white solid by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This more stable adduct can be stored or used directly in subsequent reactions.[10][11]

Protocol 3: Purification of Pinacol Boronate Esters using Boric Acid-Impregnated Silica Gel
  • Preparation of Boric Acid-Impregnated Silica Gel: Prepare a slurry of silica gel in a solution of boric acid in a suitable solvent (e.g., methanol). Evaporate the solvent to obtain the modified silica gel.

  • Column Packing: Pack a chromatography column with the boric acid-impregnated silica gel as you would with standard silica gel.

  • Chromatography: Load the crude pinacol boronate ester and elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). The boric acid helps to suppress the hydrolysis and over-adsorption of the boronate ester on the silica gel.[7][8]

Visualizations

Protodeboronation_Mechanism Ar_Bpin Aryl Pinacol Boronate Ester (Ar-Bpin) Ar_B_OH2 Aryl Boronic Acid (Ar-B(OH)2) Ar_Bpin->Ar_B_OH2 Hydrolysis (+2H2O, -Pinacol) Suzuki_Product Desired Suzuki Product (Ar-Ar') Ar_Bpin->Suzuki_Product Suzuki Coupling (Pd catalyst, Base, Ar'-X) Ar_B_OH3_minus Aryl Boronate [Ar-B(OH)3]- Ar_B_OH2->Ar_B_OH3_minus +OH- Ar_H Protodeboronated Product (Ar-H) Ar_B_OH3_minus->Ar_H Protonolysis (+H+)

Caption: Mechanism of protodeboronation as an undesired side reaction.

Troubleshooting_Workflow start High Protodeboronation Observed check_base Is the base strong (e.g., NaOH, KOH)? start->check_base change_base Switch to a milder base (K2CO3, K3PO4) check_base->change_base Yes check_temp Is the reaction temperature high? check_base->check_temp No change_base->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_water Are anhydrous conditions being used? check_temp->check_water No lower_temp->check_water use_dry Use anhydrous solvents and dried glassware check_water->use_dry No check_catalyst Is the desired reaction slow? check_water->check_catalyst Yes use_dry->check_catalyst optimize_catalyst Optimize catalyst/ligand to accelerate coupling check_catalyst->optimize_catalyst Yes consider_mida Consider converting to a more stable ester (MIDA) check_catalyst->consider_mida No optimize_catalyst->consider_mida end_good Problem Resolved consider_mida->end_good

Caption: Troubleshooting workflow for addressing protodeboronation.

Stability_Comparison boronic_acid Boronic Acid pinacol_ester Pinacol Ester boronic_acid->pinacol_ester mida_ester MIDA Ester pinacol_ester->mida_ester stability Stability reactivity Reactivity stability_label Increasing Stability reactivity_label Decreasing Reactivity

Caption: Relative stability and reactivity of boronic acid derivatives.

References

How to avoid homocoupling of boronic esters in Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing the undesired homocoupling of boronic esters.

Troubleshooting Guide: How to Avoid Homocoupling of Boronic Esters

Homocoupling of boronic esters is a prevalent side reaction in Suzuki-Miyaura couplings, leading to the formation of symmetrical biaryl byproducts. This side reaction consumes valuable starting material, reduces the yield of the desired cross-coupled product, and complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your reactions.

Isolating the Cause of Homocoupling

To effectively troubleshoot, it is crucial to identify the potential source of the problem. The following workflow outlines a logical approach to diagnosing and addressing common causes of homocoupling.

G cluster_0 cluster_1 Initial Checks cluster_2 Troubleshooting Steps cluster_3 start Problem: Excessive Homocoupling check_oxygen Is the reaction rigorously degassed? start->check_oxygen check_pd_source What is the palladium source (Pd(0) or Pd(II))? check_oxygen->check_pd_source Yes improve_degassing Improve Degassing Protocol: - Freeze-pump-thaw cycles - Subsurface sparging check_oxygen->improve_degassing No change_pd_source Switch to Pd(0) Source or Use Precatalyst: - Pd(PPh₃)₄, Pd₂(dba)₃ - Buchwald G3/G4 Precatalysts check_pd_source->change_pd_source Pd(II) optimize_ligand Optimize Ligand: - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) - Consider N-heterocyclic carbenes (NHCs) check_pd_source->optimize_ligand Pd(0) improve_degassing->optimize_ligand change_pd_source->optimize_ligand optimize_base Optimize Base: - Use weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) - Ensure base is finely powdered and dry optimize_ligand->optimize_base slow_addition Slow Addition of Boronic Ester: - Use a syringe pump for gradual addition optimize_base->slow_addition end Resolution: Minimized Homocoupling slow_addition->end G cluster_oxygen Oxygen-Mediated Homocoupling cluster_pdii Pd(II) Precatalyst-Mediated Homocoupling O2_Pd0 Pd(0) O2_PdII Pd(II) O2_Pd0->O2_PdII O₂ O2_ArAr Ar-Ar (Homocoupling) O2_PdII->O2_ArAr + 2 Ar-B(OR)₂ O2_ArB 2 Ar-B(OR)₂ O2_Pd0_regen Pd(0) O2_ArAr->O2_Pd0_regen PdII_start Pd(II) Precatalyst PdII_ArAr Ar-Ar (Homocoupling) PdII_start->PdII_ArAr + 2 Ar-B(OR)₂ PdII_ArB 2 Ar-B(OR)₂ PdII_Pd0 Pd(0) (Active Catalyst) PdII_ArAr->PdII_Pd0

Technical Support Center: Catalyst Deactivation in Reactions with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation issues in reactions involving 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one. This key intermediate, notably used in the synthesis of Sunitinib, often participates in palladium-catalyzed cross-coupling reactions where catalyst stability is paramount.

Frequently Asked Questions (FAQs)

Q1: My Miyaura borylation of 5-bromo-2-oxindole to produce this compound is showing low yield and catalyst decomposition (palladium black). What is the likely cause?

A1: Low yields and the formation of palladium black are common indicators of catalyst deactivation. For the Miyaura borylation of 5-bromo-2-oxindole, several factors can contribute to this issue:

  • Ligand Selection: The choice of phosphine ligand is critical. Insufficiently electron-donating or sterically hindering ligands may not stabilize the palladium(0) species effectively, leading to aggregation and the formation of inactive palladium black.

  • Base Sensitivity: The indolin-2-one moiety has an acidic N-H proton. Strong bases can deprotonate this position, potentially leading to side reactions or catalyst inhibition. The choice of a suitable, often weaker, base like potassium acetate (KOAc) is crucial.

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to oxidation of the active catalyst, reducing its efficacy and promoting the formation of palladium black.

Q2: I'm observing significant protodeboronation of my this compound during a subsequent Suzuki-Miyaura coupling reaction. How can I mitigate this?

A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction with boronic esters, especially those attached to electron-rich or heteroaromatic systems like indolin-2-one. To minimize this:

  • Use Anhydrous Conditions: While some water can be beneficial in Suzuki-Miyaura couplings, excess water can promote protodeboronation. Using anhydrous solvents and reagents can help.

  • Select Appropriate Base: Strong bases in the presence of water can accelerate protodeboronation. Consider using milder bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).

  • Employ Boronic Esters: You are already using a pinacol ester, which is generally more stable than the corresponding boronic acid. Ensure the purity of the boronic ester, as residual boronic acid may be more prone to this side reaction.

Q3: Can the indolin-2-one nitrogen atom poison the palladium catalyst in subsequent cross-coupling reactions?

A3: Yes, the nitrogen atom in the indolin-2-one ring can act as a Lewis base and coordinate to the palladium center. This coordination can inhibit the catalyst by blocking sites required for the catalytic cycle. To address this, consider N-protection of the indolin-2-one with groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) prior to the coupling reaction. These protecting groups can be removed after the desired C-C bond formation.

Q4: What are the signs of catalyst deactivation I should look for during my reaction?

A4: Key indicators of catalyst deactivation include:

  • Stalled Reaction: The reaction fails to proceed to completion, leaving significant amounts of starting material.

  • Formation of Palladium Black: A fine black precipitate indicates the aggregation of the palladium catalyst into an inactive form.

  • Appearance of Side Products: An increase in byproducts from reactions like homocoupling of the boronic ester or dehalogenation of the aryl halide can suggest that the desired catalytic cycle is being hampered.

Troubleshooting Guides

Issue 1: Low Yield and/or Catalyst Decomposition in Miyaura Borylation of 5-Bromo-2-oxindole

This troubleshooting guide focuses on the synthesis of this compound from 5-bromo-2-oxindole and bis(pinacolato)diboron.

Troubleshooting Workflow

Caption: Troubleshooting workflow for Miyaura borylation.

Quantitative Data: Ligand and Base Effects on Borylation

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Observations
PdCl₂(dppf)KOAcDioxane80-100~90Generally effective conditions.
Pd(PPh₃)₄K₂CO₃Toluene110LowerPotential for catalyst decomposition and side reactions.
Pd₂(dba)₃ / XPhosK₃PO₄Dioxane100VariableStronger base may lead to side reactions with the indolinone N-H.

Note: This data is compiled from typical conditions for Miyaura borylations and may require optimization for this specific substrate.

Issue 2: Catalyst Deactivation in Subsequent Suzuki-Miyaura Cross-Coupling

This guide addresses issues when using this compound as a substrate in a Suzuki-Miyaura reaction.

Troubleshooting Workflow

Suzuki_Troubleshooting Start Catalyst Deactivation in Suzuki Coupling CheckProtodeboronation Significant Protodeboronation? Start->CheckProtodeboronation CheckInhibition Potential N-Heterocycle Inhibition? CheckProtodeboronation->CheckInhibition No SolutionProtodeboronation Use anhydrous solvents. Employ milder base (e.g., K₂CO₃). CheckProtodeboronation->SolutionProtodeboronation Yes CheckHomocoupling Homocoupling of Boronic Ester? CheckInhibition->CheckHomocoupling No SolutionInhibition Protect indolinone N-H (e.g., with Boc group). CheckInhibition->SolutionInhibition Yes SolutionHomocoupling Ensure rigorous degassing. Slightly lower catalyst loading. CheckHomocoupling->SolutionHomocoupling Yes End Successful Cross-Coupling CheckHomocoupling->End No (Re-evaluate other parameters) SolutionProtodeboronation->End SolutionInhibition->End SolutionHomocoupling->End

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Quantitative Data: Impact of Reaction Parameters on Suzuki Coupling

LigandBaseWater ContentYield of Desired Product (%)Yield of Protodeboronation (%)
SPhosK₃PO₄AnhydrousHighLow
PPh₃K₃PO₄5% v/vModerateIncreased
XPhosCs₂CO₃AnhydrousHighLow

Note: This data is illustrative of general trends in Suzuki-Miyaura couplings and should be adapted and optimized for specific reaction partners.

Experimental Protocols

Synthesis of this compound

This protocol is based on a standard Miyaura borylation reaction.

Materials:

  • 5-Bromo-2-oxindole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-oxindole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

  • Add PdCl₂(dppf) (0.03 eq) to the vessel.

  • Add anhydrous 1,4-dioxane to the mixture.

  • Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Experimental Workflow Diagram

Miyaura_Borylation_Workflow Start Start AddReagents Add 5-bromo-2-oxindole, B₂pin₂, KOAc, and PdCl₂(dppf) to vessel Start->AddReagents AddSolvent Add anhydrous 1,4-dioxane AddReagents->AddSolvent Degas Degas mixture AddSolvent->Degas Heat Heat to 80-100 °C and stir Degas->Heat Monitor Monitor reaction (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Cool, filter through celite, and concentrate Monitor->Workup Complete Purify Purify by column chromatography Workup->Purify End Product Purify->End

Caption: Experimental workflow for Miyaura borylation.

Technical Support Center: Suzuki Coupling of Indolinone Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving indolinone substrates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and optimizing reaction conditions, with a specific focus on the critical role of the base.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki coupling of indolinone substrates?

A1: The base plays multiple crucial roles in the catalytic cycle. Its main function is to activate the boronic acid by converting it into a more nucleophilic borate species (e.g., [ArB(OH)₃]⁻), which readily undergoes transmetalation with the palladium(II) complex. The base also facilitates the regeneration of the active Pd(0) catalyst at the end of the cycle. With indolinone substrates, particularly those with a free N-H group, the base can also influence the reactivity of the substrate itself.

Q2: Which type of base is generally preferred for Suzuki coupling with indolinones: inorganic or organic?

A2: Inorganic bases are generally superior to organic bases for Suzuki coupling reactions.[1] Common inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) have been shown to be highly effective.[2][3] Organic bases such as triethylamine (TEA) may result in lower yields, potentially due to partial inhomogeneity in aqueous phases often used in these reactions.[1]

Q3: My indolinone substrate has an unprotected N-H group. Will this interfere with the reaction?

A3: Yes, the acidic N-H proton of the indolinone can complicate the reaction. The base can deprotonate the N-H group, potentially leading to side reactions such as N-arylation, or it could affect the electronic properties of the substrate. In some cases, the deprotonated indolinone can even inhibit the catalyst. However, successful couplings of unprotected N-H indolinones (oxindoles) have been reported using appropriate conditions, such as with K₃PO₄ as the base.[4]

Q4: Can the choice of base influence the regioselectivity of the coupling (e.g., C-arylation vs. N-arylation)?

A4: Yes, the base can play a role in directing the regioselectivity of palladium-catalyzed arylations of indoles and related heterocycles. While Suzuki coupling is primarily a C-C bond-forming reaction, the reaction conditions, including the base, can influence the competition between C-H and N-H functionalization. For instance, in some palladium-catalyzed reactions of indole derivatives, the use of Na₂CO₃ has been shown to favor N-H functionalization, while other conditions promote C-H arylation.[5] Careful selection of the base and other reaction parameters is therefore crucial to ensure selective C-C coupling.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting material 1. Inappropriate base strength: The base may be too weak to efficiently form the boronate species. 2. Poor base solubility: The inorganic base is not sufficiently soluble in the reaction solvent. 3. Catalyst inhibition: The deprotonated N-H indolinone may be inhibiting the palladium catalyst.1. Switch to a stronger base: If using a weak carbonate, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. 2. Use a biphasic solvent system: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water can improve the solubility of inorganic bases.[6] 3. Use a more robust catalyst system: Employing advanced phosphine ligands (e.g., SPhos, XPhos) can lead to higher yields with challenging substrates like unprotected oxindoles.[4]
Decomposition of the indolinone substrate 1. Base is too strong: Strong bases like NaOH or KOH can promote hydrolysis of the lactam ring or other sensitive functional groups. 2. High reaction temperature: The combination of a strong base and high temperature can lead to substrate degradation.1. Use a milder base: Switch to K₂CO₃, Na₂CO₃, or even KF, which is known to be effective while being milder towards base-labile groups.[7] 2. Lower the reaction temperature: If possible, run the reaction at a lower temperature for a longer period.
Formation of N-arylated byproduct 1. Deprotonation of the N-H group: The base is deprotonating the indolinone nitrogen, which then participates in a competitive C-N coupling reaction.1. Protect the N-H group: If feasible, protect the indolinone nitrogen with a suitable protecting group (e.g., Boc, SEM) prior to the Suzuki coupling. 2. Optimize reaction conditions: Screen different bases and solvents. In some cases, a specific combination can favor C-C over C-N coupling. For example, phosphine-free palladium systems have been developed for direct C-arylation of free (N-H)-indoles.[8][9]
Protodeboronation of the boronic acid 1. Presence of water and strong base: This combination can lead to the replacement of the boronic acid group with a hydrogen atom.1. Use anhydrous conditions: If possible, run the reaction under anhydrous conditions. 2. Use a milder base: Weaker bases are less likely to promote protodeboronation. 3. Use a boronic ester: Boronic esters, such as pinacol esters, can be more resistant to protodeboronation.

Data Presentation: Comparison of Bases in Suzuki Coupling

The selection of the base can significantly impact the yield of the Suzuki coupling reaction. Below are tables summarizing the effect of different bases on the yield of Suzuki coupling reactions for various aryl halides. While not all substrates are indolinones, these tables provide a valuable starting point for base selection.

Table 1: Effect of Various Bases on the Suzuki Coupling of 4-Bromoacetophenone and Phenylboronic Acid

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1K₂CO₃DMF/H₂O (1:1)70395[6]
2TEADMF/H₂O (1:1)70525[6]
3NaOHDMF/H₂O (1:1)70545[6]
4K₃PO₄DMF/H₂O (1:1)70588[6]

Table 2: Suzuki Coupling of 3-Chloroindazole with 5-Indole Boronic Acid

Note: Indazoles, like indolinones, are N-H containing heterocycles, and these results can be informative.

EntryPalladium SourceLigandBaseYield (%)Reference
1Pd₂(dba)₃XPhosK₃PO₄56[4]
2Pd₂(dba)₃SPhosK₃PO₄52[4]
3P2 PrecatalystSPhosK₃PO₄80[4]

Table 3: Suzuki Coupling of Chloroindoles, Oxindoles, and Azaindoles

Substrate TypeBaseCatalyst Loading (mol%)Temperature (°C)Yield Range (%)Reference
Chloroindoles, Oxindoles, AzaindolesK₃PO₄1.0 - 1.56091 - 99[4]

Experimental Protocols

General Protocol for Suzuki Coupling of a Halo-Indolinone

This is a general starting procedure and should be optimized for each specific substrate.

Materials:

  • Halo-indolinone (1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand, or a precatalyst, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0 - 3.0 mmol)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 10:1, or DMF)

Procedure:

  • To a Schlenk flask, add the halo-indolinone, arylboronic acid, palladium catalyst, ligand (if applicable), and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 60-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the Suzuki coupling of indolinone substrates.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Indolinone-X (R¹-X) pd2_complex R¹-Pd(II)L₂(X) (Indolinone-Pd Complex) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd_complex R¹-Pd(II)L₂(R²) transmetalation->diaryl_pd_complex boronic_acid R²B(OH)₂ boronate [R²B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., K₃PO₄) boronate->transmetalation reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product R¹-R² (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Base_Selection_Workflow start Start: Select Base for Indolinone Suzuki Coupling check_nh Is the indolinone N-H protected? start->check_nh unprotected Consider milder conditions first. Start with K₃PO₄ or K₂CO₃. check_nh->unprotected No protected Wider range of bases applicable. Start with K₂CO₃ or Na₂CO₃. check_nh->protected Yes check_yield Is the yield low? unprotected->check_yield protected->check_yield low_yield_solutions Try a stronger base (e.g., Cs₂CO₃). Optimize solvent (e.g., Dioxane/H₂O). Use advanced ligands (e.g., SPhos). check_yield->low_yield_solutions Yes check_decomposition Is the starting material decomposing? check_yield->check_decomposition No low_yield_solutions->check_decomposition decomposition_solutions Use a milder base (e.g., KF). Lower the reaction temperature. check_decomposition->decomposition_solutions Yes success Reaction Optimized check_decomposition->success No decomposition_solutions->success

Caption: A decision workflow for selecting a base in Suzuki coupling of indolinones.

References

Solvent effects on the stability of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one in various solvents. The following information is based on the general principles of boronic acid pinacol ester chemistry and is intended to serve as a practical guide for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

A1: The main stability issue for this compound, as with other boronic acid pinacol esters (Bpins), is its susceptibility to hydrolysis.[1][2][3] In the presence of water, the pinacol ester can hydrolyze to form the corresponding boronic acid and pinacol. This degradation can be catalyzed by acidic or basic conditions.[4]

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: Anhydrous aprotic solvents are generally recommended to minimize hydrolysis.[4] These include tetrahydrofuran (THF), acetonitrile (ACN), dioxane, toluene, and dimethylformamide (DMF). It is crucial that these solvents have a low water content. Protic solvents like methanol and ethanol, or aqueous solvent mixtures, should be avoided for long-term storage as they can promote hydrolysis.[1][2]

Q3: How does pH affect the stability of the compound?

A3: The stability of boronic acid pinacol esters is pH-dependent. Both acidic and basic conditions can catalyze hydrolysis.[4] Neutral or near-neutral pH conditions are generally preferred to maintain the integrity of the compound. For applications requiring acidic or basic conditions, such as in some coupling reactions, it is important to be aware that the pinacol ester may be consumed through in-situ hydrolysis to the active boronic acid.[4]

Q4: I am observing degradation of my compound during reverse-phase HPLC analysis. What could be the cause and how can I mitigate it?

A4: Degradation during reverse-phase HPLC (RP-HPLC) is a common issue for boronic acid pinacol esters due to on-column hydrolysis in aqueous mobile phases.[1][2][3] To minimize this, consider the following:

  • Use a column with low silanol activity: Columns like the Waters XTerra MS C18 have been shown to reduce on-column hydrolysis.[2][3]

  • Avoid acidic modifiers in the mobile phase: Formic acid, for instance, can accelerate hydrolysis.[2]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis and provides good solubility.[1][5]

Q5: Are there more stable alternatives if my experimental conditions are too harsh for the pinacol ester?

A5: Yes, for particularly challenging conditions where the pinacol ester is not sufficiently stable, you might consider converting the boronic acid to a more robust derivative. N-methyliminodiacetic acid (MIDA) boronates are known for their enhanced stability and can be used for slow release of the boronic acid under specific conditions.[6][7] Trifluoroborate salts also offer an alternative with different stability profiles.

Troubleshooting Guides

Issue 1: Unexpected Degradation of the Compound in Solution

Symptoms:

  • Appearance of a new spot on TLC corresponding to the more polar boronic acid.

  • New peaks observed in HPLC or LC-MS analysis, with one potentially corresponding to the mass of the hydrolyzed boronic acid.

  • Reduced yield in subsequent reactions.

Troubleshooting Steps:

start Start: Unexpected Degradation Observed check_solvent Step 1: Verify Solvent Anhydrousity start->check_solvent is_anhydrous Is the solvent anhydrous? check_solvent->is_anhydrous use_new_solvent Action: Use freshly opend or distilled anhydrous solvent. is_anhydrous->use_new_solvent No check_storage Step 2: Review Storage Conditions is_anhydrous->check_storage Yes use_new_solvent->check_storage is_inert Stored under inert atmosphere (N2/Ar)? check_storage->is_inert store_inert Action: Store under inert atmosphere. is_inert->store_inert No check_temp Step 3: Check Storage Temperature is_inert->check_temp Yes store_inert->check_temp is_cold Stored at recommended temperature (e.g., 2-8°C)? check_temp->is_cold store_cold Action: Store at appropriate cold temperature. is_cold->store_cold No end_good End: Problem Likely Resolved is_cold->end_good Yes store_cold->end_good

Caption: Troubleshooting workflow for unexpected degradation.

Issue 2: Difficulty in Purifying the Compound by Silica Gel Chromatography

Symptoms:

  • Streaking of the product spot on TLC.[5]

  • Product eluting with impurities or not eluting from the column.

  • Low recovery after column chromatography.

Troubleshooting Steps:

  • Deactivate the Silica Gel: Co-slurry the silica gel with a small amount of a non-polar solvent and a base like triethylamine (1-2%) before packing the column. This can help to neutralize acidic sites on the silica that may promote hydrolysis.

  • Use a Less Polar Eluent System: If the compound is streaking, try a less polar solvent system to reduce its interaction with the silica.

  • Perform a Plug Filtration: If the goal is to remove baseline impurities, a quick filtration through a plug of silica or celite might be sufficient and minimize contact time with the stationary phase.[8]

  • Consider Alternative Purification Methods: Recrystallization can be an effective method for purifying boronic acid pinacol esters and avoids the issues associated with silica gel.[8]

  • Convert to a More Stable Derivative: For very problematic cases, consider converting the compound to a more stable derivative, like a BF3K salt, for purification, and then regenerate the pinacol ester if needed.[8]

Quantitative Data on Solvent Stability

The following tables provide illustrative data on the stability of this compound in various solvents at room temperature (25°C). This data is based on the general behavior of boronic acid pinacol esters and should be used as a guideline. Actual stability may vary.

Table 1: Stability in Anhydrous Aprotic Solvents

Solvent% Purity after 24h% Purity after 72hPrimary Degradant
Tetrahydrofuran (THF)>99%>98%Boronic Acid
Acetonitrile (ACN)>99%>98%Boronic Acid
Dioxane>99%>99%Boronic Acid
Toluene>99%>99%Boronic Acid
Dimethylformamide (DMF)>98%>97%Boronic Acid

Table 2: Stability in Protic and Aqueous Solvents

Solvent% Purity after 24h% Purity after 72hPrimary Degradant
Methanol~90%~75%Boronic Acid
Ethanol~92%~80%Boronic Acid
Acetonitrile/Water (1:1)~60%~30%Boronic Acid
THF/Water (1:1)~65%~35%Boronic Acid

Experimental Protocols

Protocol: Assessing the Stability of this compound in a Given Solvent

Objective: To quantify the rate of hydrolysis of the title compound in a specific solvent over time.

Materials:

  • This compound

  • Solvent to be tested (e.g., HPLC grade ACN, Methanol, ACN/Water 1:1)

  • Internal standard (e.g., a stable compound with a distinct retention time, like naphthalene)

  • HPLC or LC-MS system

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of the compound and dissolve it in a known volume of anhydrous acetonitrile to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Prepare an Internal Standard Stock Solution: Prepare a stock solution of the internal standard in anhydrous acetonitrile (e.g., 1 mg/mL).

  • Prepare the Test Solution: In a volumetric flask, add a known volume of the compound's stock solution and a known volume of the internal standard stock solution. Dilute to the mark with the solvent to be tested.

  • Time Point Zero (t=0) Analysis: Immediately after preparation, inject an aliquot of the test solution into the HPLC or LC-MS system. Record the peak areas of the compound and the internal standard.

  • Incubation: Store the test solution at a constant temperature (e.g., 25°C), protected from light.

  • Subsequent Time Point Analysis: At regular intervals (e.g., 1, 4, 8, 12, 24, 48, and 72 hours), inject an aliquot of the test solution into the analytical system and record the peak areas.

  • Data Analysis:

    • Calculate the response factor of the compound relative to the internal standard at t=0.

    • For each subsequent time point, calculate the concentration of the remaining compound.

    • Plot the percentage of the remaining compound versus time to determine the stability profile.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solutions (Compound & Internal Standard) prep_test Prepare Test Solution in Solvent of Interest prep_stock->prep_test t0 t=0 Analysis (HPLC/LC-MS) prep_test->t0 incubation Incubate at Constant Temperature t0->incubation tn Analyze at Time Intervals (t=1, 4, 8... hrs) incubation->tn calc Calculate Remaining Compound Concentration tn->calc plot Plot % Remaining vs. Time calc->plot

Caption: Experimental workflow for stability assessment.

Visualization of Degradation Pathway

The primary degradation pathway for this compound is hydrolysis.

compound This compound products 5-Boronoindolin-2-one + Pinacol compound->products + 2 H2O (Acid or Base Catalyzed)

Caption: Hydrolysis of the pinacol ester to the boronic acid.

References

Improving solubility of reactants in Suzuki coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to reactant solubility.

Frequently Asked Questions (FAQs)

Q1: My starting material (aryl halide or boronic acid) has poor solubility in standard Suzuki coupling solvents. What should I try first?

A1: The most direct approach is to optimize the solvent system and reaction temperature.

  • Increase Temperature: Many Suzuki couplings are conducted at elevated temperatures (80-110 °C).[1] Increasing the temperature can significantly improve the solubility of solid reactants. However, be mindful that higher temperatures may also lead to side reactions like protodeboronation or catalyst degradation.[1]

  • Solvent Screening: If adjusting the temperature isn't sufficient, screening a variety of solvents is recommended. The Suzuki reaction is compatible with numerous solvents, and some are particularly effective for substrates with poor solubility.[1] Common choices include polar aprotic solvents like DMF or ethereal solvents such as 1,4-dioxane and THF, often used with water as a co-solvent.[1]

  • Use of a Co-solvent: The addition of water is a common practice in Suzuki reactions as it helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and is thought to be involved in the transmetalation step of the catalytic cycle.[1] For reactants soluble in organic solvents, a biphasic system like Toluene/H₂O or Dioxane/H₂O is standard.[1]

Q2: I'm observing a slow conversion rate in my biphasic reaction mixture. How can I enhance the reaction speed?

A2: Slow reaction rates in biphasic systems often stem from inefficient mass transfer between the aqueous phase (containing the base and activated boronic acid) and the organic phase (containing the aryl halide and palladium catalyst).[1]

  • Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to form an emulsion, which maximizes the interfacial area between the two phases.[1]

  • Phase-Transfer Catalysts (PTCs): The addition of a phase-transfer catalyst can significantly accelerate biphasic reactions.[1] PTCs, such as quaternary ammonium salts like tetrabutylammonium bromide (TBAB), facilitate the movement of the boronate anion from the aqueous phase to the organic phase for reaction with the palladium complex.[1][2]

Q3: Can the choice of base impact my reaction if I'm facing solubility challenges?

A3: Yes, the base is a critical factor. Its strength, the nature of the cation, and its solubility can all affect the reaction outcome.[1]

  • Base Strength: While stronger bases can sometimes speed up the reaction, they may not be compatible with base-sensitive functional groups.[1] Commonly used bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][3]

  • Physical Form: It is crucial to use a finely powdered and dry base. Clumped or coarse particles have a reduced surface area, which can lead to poor reproducibility and incomplete reactions.[1]

  • Solubility: The base needs to have some solubility in the reaction medium to activate the boronic acid.[1] In non-aqueous organic solvent systems, an organic base like triethylamine (TEA) may be considered, though inorganic bases are more prevalent.[1]

Q4: My reactants are highly hydrophobic. Are there specialized techniques to run the reaction in water?

A4: Yes, for hydrophobic substrates, several strategies enable the use of aqueous media.

  • Surfactants: The use of surfactants can create micelles, effectively solubilizing hydrophobic reactants in water and promoting the reaction.[4]

  • Water-Soluble Ligands: Specially designed water-soluble ligands, such as sulfonated phosphines (e.g., SPhos), can be employed to keep the palladium catalyst in the aqueous phase.[1][5]

  • Cyclodextrins: Modified β-cyclodextrins can encapsulate hydrophobic molecules in their cavities, increasing their solubility in water.[6][7]

Troubleshooting Guide

Issue: Low to no product yield with visible undissolved starting material.

This is a classic indicator of poor reactant solubility. The following workflow can help diagnose and solve the problem.

G cluster_0 Troubleshooting Workflow for Poor Solubility start Start: Low Yield & Undissolved Reactant step1 Increase Reaction Temperature (e.g., 80-110 °C) start->step1 step2 Screen Different Solvent Systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) step1->step2 If still insoluble end Problem Solved step1->end If successful step3 Optimize Base (e.g., K₃PO₄, Cs₂CO₃, finely powdered) step2->step3 If still insoluble step2->end If successful step4 Add Phase-Transfer Catalyst (PTC) (for biphasic systems, e.g., TBAB) step3->step4 If biphasic & slow step3->end If successful step5 Change Ligand (e.g., bulky, electron-rich ligands like SPhos) step4->step5 If still low conversion step4->end If successful step6 Consider Reactant Derivatization (e.g., Boronic Ester) step5->step6 If still problematic step5->end If successful step6->end If successful fail Consult further literature for highly specialized techniques step6->fail If unsuccessful

Caption: Troubleshooting workflow for solubility issues.

Data Presentation: Comparison of Common Parameters

The following tables summarize key components that can be varied to address solubility issues.

Table 1: Solvent Systems for Poorly Soluble Reactants

Solvent SystemRatio (Organic:Water)Typical Temperature (°C)Notes
Dioxane / H₂O2:1 to 10:180 - 110A very common and effective system for a wide range of substrates.[1][8]
Toluene / H₂O2:1 to 10:180 - 110Good for many organic-soluble substrates in a biphasic setup.[1][3]
THF / H₂O2:1 to 10:160 - 80Lower boiling point than dioxane, suitable for more reactive substrates.[1][3]
DMFN/A (often neat)80 - 120A powerful polar aprotic solvent, effective for highly polar, poorly soluble reactants.[1][3]
2-MeTHFN/A80 - 100A greener alternative to THF with a higher boiling point.[1]

Table 2: Common Bases for Suzuki Coupling

BaseStrengthSolubility NotesTypical Equivalents
K₃PO₄StrongGood solubility in water, often used in biphasic systems.[1]2.0 - 3.0
K₂CO₃ModerateSoluble in water.[1][3]2.0 - 3.0
Cs₂CO₃StrongHigher solubility in some organic solvents compared to K₂CO₃.[1][3]2.0 - 3.0
KFMildA milder option for base-sensitive functional groups.[1]2.0 - 3.0

Table 3: Phase-Transfer Catalysts (PTCs) for Biphasic Reactions

PTCFull NameTypical Mol%Notes
TBABTetrabutylammonium Bromide10 - 20A common and effective PTC for many Suzuki reactions.[1]
Aliquat 336Tricaprylylmethylammonium chloride10 - 20Another widely used PTC.[1]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Coupling with a Poorly Soluble Aryl Halide

This protocol provides a starting point for optimizing a reaction with solubility challenges.

G cluster_0 Experimental Workflow A 1. Setup Add aryl halide (1.0 eq), boronic acid (1.2-1.5 eq), & base (e.g., K₃PO₄, 2.0 eq) to a flame-dried Schlenk flask. B 2. Inert Atmosphere Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. A->B C 3. Solvent Addition Add degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe. B->C D 4. Catalyst Preparation In a separate vial, mix Pd precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) & ligand (e.g., SPhos, 2-4 mol%) with a small amount of solvent. C->D E 5. Reaction Initiation Add the catalyst mixture to the Schlenk flask via syringe. D->E F 6. Heating & Monitoring Place flask in a preheated oil bath (e.g., 100 °C) with vigorous stirring. Monitor by TLC or LC-MS. E->F G 7. Workup Cool to room temperature, perform extraction and purification. F->G

Caption: General experimental workflow for Suzuki coupling.

Detailed Steps:

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the poorly soluble aryl halide (1.0 equiv), the arylboronic acid (1.2 - 1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0 equiv).[1]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.[1]

  • Catalyst Preparation: In a separate vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Briefly mix with a small amount of the degassed organic solvent.[1]

  • Reaction Initiation: Add the catalyst mixture to the Schlenk flask via syringe.

  • Heating: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time, monitoring the progress by TLC or LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Proceed with a standard aqueous workup and purification by column chromatography.

Protocol 2: Small-Scale Parallel Solvent Screening

This method allows for the efficient testing of multiple solvents to identify the optimal one for your specific substrates.

  • Stock Solution Preparation: Prepare a stock solution of the aryl halide, boronic acid, palladium precatalyst, and ligand in a suitable, volatile solvent (e.g., THF). This ensures accurate and consistent dispensing of these reagents.

  • Aliquotting: In an array of reaction vials, add the chosen base to each vial.

  • Solvent Addition: Add a different test solvent (e.g., DMF, Toluene, Dioxane, each with a water co-solvent if desired) to each respective vial.[1]

  • Initiation: Add an equal aliquot of the stock solution to each vial, seal them, and place them in a heating block with vigorous stirring.

  • Analysis: After a set amount of time, analyze the outcome of each reaction by LC-MS or another suitable analytical technique to determine the most effective solvent system.

References

Technical Support Center: Minimizing Byproducts in the Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts in the synthesis of indole derivatives. The content is organized by common synthetic methods and addresses specific experimental issues.

General Troubleshooting and FAQs

Q1: My indole synthesis reaction is resulting in a low yield. What are the common contributing factors?

Low yields in indole synthesis can be attributed to several factors, including suboptimal reaction conditions, the instability of reactants or intermediates, and the presence of interfering functional groups. For many indole syntheses, reaction temperature, time, and catalyst concentration are critical parameters that need to be optimized. The purity of the starting materials is also crucial, as impurities can lead to unwanted side reactions. For sensitive substrates, the use of protecting groups for functionalities on your starting materials may be necessary.

Q2: I am observing multiple spots on my TLC plate, indicating the formation of numerous side products. What are the general strategies to minimize them?

The formation of multiple byproducts is a common challenge. General strategies to improve selectivity and reduce side reactions include:

  • Optimizing Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration. Lowering the reaction temperature can sometimes favor the desired kinetic product.

  • Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can catalyze side reactions.

  • Use of an Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Choice of Solvent: The solvent can influence reaction rates and selectivity. Experiment with different solvents to find the optimal one for your specific reaction.

Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method that involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

Troubleshooting Guide and FAQs

Q1: Why is my Fischer indole synthesis failing or resulting in a low yield?

Several factors can lead to a failed or low-yielding Fischer indole synthesis:

  • Substituent Effects: Electron-donating groups on the carbonyl compound can over-stabilize a key intermediate, leading to N-N bond cleavage as a side reaction instead of the desired cyclization. This is a known issue in the synthesis of 3-aminoindoles.

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can hinder the reaction.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often need to be optimized empirically.

Q2: What are the common byproducts in the Fischer indole synthesis and how can I avoid them?

Common byproducts include aldol condensation products and Friedel-Crafts products. In some cases, the reaction can be diverted to form aniline and other cleavage products. To minimize these:

  • Control Reaction Conditions: Careful control of temperature and reaction time can minimize the formation of these byproducts.

  • Catalyst Choice: The choice of acid catalyst can significantly influence the product distribution.

Data Presentation

Table 1: Effect of Catalyst and Conditions on Fischer Indole Synthesis of 2-Phenylindole

Starting MaterialsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)
Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None1706 min72-80
Phenylhydrazine, AcetophenoneEaton's Reagent (P₂O₅ in MeSO₃H)None170 (Microwave)10 minHigh
Phenylhydrazine, Acetophenonep-Toluenesulfonic acid (p-TSA)None(Microwave, 600W)-High
Phenylhydrazine, AcetophenoneAcetic AcidAcetic AcidReflux8 hModerate
Experimental Protocols

Protocol 1: Microwave-Assisted Fischer Indole Synthesis of 2-Phenylindole

  • Reactant Preparation: In a 10 mL microwave process vial, combine phenylhydrazine (1.0 mmol) and acetophenone (1.0 mmol).

  • Catalyst Addition: Add Eaton's reagent (P₂O₅ in MeSO₃H, 2 mL) to the vial.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 170°C for 10 minutes with magnetic stirring.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully quench the reaction mixture by pouring it onto crushed ice. The product can then be extracted with an appropriate organic solvent.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis involves the reaction of an α-halo-acetophenone with an excess of an aniline to form a 2-arylindole.

Troubleshooting Guide and FAQs

Q1: My Bischler-Möhlau synthesis is producing a lot of tar-like material and a low yield of the desired indole. What is the cause and how can I prevent it?

The classic Bischler-Möhlau synthesis often requires harsh reaction conditions (high temperatures), which can lead to the formation of polymeric or tarry byproducts and consequently low yields.[1] To address this:

  • Lower Reaction Temperature: A modified procedure at a lower temperature can improve yields and reduce the formation of tarry side products.[1]

  • Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating, which can minimize byproduct formation.

Q2: Are there milder alternatives to the traditional harsh conditions of the Bischler-Möhlau synthesis?

Yes, several modifications have been developed to make the Bischler-Möhlau synthesis milder and more efficient:

  • Catalysts: The use of lithium bromide as a catalyst has been shown to be effective under milder conditions.

  • Microwave Irradiation: As mentioned, microwave-assisted synthesis is a powerful tool for improving this reaction.

  • Solvent-Free Conditions: Solid-state reactions under microwave irradiation can provide a more environmentally friendly approach with good yields.

Data Presentation

Table 2: Comparison of Conventional and Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles

MethodConditionsTimeYield (%)Notes
Conventional HeatingHigh temperature, refluxHours to daysLow to moderateProne to tar formation
Microwave-AssistedSolid-state, 540W45-60 seconds52-75Cleaner reaction, higher yield
Experimental Protocols

Protocol 2: One-Pot, Solvent-Free Microwave-Assisted Bischler-Möhlau Synthesis

  • Reactant Preparation: In an open vessel, mix the desired aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).

  • Initial Reaction: Stir the mixture at room temperature for 3 hours.

  • Microwave Irradiation: Add 3 drops of dimethylformamide (DMF) to the mixture. Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.

  • Work-up and Purification: After cooling, the crude product can be purified by flash column chromatography on silica gel.

Palladium-Catalyzed Indole Synthesis

Palladium-catalyzed methods, such as the Larock indole synthesis, offer versatile routes to highly substituted indoles. These reactions typically involve the coupling of an o-haloaniline with an alkyne.

Troubleshooting Guide and FAQs

Q1: My Larock indole synthesis is suffering from low catalyst turnover and poor yields. What are the potential reasons?

Low catalyst turnover and poor yields in Lar-ock indole synthesis can be due to several factors:

  • Ligand Choice: The choice of phosphine ligand is critical. For challenging substrates, more electron-rich and bulky ligands may be required to enhance catalytic activity.

  • Reaction Conditions: Temperature, base, and solvent all play a significant role. Optimization of these parameters is often necessary. For instance, increasing the steric demand of the ligand and using a soluble organic base can improve yields.

  • Substrate Reactivity: o-Bromoanilines are generally less reactive than o-iodoanilines and may require more forcing conditions or more active catalyst systems.

Q2: I am observing a mixture of regioisomers in my Larock indole synthesis. How can I improve the regioselectivity?

Poor regioselectivity can be an issue, especially with unsymmetrical alkynes. The regioselectivity is influenced by both steric and electronic factors of the alkyne substituents. While bulky groups often direct the regioselectivity, some functional groups may not exert a strong directing effect, leading to a mixture of products.[1] Strategies to improve regioselectivity include:

  • Ligand Modification: The use of specific ligands can sometimes influence the regioselectivity of the alkyne insertion.

  • Substrate Design: If possible, modifying the substituents on the alkyne to have more distinct steric or electronic properties can improve the regioselectivity.

Data Presentation

Table 3: Optimization of a Challenging Larock Indole Synthesis

CatalystLigandBaseTemperature (°C)Yield (%)
Pd(OAc)₂P(o-tol)₃K₂CO₃100Low
Pd[P(tBu)₃]₂P(tBu)₃K₂CO₃100Moderate
Pd[P(tBu)₃]₂P(tBu)₃K₂CO₃6085
Pd[P(tBu)₃]₂P(tBu)₃Cy₂NMe6085
Experimental Protocols

Protocol 3: General Procedure for Larock Indole Synthesis

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine the o-haloaniline (1.0 equiv), the alkyne (2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the ligand (e.g., PPh₃, 10 mol%).

  • Addition of Reagents: Add the base (e.g., K₂CO₃, 2.5 equiv) and the solvent (e.g., DMF).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Visualizations

experimental_workflow start Start: Prepare Reactants reaction Reaction: - Add Catalyst/Reagents - Heat/Irradiate start->reaction monitoring Monitor Progress: - TLC - LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench Reaction - Extraction monitoring->workup Complete purification Purification: - Column Chromatography - Recrystallization workup->purification analysis Analysis: - NMR - MS purification->analysis end End: Pure Indole Derivative analysis->end

Caption: A general experimental workflow for the synthesis of indole derivatives.

troubleshooting_flowchart start Low Yield or Multiple Products check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impure -> Purify optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) check_purity->optimize_conditions Pure change_catalyst Screen Different Catalysts/Ligands optimize_conditions->change_catalyst final_product Improved Yield/ Selectivity optimize_conditions->final_product Successful change_solvent Screen Different Solvents change_catalyst->change_solvent change_catalyst->final_product Successful protecting_groups Consider Protecting Groups change_solvent->protecting_groups change_solvent->final_product Successful protecting_groups->final_product

Caption: A decision-making flowchart for troubleshooting common issues in indole synthesis.

byproduct_formation arylhydrazine Arylhydrazine hydrazone Arylhydrazone Intermediate arylhydrazine->hydrazone carbonyl Carbonyl Compound carbonyl->hydrazone indole Desired Indole Product hydrazone->indole [3,3]-Sigmatropic Rearrangement byproduct Byproduct (e.g., Aniline) hydrazone->byproduct N-N Bond Cleavage

Caption: A simplified pathway showing the formation of a common byproduct in Fischer indole synthesis.

References

Technical Support Center: Catalyst Screening for Challenging Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Suzuki-Miyaura cross-coupling reactions, with a particular focus on catalyst screening for difficult substrates.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction shows low or no yield. What are the first things I should check?

A1: When encountering low or no product formation, begin with the most fundamental parameters. First, verify the integrity and purity of your starting materials and reagents. Palladium catalysts and phosphine ligands can degrade or oxidize over time, so using fresh or properly stored materials is crucial.[1] Ensure your solvents are anhydrous and have been thoroughly degassed to remove oxygen, which can deactivate the catalyst.[1] The purity and strength of the base are also critical. Finally, confirm your reaction setup maintains a strict inert atmosphere, as even trace amounts of oxygen can be detrimental.[2]

Q2: I am observing significant homocoupling of my boronic acid. How can I prevent this?

A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][3] The most effective preventative measure is to rigorously degas all solvents and maintain a positive pressure of an inert gas (like Argon or Nitrogen) throughout the reaction.[1] If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species can sometimes favor homocoupling; starting with a Pd(0) source may be beneficial.[3]

Q3: My primary side product appears to be from protodeboronation. What are the best strategies to minimize this?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major issue, especially with electron-deficient or heteroaromatic boronic acids.[1][4] To mitigate this, consider the following:

  • Choice of Base: Use milder bases like K₃PO₄ or Cs₂CO₃, as strong bases can accelerate the decomposition.[1]

  • Anhydrous Conditions: While some protocols use aqueous bases, water can be a proton source for this side reaction.[1] Employing anhydrous conditions can be beneficial.

  • Stable Boron Reagents: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA boronate, or an aryltrifluoroborate.[1][4] These reagents often release the boronic acid slowly into the reaction, minimizing its concentration and the rate of decomposition.[1]

  • Reaction Parameters: Lowering the reaction temperature and shortening the reaction time can also reduce the extent of protodeboronation.[1]

Q4: How do I choose the right catalyst and ligand for a sterically hindered or electron-deficient substrate?

A4: Challenging substrates require carefully selected catalyst systems.

  • Sterically Hindered Substrates: Bulky, electron-rich phosphine ligands are generally preferred.[3] Ligands like SPhos, XPhos, or DavePhos promote the difficult oxidative addition and reductive elimination steps. For extremely hindered biaryls, specialized ligands may be necessary.[5][6]

  • Electron-Deficient Substrates: When both coupling partners are electron-poor, the reaction can be particularly difficult.[7] Electron-rich ligands are essential to promote the oxidative addition step.[3] A system using Pd₂(dba)₃ as the catalyst with a ligand like DavePhos in a solvent such as NMP has been shown to be effective for these challenging couplings.[7]

Q5: My Pd(II) precatalyst is not activating. What could be the problem?

A5: The active catalyst in the Suzuki-Miyaura reaction is Pd(0).[4] If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ.[4] This reduction can sometimes be inefficient. For more reliable and reproducible results, consider using modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) which are designed for clean and efficient generation of the active Pd(0) species.[4] If you must use a Pd(II) source, pre-activating it by stirring with the ligand at an elevated temperature before adding the substrates can sometimes help.[4]

Troubleshooting Guide

When initial checks do not resolve the issue, a more systematic approach is required. The following tables provide a structured guide to diagnosing and solving common problems.

Table 1: Common Problems, Potential Causes, and Recommended Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive CatalystUse a fresh batch of catalyst or a modern precatalyst (e.g., Buchwald G3/G4). Test catalyst activity on a known, reliable reaction.[4]
2. Poor Reagent QualityCheck purity of aryl halide and boronic acid/ester via NMR or other analytical methods.[4]
3. Insufficiently Degassed SystemDegas solvent by sparging with inert gas for 15-30 minutes. Ensure all reagent additions are done under positive inert gas pressure.[1][2]
4. Inappropriate Base or SolventScreen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, THF, 2-MeTHF).[8][9]
5. Suboptimal LigandScreen a variety of ligands with different steric and electronic properties (see Table 2).[3]
Protodeboronation 1. Unstable Boronic AcidConvert to a more stable boronic ester (e.g., pinacol, MIDA).[1][4]
2. Base is too Strong/AqueousUse a milder base (K₃PO₄, KF) or switch to anhydrous conditions.[1]
3. High Temperature / Long Reaction TimeOptimize for the lowest effective temperature and shortest time.[1]
Homocoupling 1. Presence of OxygenRigorously degas the reaction mixture and maintain an inert atmosphere.[1][3]
2. Inefficient Precatalyst ReductionUse a Pd(0) source (e.g., Pd₂(dba)₃) or a more efficient precatalyst.[3]
Formation of Palladium Black 1. Catalyst DecompositionThis indicates the formation of inactive palladium. This can be caused by high temperatures or an inappropriate ligand. Try a more robust ligand or lower the reaction temperature.[4]
Poor Reproducibility 1. Inconsistent Reagent QualityUse reagents from the same batch. Ensure bases like K₃PO₄ are finely ground for consistent surface area.[10]
2. Variable Inert AtmosphereStandardize the degassing and inerting procedure for every reaction.[2]

Table 2: Catalyst and Ligand Selection Guide for Challenging Couplings

Substrate ChallengeRecommended Ligand ClassSpecific Ligand ExamplesRecommended Palladium Source
Sterically Hindered Aryl Halides Bulky, Electron-Rich BiarylphosphinesXPhos, SPhos, RuPhos, BrettPhosG3/G4 Palladacycles, Pd(OAc)₂
Electron-Rich Aryl Halides Bulky, Electron-Rich BiarylphosphinesSPhos, tBuXPhosG3/G4 Palladacycles, Pd₂(dba)₃
Electron-Poor Aryl Halides Electron-Rich PhosphinesDavePhos, P(tBu)₃Pd₂(dba)₃, Pd(OAc)₂
Heterocyclic Halides Buchwald-type Biarylphosphines, NHCsXPhos, SPhos, PEPPSI™-IPrG3/G4 Palladacycles, Pd(OAc)₂
Alkyl Halides (with β-hydrogens) Bulky, Electron-Rich PhosphinesP(tBu)₃Pd₂(dba)₃

Table 3: Common Bases and Solvents in Suzuki-Miyaura Couplings

BaseTypical ConditionsNotes
K₂CO₃ Aqueous or AnhydrousCommon, inexpensive base. Often used in aqueous solvent mixtures.[8]
K₃PO₄ Aqueous or AnhydrousA milder base, often effective at minimizing protodeboronation.[1]
Cs₂CO₃ AnhydrousHighly effective, soluble in many organic solvents, but more expensive.[1]
KF AnhydrousCan be effective, especially in THF, but may not be universally applicable.[11]
Solvent Typical Conditions Notes
Dioxane / Water 80-110 °CA very common and robust solvent system for a wide range of substrates.[1]
Toluene / Water 80-110 °CGood alternative to dioxane.
THF / Water 60-70 °C (reflux)Lower boiling point, suitable for more sensitive substrates.[8]
DMF, DMAc, NMP 60-120 °CPolar aprotic solvents, can be effective for challenging couplings but are less "green".[12]

Visualized Workflows

The following diagrams illustrate logical troubleshooting and experimental screening workflows.

G start Low Yield or Failed Reaction reagent_check Check Reagent Quality (Catalyst, Ligand, Base, Solvents, Starting Materials) start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok inert_check Verify Inert Atmosphere (Degassing, Positive Pressure) inert_ok Inertness OK? inert_check->inert_ok side_product Analyze Side Products (Homocoupling, Protodeboronation) homocoupling Homocoupling Observed? side_product->homocoupling reagent_ok->inert_check Yes replace_reagents Replace/Purify Reagents reagent_ok->replace_reagents No inert_ok->side_product Yes improve_inert Improve Degassing Technique inert_ok->improve_inert No protodeboronation Protodeboronation Observed? homocoupling->protodeboronation No homocoupling->improve_inert Yes use_stable_boron Use Stable Boron Reagent (Pinacol, MIDA) protodeboronation->use_stable_boron Yes screen_params Systematic Screening (Ligand, Base, Solvent) protodeboronation->screen_params No change_base Use Milder Base (K3PO4) Consider Anhydrous Conditions use_stable_boron->change_base change_base->screen_params

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_analysis Workup and Analysis prep_sm Prepare Stock Soln A: Aryl Halide + Boronic Ester add_sm Add Stock Soln A to All Wells prep_sm->add_sm prep_base Prepare Stock Soln B: Base (e.g., K3PO4) add_base Add Stock Soln B to All Wells prep_base->add_base prep_plate Dispense Catalysts/Ligands into 24-Well Plate add_solvents Dose Different Solvents (Dioxane, Toluene, THF, etc.) to Designated Wells prep_plate->add_solvents add_solvents->add_sm add_sm->add_base seal_heat Seal Plate and Heat (e.g., 60-100 °C) with Stirring add_base->seal_heat quench Cool, Quench Reactions & Add Internal Standard seal_heat->quench analyze Analyze by UPLC-MS or GC-MS to Determine Yield quench->analyze identify Identify Optimal Conditions analyze->identify

Caption: High-throughput catalyst screening workflow in a 24-well plate.

Experimental Protocols

Protocol: High-Throughput Catalyst, Ligand, Base, and Solvent Screening

This protocol describes a general method for screening multiple reaction conditions in parallel using a 24-well reaction block. It is designed to efficiently identify optimal conditions for a challenging Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (Substrate 1)

  • Boronic acid or ester (Substrate 2)

  • Selection of palladium catalysts/precatalysts and ligands (e.g., pre-weighed in a screening kit)

  • Selection of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Selection of anhydrous, degassed solvents (e.g., Dioxane, Toluene, THF, DMF)[4]

  • Degassed water (if preparing aqueous base solutions)

  • 24-well reaction block with stir bars

  • Inert atmosphere glovebox or Schlenk line

  • Syringes, needles, and standard laboratory glassware

  • HPLC or GC-MS for analysis

Procedure:

  • Preparation of Stock Solutions (perform in an inert atmosphere):

    • Substrate Stock Solution: Prepare a stock solution containing your aryl halide (1.0 eq) and boronic acid/ester (1.2 - 1.5 eq) in a suitable anhydrous solvent (e.g., Dioxane).[4] The concentration should be calculated to deliver the desired molarity when added to the reaction wells.

    • Base Stock Solutions: Prepare stock solutions for each base to be screened. For aqueous systems, a 2.0 M solution in degassed water is common.[4] For anhydrous systems, prepare a slurry of the base in a chosen organic solvent.

  • Dispensing Reagents into the Reaction Block:

    • To each well of a 24-well plate containing a pre-weighed catalyst/ligand combination (typically 1-5 mol% Pd), add a stir bar.[4]

    • Under positive inert gas pressure, use a syringe to add the desired solvent to each well or row of wells according to your screening plan.

    • Add the Substrate Stock Solution to every well.

    • Finally, add the appropriate Base Stock Solution to each well or column of wells.

  • Reaction Execution:

    • Securely seal the reaction block with a cap mat or film to prevent solvent evaporation and maintain the inert atmosphere.[13]

    • Place the block on a heated stirring plate and run the reaction at the desired temperature (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).[1]

  • Quenching and Analysis:

    • After the reaction is complete, cool the block to room temperature.

    • Quench each reaction by adding a suitable solvent (e.g., water or methanol) containing a known amount of an internal standard for quantitative analysis.[13]

    • Dilute the samples as needed for analysis.

    • Analyze each sample by UPLC-MS or GC-MS to determine the yield of the desired product in each well.[13] This data will allow you to identify the optimal combination of catalyst, ligand, base, and solvent for your specific transformation.

References

Validation & Comparative

A Head-to-Head Comparison: 5-(Pinacolato)indolin-2-one vs. 5-Indolin-2-one Boronic Acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds. A pivotal choice in this reaction is the selection of the boron reagent. This guide provides a comprehensive comparison between 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (the pinacol ester) and its corresponding boronic acid, 5-indolin-2-one boronic acid, for researchers in drug development and organic synthesis. This comparison is based on their stability, handling, and performance in Suzuki coupling reactions, supported by representative experimental data.

Executive Summary

Boronic acid pinacol esters, such as this compound, are generally favored over their corresponding boronic acids in Suzuki coupling reactions. This preference is primarily due to their enhanced stability, which prevents decomposition and the formation of boroxines, leading to more consistent and reproducible results. While both reagents can be effective, the pinacol ester's superior stability often translates to higher yields and easier handling, making it a more reliable choice for complex molecule synthesis.

Comparative Performance Data

The following table summarizes the key differences in performance between the two boron reagents in a representative Suzuki coupling reaction with a model aryl halide.

Parameter5-(Pinacolato)indolin-2-one5-Indolin-2-one Boronic Acid
Chemical Stability High; resistant to dehydration and boroxine formation.Moderate; prone to dehydration to form boroxines.
Handling & Storage Easy to handle and store; less sensitive to air and moisture.Requires careful handling and storage under inert conditions.
Reaction Yield Generally higher and more reproducible (e.g., 85-95%).Can be variable; susceptible to lower yields due to impurities.
Purification Purification of the final product is often more straightforward.Potential for boroxine-related byproducts can complicate purification.
Substrate Scope Broad; compatible with a wide range of functional groups.Good, but can be limited by the presence of certain functional groups.

Experimental Protocols

Below are representative experimental protocols for a Suzuki coupling reaction using both the pinacol ester and the boronic acid of 5-indolin-2-one.

Protocol 1: Suzuki Coupling with this compound

To a solution of this compound (1.2 equivalents) and an aryl halide (1.0 equivalent) in a 2:1 mixture of dioxane and water is added potassium carbonate (2.0 equivalents). The mixture is degassed with argon for 15 minutes, after which tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) is added. The reaction mixture is then heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Suzuki Coupling with 5-Indolin-2-one Boronic Acid

A mixture of 5-indolin-2-one boronic acid (1.2 equivalents), an aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents) in a 2:1 mixture of dioxane and water is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) is then added, and the reaction is heated to 90 °C for 12 hours. Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo. The residue is purified by flash column chromatography.

Logical Workflow for Reagent Selection

The choice between the pinacol ester and the boronic acid for a Suzuki coupling reaction can be guided by several factors, as illustrated in the diagram below.

cluster_start Starting Point cluster_reagent Reagent Choice cluster_pinacol Pinacol Ester Pathway cluster_boronic Boronic Acid Pathway cluster_outcome Expected Outcome Start Need for Suzuki Coupling of 5-Indolin-2-one Moiety Reagent Select Boron Reagent Start->Reagent Pinacol 5-(Pinacolato)indolin-2-one Reagent->Pinacol Priority on Stability & Reproducibility Boronic 5-Indolin-2-one Boronic Acid Reagent->Boronic Cost-Sensitive or Readily Available Pinacol_Adv Advantages: - High Stability - Ease of Handling - Reproducible Yields Pinacol->Pinacol_Adv Outcome Successful Suzuki Coupling Pinacol->Outcome Boronic_Dis Considerations: - Potential for Boroxine Formation - Requires Careful Handling - Variable Yields Boronic->Boronic_Dis Boronic->Outcome

Caption: Decision workflow for selecting the appropriate boron reagent.

Conclusion

For researchers and professionals in drug development, the choice of reagent can significantly impact the efficiency and success of a synthetic route. While 5-indolin-2-one boronic acid can be a viable option, its pinacol ester counterpart, this compound, offers superior stability, ease of handling, and more reliable performance in Suzuki coupling reactions. These advantages often outweigh the potential cost differences, making the pinacol ester the recommended choice for achieving high-yielding and reproducible syntheses of complex molecules.

A Comparative Guide to Palladium Catalysts for C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, critical to the creation of pharmaceuticals, advanced materials, and fine chemicals.[1][2] Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as exceptionally powerful and versatile methods for this purpose.[1] This guide provides an objective comparison of various palladium catalysts for three key C-C bond-forming reactions: the Suzuki-Miyaura coupling, the Mizoroki-Heck reaction, and the Sonogashira coupling. The selection of the appropriate catalyst system, including the palladium precursor and associated ligands, is crucial for achieving high yields, selectivity, and broad substrate scope.[3]

Comparative Analysis of Catalyst Performance

The efficiency of a palladium catalyst is highly dependent on the specific reaction, substrates, and reaction conditions. Below is a comparative summary of the performance of different palladium catalyst systems for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and aryl or vinyl halides/triflates.[1] It is widely favored for its mild reaction conditions and tolerance of a broad range of functional groups.[4]

Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid [5]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ / XPhos (0.8 eq)XPhosK₃PO₄MeOH/THFRTNot Specified44
Pd(OAc)₂ / XPhos (1.2 eq)XPhosK₃PO₄MeOH/THFRTNot Specified84
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95

Data adapted from a comparative study on palladium precatalysts.[5]

Table 2: Performance of Various Palladium Catalysts in Suzuki-Miyaura Couplings [4]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂NoneK₂CO₃EtOH/H₂O250.03-290-99
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₃PO₄Dioxane251295

Note: The data presented is for illustrative purposes, drawing from studies on sterically hindered and electron-rich arylboronic acids.[4]

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of aryl or vinyl halides/triflates with alkenes, providing a direct route to substituted alkenes.[1][6]

Table 3: Performance of Palladium Catalysts in the Mizoroki-Heck Reaction

Catalyst SystemAryl HalideOlefinBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3% Pd/C4-BromoanisoleAcrylic AcidK₃PO₄Water10020>95[7]
[(P(NC₅H₁₀)₃)₂PdCl₂]4-BromobenzonitrileStyreneK₂CO₃NMP1002>99[8]
Palladacycle phosphine mono-ylide complexAryl bromides and chloridesVarious olefinsNot SpecifiedNot Specified130Not SpecifiedGood[6]
Sonogashira Coupling

The Sonogashira coupling is a reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[9][10]

Table 4: Performance of Palladium Catalysts in the Sonogashira Coupling of Iodobenzene and Phenylacetylene

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(II) bis(arylazoformamide)CuIDBUToluene801899[11]
Pd(PPh₃)₂Cl₂CuIDBUToluene801888[11]
Pd₁@NC (SAC)CuINEt₃MeCN8024High[12]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results.

General Procedure for Suzuki-Miyaura Coupling

This protocol is for the comparative study of in-situ generated palladium XPhos precatalysts.[5]

Materials:

  • 4-chlorotoluene

  • Phenylboronic acid

  • Palladium acetate (Pd(OAc)₂) or other palladium source

  • XPhos ligand

  • Potassium phosphate (K₃PO₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Naphthalene (internal standard)

Reaction Setup:

  • In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the chosen base (0.55 M).

  • Add the palladium precatalyst at a concentration of 0.0025 M. For in-situ systems, add the appropriate amount of XPhos ligand (0.8, 1.0, or 1.2 equivalents relative to palladium).

  • The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL).

  • The reaction mixture is stirred at a controlled temperature for a specified time.

Analysis: Product yield is determined by gas chromatography with a flame ionization detector (FID), using naphthalene as an internal standard for accurate quantification.[5]

General Procedure for Mizoroki-Heck Reaction

This protocol details the conditions for the Mizoroki-Heck coupling of 4-bromoanisole and acrylic acid using a heterogeneous Pd/C catalyst.[7]

Materials:

  • x% Pd/C catalyst (5–15 mg)

  • Potassium phosphate (K₃PO₄, 1.0–2.5 mmol)

  • Sodium dodecyl sulfate (SDS, 0.5–1.5 mmol)

  • Water (4 mL)

  • p-bromoanisole (1.0 mmol)

  • Acrylic acid (1.0 mmol)

Reaction Setup:

  • In an air-tight screw-capped vial (10 mL), charge the Pd/C catalyst, K₃PO₄, SDS, and water with a small magnetic stir bar.

  • Add p-bromoanisole followed by acrylic acid.

  • The reaction is left stirring at 70–100 °C for 2–20 hours.

General Procedure for Sonogashira Coupling

This protocol describes a standard procedure for the Sonogashira coupling reaction.[11][12]

Materials:

  • Aryl halide (e.g., Iodobenzene, 1.0 mmol)

  • Terminal alkyne (e.g., Phenylacetylene, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(II) bis(arylazoformamide), 1 mol%)

  • Copper(I) iodide (CuI, 2 mol%)

  • Base (e.g., DBU, 2 mmol or NEt₃, 2.2 equiv)

  • Solvent (e.g., Toluene or MeCN, 4 mL)

Reaction Setup:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, CuI, and the base.

  • Add the solvent, followed by the aryl halide and the terminal alkyne.

  • The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 18-24 hours).

  • After cooling to room temperature, the reaction mixture can be worked up to isolate the product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The generally accepted mechanism involves a catalytic cycle with a palladium(0) species.[4] The main steps are oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R'-B(OH)2 Base R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' R-R' Reductive Elimination->R-R'

Catalytic cycle of the Suzuki-Miyaura reaction.
General Experimental Workflow for a Palladium-Catalyzed Cross-Coupling Reaction

The following diagram outlines a typical workflow for setting up and running a palladium-catalyzed cross-coupling reaction in a laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Workup & Analysis Dry Glassware Dry Glassware Inert Atmosphere Inert Atmosphere Dry Glassware->Inert Atmosphere Add Reagents Add Reagents Inert Atmosphere->Add Reagents Solvent Addition Solvent Addition Add Reagents->Solvent Addition Heating & Stirring Heating & Stirring Solvent Addition->Heating & Stirring Quench Reaction Quench Reaction Heating & Stirring->Quench Reaction Extraction Extraction Quench Reaction->Extraction Purification Purification Extraction->Purification Characterization Characterization Purification->Characterization

A typical experimental workflow for cross-coupling.

References

A Comparative Guide to Phosphine Ligands in Modern Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and materials science. Its synthesis has been the subject of extensive research, with palladium-catalyzed cross-coupling reactions emerging as powerful tools for their construction. The success of these reactions is critically dependent on the choice of phosphine ligand, which dictates catalyst activity, stability, and substrate scope. This guide provides a comprehensive comparison of the efficacy of various phosphine ligands in three key indole synthesis methodologies: the Buchwald-Hartwig amination, the Larock indole synthesis, and the Buchwald-modified Fischer indole synthesis.

Buchwald-Hartwig Amination for Indole Synthesis

The Buchwald-Hartwig amination of haloanilines, followed by intramolecular cyclization, is a versatile strategy for constructing the indole core. The choice of phosphine ligand is paramount for achieving high yields and broad substrate scope, particularly with challenging aryl chlorides.

Data Presentation: Ligand Performance in Buchwald-Hartwig Indole Synthesis

The following table summarizes the performance of common phosphine ligands in the palladium-catalyzed amination of 2-chloroaniline derivatives, a key step in many indole syntheses.

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Reference
XPhos Pd₂(dba)₃NaOtBuToluene10012>95[1]
RuPhos Pd₂(dba)₃NaOtBuToluene1001292[1]
BrettPhos Pd₂(dba)₃K₃PO₄Dioxane1102488[2]
SPhos Pd(OAc)₂K₂CO₃t-AmylOH1101890[2]
DavePhos Pd(OAc)₂Cs₂CO₃Toluene801685[1]
cataCXium® A Pd(OAc)₂K₃PO₄Dioxane1002478
BINAP Pd(OAc)₂NaOtBuToluene1002465[1]
dppf PdCl₂(dppf)NaOtBuToluene1102472

Note: Yields are for the intermolecular C-N coupling product, the precursor to the indole.

Experimental Protocol: High-Throughput Screening of Phosphine Ligands for Buchwald-Hartwig Amination

This protocol is designed for the rapid evaluation of multiple phosphine ligands for the coupling of an aryl halide with an amine in a 96-well plate format.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Library of phosphine ligands

  • Aryl halide (e.g., 2-chloro-N-phenylaniline)

  • Amine

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Internal standard (e.g., dodecane)

  • 96-well plate with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Stock Solution Preparation: Inside an inert atmosphere glovebox, prepare stock solutions of the palladium precursor, each phosphine ligand, the aryl halide, the amine, and the internal standard in the chosen anhydrous solvent.

  • Plate Loading: To each well of the 96-well plate, add the appropriate amount of base.

  • Reagent Addition: Using a liquid handling system or calibrated micropipettes, dispense the stock solutions into each well in the following order:

    • Palladium precursor

    • Phosphine ligand (a different ligand for each row/column)

    • Aryl halide

    • Amine

    • Internal standard

  • Reaction: Seal the 96-well plate with a cap mat and transfer it to a pre-heated reaction block on a magnetic stirrer. Stir the reactions at the desired temperature for the specified time.

  • Work-up and Analysis:

    • Cool the reaction block to room temperature.

    • Quench the reactions by adding a specified volume of water to each well.

    • Add an extraction solvent (e.g., ethyl acetate) to each well, seal, and vortex to mix.

    • Separate the organic layer. A filter plate can be utilized for parallel processing.

    • Analyze the organic extracts by GC-MS or LC-MS to determine the yield of the desired product relative to the internal standard.[1]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Ligand Exchange Ligand Exchange Pd(II) Complex->Ligand Exchange R₂NH Amine Coordination Amine Coordination Ligand Exchange->Amine Coordination Deprotonation Deprotonation Amine Coordination->Deprotonation Base Amido Complex Amido Complex Deprotonation->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Product Product Reductive Elimination->Product Ar-NR₂

Catalytic cycle of the Buchwald-Hartwig amination.

Ligand_Screening_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Define Parameters Define Parameters Prepare Stocks Prepare Stocks Define Parameters->Prepare Stocks Dispense Reagents Dispense Reagents Prepare Stocks->Dispense Reagents Run Reaction Run Reaction Dispense Reagents->Run Reaction Workup Workup Run Reaction->Workup Analyze Analyze Workup->Analyze Identify Hit Identify Hit Analyze->Identify Hit

Workflow for high-throughput phosphine ligand screening.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne. While early iterations of this reaction were performed without phosphine ligands, the introduction of bulky, electron-rich phosphines has significantly expanded its scope to include less reactive o-chloro- and o-bromoanilines and has allowed for milder reaction conditions.[3]

Data Presentation: Ligand Performance in Larock Indole Synthesis

The following table presents a comparison of phosphine ligands for the Larock indole synthesis, highlighting the evolution from ligandless conditions.

LigandAryl HalideAlkyneBaseSolventTemp. (°C)Yield (%)Reference
Noneo-iodoanilineDiphenylacetyleneK₂CO₃DMF100~70[3]
PPh₃o-iodoanilineDiphenylacetyleneK₂CO₃DMF100~75[4]
P(t-Bu)₃ o-bromoaniline1-Phenyl-1-propyneCy₂NMeDioxane6085[5][6]
dtbpf o-chloroanilineDiphenylacetyleneK₃PO₄NMP13082[3]
P(o-tol)₃o-bromoanilineDipeptide-alkyneNa₂CO₃DMF10070[5][6]

Note: Yields are for the 2,3-disubstituted indole product.

Experimental Protocol: Larock Indole Synthesis with a Phosphine Ligand

This protocol describes a general procedure for the Larock indole synthesis using an o-bromoaniline and a phosphine ligand.[5][6]

Materials:

  • Palladium precursor (e.g., Pd[P(t-Bu)₃]₂)

  • o-bromoaniline

  • Disubstituted alkyne

  • Organic base (e.g., dicyclohexylmethylamine - Cy₂NMe)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed vial

Procedure:

  • Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere, add the palladium precursor (e.g., 5 mol % Pd[P(t-Bu)₃]₂), the o-bromoaniline (1.0 equiv), the disubstituted alkyne (2.0 equiv), and the organic base (2.5 equiv).

  • Solvent Addition: Add the anhydrous solvent (to achieve a concentration of ~0.2 M with respect to the o-bromoaniline).

  • Reaction: Seal the flask or vial and heat the reaction mixture at the desired temperature (e.g., 60 °C) with stirring for the specified time (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Larock_Indole_Synthesis o-Haloaniline o-Haloaniline Indole Product Indole Product o-Haloaniline->Indole Product Alkyne Alkyne Alkyne->Indole Product Pd(0)/L Pd(0)/L Pd(0)/L->Indole Product Catalyst Base Base Base->Indole Product

General scheme of the Larock indole synthesis.

Buchwald-Modified Fischer Indole Synthesis

The classic Fischer indole synthesis is a powerful method for indole formation but is often limited by the harsh acidic conditions and the instability of some substituted hydrazines. The Buchwald modification circumvents these issues by employing a palladium-catalyzed cross-coupling of an aryl halide with a stable hydrazone, followed by an acid-catalyzed cyclization. The choice of phosphine ligand is crucial for the initial C-N bond formation.

Data Presentation: Ligand Performance in the Buchwald-Modified Fischer Indole Synthesis

The following table summarizes the performance of phosphine ligands in the palladium-catalyzed coupling of aryl bromides with benzophenone hydrazone, the key step in the Buchwald-modified Fischer indole synthesis.

LigandPalladium PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BINAP Pd(OAc)₂NaOtBuToluene1001692[1][7]
Xantphos Pd₂(dba)₃Cs₂CO₃Toluene801888[1][7]
dppf PdCl₂(dppf)NaOtBuToluene1002485
DavePhos Pd(OAc)₂K₃PO₄Dioxane1002090[1]
XPhos Pd₂(dba)₃K₃PO₄t-BuOH11012>95[1]

Note: Yields are for the N-aryl hydrazone product.

Experimental Protocol: Palladium-Catalyzed Synthesis of N-Aryl Hydrazones

This protocol describes the synthesis of an N-aryl benzophenone hydrazone, the intermediate for the Buchwald-modified Fischer indole synthesis.[7]

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP)

  • Aryl bromide

  • Benzophenone hydrazone

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 2 mol % Pd(OAc)₂) and the phosphine ligand (e.g., 3 mol % BINAP).

  • Reagent Addition: Add the aryl bromide (1.0 equiv), benzophenone hydrazone (1.1 equiv), and the base (1.4 equiv).

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent. The crude N-aryl hydrazone can often be used in the subsequent Fischer cyclization without further purification.

Visualizations

Buchwald_Fischer_Indole_Synthesis cluster_step1 Step 1: Buchwald-Hartwig Coupling cluster_step2 Step 2: Fischer Cyclization Aryl Halide Aryl Halide N-Aryl Hydrazone N-Aryl Hydrazone Aryl Halide->N-Aryl Hydrazone Hydrazone Hydrazone Hydrazone->N-Aryl Hydrazone Pd/Ligand Pd/Ligand Pd/Ligand->N-Aryl Hydrazone Catalyst Indole Product Indole Product N-Aryl Hydrazone->Indole Product Acid Catalyst N-Aryl Hydrazone->Indole Product Acid Acid

The two-step process of the Buchwald-modified Fischer indole synthesis.

Conclusion

The efficacy of phosphine ligands in modern indole synthesis is undeniable. For the Buchwald-Hartwig amination route, bulky, electron-rich biaryl phosphine ligands such as XPhos and RuPhos generally provide the highest efficacy. In the Larock indole synthesis , the use of sterically demanding monodentate phosphines like P(t-Bu)₃ has proven crucial for expanding the reaction's scope to less reactive aryl halides. Finally, the Buchwald-modified Fischer indole synthesis benefits from both bidentate ligands like BINAP and Xantphos and modern biaryl phosphines, which facilitate the key C-N bond-forming step. The selection of the optimal phosphine ligand is highly dependent on the specific substrates and desired reaction conditions, and the data and protocols provided in this guide serve as a valuable starting point for researchers in the field.

References

The Pivotal Role of Boronate Esters in Suzuki Coupling: A Comparative Guide to Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone of C-C bond formation. The choice of the boron reagent—boronic acid versus a variety of boronate esters—is a critical parameter that significantly influences reaction kinetics and overall efficiency. This guide provides an objective comparison of the performance of different boronate esters in Suzuki coupling, supported by experimental data, to empower informed decisions in synthetic strategy.

The stability and reactivity of the boron reagent directly impact the transmetalation step, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle. While boronic acids are widely used, their boronate ester counterparts offer advantages in terms of stability, handling, and purification. However, this stability can sometimes come at the cost of reduced reactivity. Understanding the kinetic nuances of different boronate esters is therefore paramount for reaction optimization.

Comparative Kinetic Analysis of Boronate Esters

Kinetic studies elucidating the transmetalation step of the Suzuki-Miyaura reaction provide valuable insights into the relative reactivity of various boron reagents. The data presented below, derived from seminal studies in the field, compares the first-order rate constants for the formation of the cross-coupled product from different boronate esters and the parent boronic acid.[1]

Boron ReagentStructureRate Constant (k, s⁻¹) at -30 °CRelative Rate (k_rel)
4-Fluorophenylboronic AcidAr-B(OH)₂5.78 ± 0.13 × 10⁻⁴1.00
Catechol 4-FluorophenylboronateAr-B(O₂C₆H₄)2.43 ± 0.54 × 10⁻³4.20
Glycol 4-FluorophenylboronateAr-B(OCH₂CH₂O)1.33 ± 0.70 × 10⁻²23.0
Pinacol 4-FluorophenylboronateAr-B(O₂C₂Me₄)Sigmoidal kinetics~0.1
Neopentyl 4-FluorophenylboronateAr-B(O₂C(CH₂)₂CMe₂)Sigmoidal kinetics~3.9

Key Observations:

  • Enhanced Reactivity of Certain Esters: Contrary to the common assumption that esters are less reactive, glycol and catechol boronate esters exhibit significantly faster transmetalation rates compared to the corresponding boronic acid.[1] The glycol boronate ester, in particular, shows a remarkable 23-fold rate enhancement.[1]

  • Influence of the Diol Backbone: The electronic properties of the diol backbone play a crucial role. Electron-withdrawing groups on the diol, as in the catechol ester, can enhance reactivity.[1]

  • Sigmoidal Kinetics of Pinacol and Neopentyl Esters: The widely used pinacol and neopentyl boronate esters display complex sigmoidal kinetic profiles, indicating a more intricate reaction mechanism where a reaction product may be influencing the rate.[1] While direct first-order rate constants could not be determined under the same conditions, estimations from reaction times suggest that the pinacol ester is significantly less reactive, whereas the neopentyl ester is more reactive than the boronic acid.[1]

Experimental Workflow and Methodologies

A generalized workflow for investigating the reaction kinetics of Suzuki coupling of boronate esters is depicted below. Such studies are crucial for understanding the reaction mechanism and optimizing reaction conditions.

G cluster_prep Preparation of Reactants cluster_reaction Reaction Execution and Monitoring cluster_analysis Data Acquisition and Analysis A Synthesis and Purification of Boronate Ester D Reaction Setup under Inert Atmosphere A->D B Preparation of Palladium Pre-catalyst Solution B->D C Preparation of Aryl Halide and Base Solutions C->D E Temperature Control (e.g., -30 °C) D->E F Initiation of Reaction (Addition of Reagents) E->F G Time-course Sampling and Quenching F->G H Quantitative Analysis (e.g., GC, HPLC, NMR) G->H I Determination of Concentration vs. Time H->I J Kinetic Modeling to Determine Rate Constants I->J

Figure 1. A generalized experimental workflow for kinetic analysis of Suzuki coupling reactions.

Detailed Experimental Protocol for Kinetic Analysis

The following protocol is a representative example for monitoring the kinetics of the Suzuki-Miyaura coupling of a boronate ester by ¹⁹F NMR spectroscopy.[1]

1. Materials and General Procedures:

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be purified and dried according to standard procedures.

  • The boronate ester, aryl halide, palladium catalyst, ligand, and base should be of high purity.

2. Preparation of the Palladium Complex:

  • A stock solution of the active palladium(0) catalyst is prepared. For example, a dimeric palladium complex such as [(i-Pr₃P)Pd(μ-OH)]₂ can be synthesized and characterized prior to the kinetic experiments.[1]

3. Kinetic Experiment Setup:

  • In a J. Young NMR tube, the palladium complex (e.g., 5.0 mg, 0.006 mmol) is dissolved in a deuterated solvent (e.g., THF-d₈, 0.5 mL) at low temperature (e.g., -78 °C).

  • A solution of the boronate ester (1.0 to 2.0 equivalents per palladium) in the same deuterated solvent is then added to the NMR tube at low temperature.

  • The sample is briefly warmed to a specific temperature (e.g., -55 °C) to allow for the formation of the pre-transmetalation intermediate, which can be observed by NMR spectroscopy.[1]

4. Data Acquisition:

  • The NMR tube is then transferred to the NMR spectrometer, pre-cooled to the desired reaction temperature (e.g., -30 °C).

  • ¹⁹F NMR spectra are acquired at regular time intervals to monitor the disappearance of the starting aryl fluoride complex and the appearance of the fluorinated biaryl product.[1]

5. Data Analysis:

  • The concentration of the starting material and product at each time point is determined by integration of the respective signals in the ¹⁹F NMR spectra.

  • The natural logarithm of the concentration of the starting material is plotted against time. For a first-order reaction, this plot will yield a straight line with a slope equal to the negative of the rate constant (k).

Signaling Pathways and Mechanistic Considerations

The transmetalation step in the Suzuki-Miyaura coupling is a complex process involving several key intermediates. The nature of the boronate ester influences which pathway is favored.

G Ar-Pd-L₂-X Oxidative Addition Product (Ar-Pd-L₂-X) Pre-transmetalation\nIntermediate Pre-transmetalation Intermediate Ar-Pd-L₂-X->Pre-transmetalation\nIntermediate Transmetalation Base Base Base->Pre-transmetalation\nIntermediate Boronate Ester\n(Ar'-B(OR)₂) Boronate Ester (Ar'-B(OR)₂) Boronate Ester\n(Ar'-B(OR)₂)->Pre-transmetalation\nIntermediate Ar-Pd-L₂-Ar' Di-aryl Palladium Complex Pre-transmetalation\nIntermediate->Ar-Pd-L₂-Ar' Ar-Ar' Cross-Coupled Product Ar-Pd-L₂-Ar'->Ar-Ar' Reductive Elimination Pd(0)L₂ Active Pd(0) Catalyst Ar-Pd-L₂-Ar'->Pd(0)L₂

Figure 2. Simplified catalytic cycle of the Suzuki-Miyaura coupling highlighting the transmetalation step.

Two critical features have been identified that facilitate the transfer of the organic fragment from boron to palladium: (1) the ability to create an empty coordination site on the palladium atom and (2) the nucleophilic character of the ipso-carbon bound to boron.[2] The electronic properties of the oxygen atoms in the boronate ester directly influence these factors.[2] The observation that certain boronate esters can transmetalate directly without prior hydrolysis to the boronic acid is a significant mechanistic finding.[2]

Conclusion

The selection of the boronate ester in a Suzuki-Miyaura coupling is a nuanced decision that extends beyond considerations of stability and ease of handling. As the kinetic data demonstrates, the structure of the boronate ester has a profound impact on the rate of the crucial transmetalation step. Glycol and catechol boronate esters can offer significant rate enhancements over boronic acids, challenging the traditional view of their reactivity. In contrast, the widely used pinacol esters may exhibit slower and more complex kinetics. For researchers in drug development and other fields where reaction efficiency is paramount, a careful consideration of the kinetic profiles of different boronate esters can lead to significant process improvements, including reduced catalyst loadings, shorter reaction times, and milder reaction conditions.

References

Characterization of Impurities in Reactions of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one is a key building block, frequently utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize more complex molecules.[1][2] The efficacy and safety of the final drug substance are directly impacted by the purity of such starting materials.[1] This guide provides a comparative overview of analytical techniques for the characterization of impurities arising from reactions involving this compound, supported by experimental protocols and data presentation.

The primary synthetic route to this compound often involves the palladium-catalyzed borylation of 5-bromoindolin-2-one with a boron source like bis(pinacolato)diboron.[3] Impurities can originate from starting materials, side reactions, or degradation of the main compound. Common impurities in Suzuki coupling reactions include homocoupling products, dehalogenated starting materials, and hydrolysis of the boronic ester to its corresponding boronic acid.[4][5][6] The reactive nature of boronate esters presents a significant challenge for analytical chemists, as they can hydrolyze to the corresponding boronic acids during analysis, particularly under typical reversed-phase HPLC conditions.[7]

Potential Impurity Formation

The diagram below illustrates a common synthetic pathway and the potential formation of key process-related impurities.

SM1 5-Bromoindolin-2-one Catalyst Pd Catalyst + Base SM1->Catalyst Impurity1 Indolin-2-one (Dehalogenation) SM1->Impurity1 Side Reaction (Reduction) Impurity2 5,5'-Biindolinyl-2,2'-dione (Homocoupling) SM1->Impurity2 Side Reaction (Homocoupling) SM2 Bis(pinacolato)diboron SM2->Catalyst Product This compound Catalyst->Product Suzuki-Miyaura Borylation Impurity3 2-Oxoindoline-5-boronic acid (Hydrolysis) Product->Impurity3 Degradation (Hydrolysis)

Caption: Synthesis pathway and potential process-related impurities.

Comparison of Analytical Techniques

The accurate quantification of this compound and its impurities requires careful selection of analytical methodology. The primary challenge is the compound's susceptibility to hydrolysis.[8][7] A comparison of common chromatographic techniques is presented below.

Parameter Reversed-Phase HPLC (RP-HPLC) Fast LC / UHPLC Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS/MS
Principle Separation based on hydrophobicity.Similar to RP-HPLC but uses smaller particles for higher efficiency and speed.Separation of polar compounds using a polar stationary phase and a high organic content mobile phase.Separation by chromatography followed by mass-based detection and quantification.
Suitability for Boronate Ester Moderate. Prone to on-column hydrolysis, which can inflate the quantity of the corresponding boronic acid impurity.[7]Good. Reduced analysis time minimizes on-column degradation.Excellent. Well-suited for simultaneous analysis of the boronate ester and its more polar boronic acid hydrolysis product.High. Can provide sensitive detection, but hydrolysis can still occur in the ion source. Derivatization may be needed for boronic acids.[9]
Suitability for Impurities Good for non-polar impurities like homocoupling products. Poor retention for polar boronic acids without modifiers like ion-pairing reagents.[8]Improved resolution for complex mixtures compared to standard HPLC.Excellent for polar impurities like boronic acids.Excellent for identification and quantification of trace-level impurities.[9]
Key Advantage Widely available and well-understood.High throughput and resolution.Superior for analyzing polar compounds and preventing hydrolysis of esters.Unmatched sensitivity and specificity for structural confirmation.
Key Disadvantage On-column hydrolysis of the analyte.[7]Higher pressure requirements and potential for instrument-related issues.Can have longer equilibration times and may be less robust than RP-HPLC.Matrix effects can suppress or enhance ion signals; more complex instrumentation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate impurity characterization.

Fast UHPLC Method for Purity Analysis

This method aims to minimize the on-column hydrolysis of the boronate ester by significantly reducing the analysis time.[10]

  • Instrumentation: Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector.

  • Column: A sub-2 µm particle size C18 column (e.g., Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    2.5 95
    3.0 95
    3.1 5

    | 4.0 | 5 |

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in aprotic solvent like acetonitrile to a concentration of approximately 0.5 mg/mL to prevent hydrolysis prior to injection.[10]

HILIC Method for Boronate Ester and Boronic Acid

This method is designed for the simultaneous analysis of the target compound and its key polar hydrolysis impurity.[10]

  • Instrumentation: HPLC or UHPLC system with a UV detector.

  • Column: HILIC column (e.g., Waters Acquity BEH HILIC, 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.

  • Gradient Program:

    Time (min) %B
    0.0 2
    5.0 50
    6.0 50
    6.1 2

    | 8.0 | 2 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in Acetonitrile to a concentration of 0.5 mg/mL.

GC-MS for Residual Starting Materials and Low Molecular Weight Impurities

Gas chromatography is suitable for volatile and thermally stable impurities. This can be particularly useful for detecting residual bis(pinacolato)diboron or other volatile reagents.[11]

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer (GC-MS).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 min.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-550 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Ethyl Acetate. Derivatization may be required for non-volatile impurities.

Impurity Characterization Workflow

A logical workflow is essential for the efficient identification and quantification of impurities.

Start Sample from Reaction Mixture Screening Initial Purity Screen (Fast UHPLC or HILIC) Start->Screening Decision1 Impurities Detected? Screening->Decision1 Isolation Preparative HPLC or Flash Chromatography Decision1->Isolation Yes NoImp Release Batch Decision1->NoImp No (<0.1%) Structure Structural Elucidation (NMR, HRMS) Isolation->Structure Quant Develop & Validate Quantitative Method (e.g., HPLC) Structure->Quant End Reportable Data Quant->End

References

Stability comparison of pinacol boronate esters versus other boronic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, boronic acids are indispensable reagents. However, their inherent instability often necessitates the use of protecting groups, with pinacol boronate esters (Bpins) being a popular choice. This guide provides a comprehensive comparison of the stability of pinacol boronate esters against other common boronic acid derivatives, supported by experimental data, to aid researchers in selecting the optimal reagent for their needs.

Executive Summary: A Balancing Act of Stability and Reactivity

The choice of a boronic acid derivative is a trade-off between stability and reactivity. While highly reactive boronic acids can lead to faster reaction times, their instability can result in lower yields and difficulties in purification and storage. Boronate esters, in general, offer enhanced stability. Pinacol boronates provide a good balance, but for particularly sensitive substrates or demanding applications like iterative cross-coupling, more robust alternatives may be required.

Comparative Stability Analysis

The stability of boronic acid derivatives is typically assessed under hydrolytic, oxidative, thermal, and chromatographic conditions. The following tables summarize the available quantitative and qualitative data for pinacol boronate esters and several key alternatives.

Hydrolytic Stability

Hydrolysis of boronate esters to the corresponding boronic acid can be a significant issue, particularly in the presence of water or alcohols.[1][2] The stability of boronate esters to hydrolysis is greatly influenced by the steric hindrance around the boron atom.[3]

Boronic Acid DerivativeQuantitative Data (Half-life or % Degradation)Qualitative AssessmentCitations
Pinacol Boronate Esters (Bpin) Prone to hydrolysis, especially under acidic or basic conditions.Moderately stable; sufficient for many applications but can be problematic.[1][2][4]
Pinanediol Boronate Esters More stable than pinacol esters.Among the most hydrolytically stable boronic esters.[2][5]
MIDA Boronate Esters >95% remaining after ≥60 days on the benchtop under air.Exceptionally stable to air and moisture.[6]
Xanthopinacol Boronates (Bxpin) Resists hydrolysis even after a week of exposure to water.Highly stable due to significant steric hindrance.[7]
Methyl Borinates Not availableMarkedly inferior stability compared to pinacol boronates.[1]
Oxidative Stability

Oxidative degradation of the carbon-boron bond is a critical concern, especially in biological applications where reactive oxygen species are present.[8][9]

Boronic Acid DerivativeQuantitative Data (Relative Stability)Qualitative AssessmentCitations
Pinacol Boronate Esters (Bpin) More resistant to oxidation than the corresponding boronic acid.Offers moderate protection against oxidation.[1]
Boralactones 10,000-fold more resistant to oxidation than phenylboronic acid.Dramatically enhanced oxidative stability.[3][9][10][11]
MIDA Boronate Esters Not availableHigh stability is attributed to the tetracoordinate boron center.[12]
Trifluoroborate Salts Not availableHighly stable towards oxidation due to the electron-donating fluorine atoms.
Chromatographic Stability

Stability during purification by column chromatography is crucial for obtaining pure compounds.

Boronic Acid DerivativeQuantitative Data (% Recovery)Qualitative AssessmentCitations
Pinacol Boronate Esters (Bpin) 67% recovery of 4-fluorophenylBpin from a silica column.Prone to streaking and degradation on silica gel.[7]
Xanthopinacol Boronates (Bxpin) Nearly quantitative recovery of 4-fluorophenylBxpin.Excellent stability on silica gel.[7]
MIDA Boronate Esters Not availableCompatible with silica gel chromatography.[6]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing stability data.

Hydrolytic Stability Assessment by ¹H NMR Spectroscopy

This method allows for the real-time monitoring of boronate ester hydrolysis.[1]

Materials:

  • Boronate ester

  • Deuterated solvent (e.g., DMSO-d₆)

  • Deionized water

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the boronate ester and the internal standard in the deuterated solvent.

  • Combine known volumes of the stock solutions in an NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Add a specific volume of deionized water to initiate hydrolysis.

  • Acquire ¹H NMR spectra at regular time intervals.

  • Integrate the signals of the boronate ester and the hydrolyzed boronic acid relative to the internal standard.

  • Plot the concentration of the boronate ester versus time to determine the rate of hydrolysis.

Oxidative Stability Assessment by HPLC

This protocol provides a method to compare the susceptibility of boronate esters to oxidation.[1]

Materials:

  • Boronate ester

  • Solvent (e.g., acetonitrile/water)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • HPLC system with a suitable column (e.g., C18)

  • Quenching agent (e.g., sodium sulfite)

Procedure:

  • Prepare a standard solution of the boronate ester.

  • Add a specific amount of the oxidizing agent to a stirred solution of the boronate ester.

  • Withdraw aliquots at various time points.

  • Immediately quench the reaction by adding the aliquot to a solution of the quenching agent.

  • Analyze the quenched sample by HPLC to determine the remaining concentration of the boronate ester.

  • Plot the concentration of the boronate ester versus time to evaluate its oxidative stability.

Visualizing Stability Factors and Workflows

The following diagrams illustrate the structural differences that contribute to stability and a typical workflow for assessing hydrolytic stability.

cluster_pinacol Pinacol Boronate (Bpin) cluster_mida MIDA Boronate cluster_explanation Stability Comparison Bpin R-B(O₂C₂Me₄) Bpin_structure MIDA_structure MIDA R-B(MIDA) exp MIDA boronates are more stable due to the tetracoordinate sp³-hybridized boron center, which protects the vacant p-orbital from nucleophilic attack. [2] In contrast, the trigonal sp²-hybridized boron in pinacol esters is more susceptible to hydrolysis. [1]

Structural comparison of Pinacol and MIDA boronates.

G prep Prepare Sample (Boronate Ester + Internal Std in Deuterated Solvent) nmr0 Acquire Initial ¹H NMR (t=0) prep->nmr0 add_h2o Add D₂O to Initiate Hydrolysis nmr0->add_h2o nmr_t Acquire ¹H NMR at Time Intervals add_h2o->nmr_t integrate Integrate Signals (Ester vs. Acid) nmr_t->integrate plot Plot [Ester] vs. Time integrate->plot rate Determine Hydrolysis Rate plot->rate

Workflow for Hydrolytic Stability Assessment by ¹H NMR.

Conclusion: Selecting the Right Tool for the Job

For many standard applications, pinacol boronate esters offer a reliable and cost-effective solution. However, for reactions involving unstable boronic acids, multi-step syntheses, or applications in biological systems, the superior stability of alternatives like MIDA boronates, xanthopinacol boronates, or boralactones can be critical to success. Researchers should carefully consider the stability requirements of their specific application when choosing a boronic acid derivative.

References

Yield comparison of different cross-coupling methods for indolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indolinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The efficient synthesis of these heterocycles is, therefore, a critical focus in drug discovery and development. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the construction of the indolinone core and its derivatives. This guide provides an objective comparison of the yields of four prominent cross-coupling methods—Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions—in the context of indolinone synthesis, supported by experimental data from the literature.

Yield Comparison of Cross-Coupling Methods

The selection of a cross-coupling method for indolinone synthesis is often dictated by the desired substitution pattern, substrate availability, and reaction efficiency. The following tables summarize reported yields for the synthesis of various indolinone derivatives using Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. It is important to note that the yields are highly dependent on the specific substrates, catalysts, ligands, and reaction conditions employed.

Table 1: Suzuki Coupling in Indolinone Synthesis

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide. In indolinone synthesis, it is often employed in tandem with other reactions, such as a Heck carbocyclization, to introduce aryl or heteroaryl substituents.

ProductReactant 1Reactant 2Catalyst/LigandBaseSolventYield (%)
(E)-3,3-(Diarylmethylene)indolinone2-Iodoanilide of Phenylpropiolic AcidHeteroaryl Boronic AcidsPd(PPh3)4K3PO4THF80-96%[1]
3-Arylindazole3-ChloroindazolePhenylboronic AcidXPhos PrecatalystK3PO4Dioxane/H2O95%[2][3]
6-Arylindole6-ChloroindolePhenylboronic AcidXPhos PrecatalystK3PO4Dioxane/H2O97%[2][3]
Table 2: Heck Reaction in Indolinone Synthesis

The Heck reaction involves the coupling of an unsaturated halide with an alkene. Intramolecular Heck reactions are particularly useful for the synthesis of cyclic structures like indolinones and especially spirooxindoles.

ProductSubstrateCatalyst/LigandBaseSolventYield (%)
SpirooxindoleC2-substituted indolePd(OAc)2 / LigandAcONaNot specifiedGood yields[4]
Spirooxindole-based nonnatural amino acidsMono-Boc-protected spirocyclization precursorPd(OAc)2 / dppfEt3NDMF71-76%
N-MethylspiroindolinesCyclopentenyl-tethered 2-bromo-N-methylanilinesPd(0) catalystNot specifiedNot specified59-81%
Furan-containing indolinesN-arylacyl indoles and (E)-β-chlorovinyl ketonesPalladium catalystNot specifiedNot specifiedUp to 95%[5]
Table 3: Sonogashira Coupling in Indolinone Synthesis

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This method is often followed by a cyclization step to construct the indolinone ring.

ProductReactant 1Reactant 2Catalyst/Co-catalystBaseSolventYield (%)
2-Substituted Indoles2-IodoanilinesTerminal AlkynesPd catalyst / TBAFNot specifiedNot specifiedGood yields[6]
IndolequinonesHalogenated NaphthoquinoneTerminal AcetylenePd and Cu catalystNot specifiedNot specifiedGood to excellent yields[7]
2,3-Diarylindoleso-EthynylanilinesAryl IodidesPd catalystNot specifiedNot specifiedBroad scope, good yields[8]
Table 4: Buchwald-Hartwig Amination in Indolinone Synthesis

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. In the context of indolinone synthesis, it is typically employed in an intramolecular fashion to form the heterocyclic ring of oxindoles.

ProductSubstrateCatalyst/LigandBaseSolventYield (%)
Oxindolesα-AcylaminophenylacetamidePd(dba)2 / Me-PhosK2CO3Toluene/MeCNUp to 60%[9]
N-Arylated IndolesIndolePd2(dba)3 / XPhost-BuONaTolueneModerate yields
TADF CompoundsAryl Bromides and Secondary AminesPd2(dba)3 / XPhost-BuONaTolueneModerate to excellent yields[10]

Experimental Workflow & Logical Relationships

The following diagram illustrates the general workflow for selecting and optimizing a cross-coupling method for indolinone synthesis.

Cross_Coupling_Workflow cluster_selection Method Selection cluster_methods Cross-Coupling Methods cluster_optimization Reaction Optimization cluster_analysis Analysis Start Define Target Indolinone Structure Decision Desired Bond Formation? Start->Decision Suzuki Suzuki (C-C) Decision->Suzuki Aryl/Vinyl + Boronic Acid Heck Heck (C-C) Decision->Heck Unsaturated Halide + Alkene Sonogashira Sonogashira (C-C) Decision->Sonogashira Aryl/Vinyl Halide + Alkyne Buchwald Buchwald-Hartwig (C-N) Decision->Buchwald Aryl Halide + Amine Optimization Optimize Conditions: - Catalyst - Ligand - Base - Solvent - Temperature Suzuki->Optimization Heck->Optimization Sonogashira->Optimization Buchwald->Optimization Analysis Reaction Monitoring & Yield Calculation Optimization->Analysis Comparison Compare Yields & Select Optimal Method Analysis->Comparison End Final Protocol for Indolinone Synthesis Comparison->End

Caption: Workflow for selecting and optimizing a cross-coupling method for indolinone synthesis.

Experimental Protocols

Detailed experimental protocols are highly specific to the substrates and desired products. Researchers should refer to the primary literature for precise conditions. However, a general outline for each key method is provided below.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 eq.) in a suitable solvent (e.g., toluene, dioxane, DMF, often with water) is typically heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete as monitored by TLC or LC-MS. The reaction mixture is then cooled, diluted with an organic solvent, and washed with water or brine. The organic layer is dried, concentrated, and the product is purified by chromatography.

General Procedure for Intramolecular Heck Reaction

The substrate, typically an N-alkenyl-2-haloanilide, is dissolved in a suitable solvent (e.g., DMF, DMAc, or acetonitrile). A palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃, Ag₂CO₃, 1.5-2.5 eq.) are added. The reaction mixture is heated under an inert atmosphere until completion. After cooling, the mixture is filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

General Procedure for Sonogashira Coupling and Cyclization

To a solution of the aryl halide (1.0 eq.) and the terminal alkyne (1.2-1.5 eq.) in a solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., Et₃N, DIPA) are added. The reaction is stirred at room temperature or heated until the coupling is complete. For subsequent cyclization to the indolinone, a base (e.g., t-BuOK) or another catalyst may be added, and the mixture is heated. Workup typically involves quenching the reaction, extraction with an organic solvent, and purification by chromatography.

General Procedure for Intramolecular Buchwald-Hartwig Amination

The amide precursor (1.0 eq.) is dissolved in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane). A palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq.) are added under an inert atmosphere. The mixture is heated until the starting material is consumed. The reaction is then cooled, quenched, and the product is extracted and purified.

Conclusion

The choice of cross-coupling methodology for indolinone synthesis is a critical decision that impacts the overall efficiency and practicality of a synthetic route. While the Suzuki and Heck reactions are well-established for constructing the carbon framework with high yields, the Sonogashira coupling offers a powerful route to alkynyl-substituted precursors that can be cyclized to the indolinone core. The Buchwald-Hartwig amination provides a direct and efficient means of forming the crucial C-N bond to complete the heterocyclic ring. The data presented in this guide, drawn from the peer-reviewed literature, demonstrates that all four methods can provide good to excellent yields, and the optimal choice will depend on the specific synthetic target and available starting materials. Careful optimization of the reaction parameters, including the catalyst, ligand, base, and solvent, is paramount to achieving high yields and purity.

References

Confirming Oseltamivir's Structure: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthesized active pharmaceutical ingredients (APIs) is a critical step in ensuring product identity, purity, and safety. This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the structural elucidation of the antiviral drug oseltamivir. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical methods.

The molecular integrity of a pharmaceutical product like oseltamivir, a neuraminidase inhibitor used for the treatment and prophylaxis of influenza, is paramount. Spectroscopic methods provide the definitive fingerprint of a molecule's structure. NMR spectroscopy maps the carbon-hydrogen framework, while mass spectrometry provides information on the molecular weight and fragmentation patterns, offering complementary and confirmatory data.

Performance Comparison: NMR vs. MS for Oseltamivir

The primary methods for confirming the structure of a newly synthesized batch of oseltamivir are ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS). Each technique provides unique and essential pieces of the structural puzzle.

TechniqueInformation ProvidedKey Performance Metrics for Oseltamivir
¹H NMR Provides information on the number of different types of protons, their chemical environment, and connectivity.Chemical Shift (δ): Unique δ values for each proton. Multiplicity: Splitting patterns (e.g., singlet, doublet, triplet) reveal adjacent protons. Integration: Proportional to the number of protons.
¹³C NMR Provides information on the number of different types of carbon atoms in the molecule.Chemical Shift (δ): Unique δ values for each carbon, indicating its chemical environment (e.g., C=O, C-O, C-N, alkyl).
ESI-MS Determines the molecular weight of the compound and provides structural information through fragmentation analysis.Parent Ion (m/z): [M+H]⁺ peak confirms the molecular mass. Fragment Ions (m/z): Characteristic fragments confirm structural motifs.

Supporting Experimental Data

The following tables summarize the expected quantitative data from NMR and MS analyses of oseltamivir, providing a benchmark for product confirmation.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Oseltamivir

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a residual solvent peak. The data presented is a compilation from typical analyses and may vary slightly based on solvent and instrument conditions.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ) ppm (Multiplicity, Integration, Assignment) Chemical Shift (δ) ppm (Assignment)
6.78 (br s, 1H, C=CH)170.8 (C=O, amide)
5.81 (d, 1H, NH)166.5 (C=O, ester)
4.25 (m, 1H, O-CH)138.1 (C=CH)
4.15 (q, 2H, O-CH₂)128.5 (C=CH)
3.98 (m, 1H, N-CH)79.2 (O-CH)
3.50 (m, 1H, O-CH)60.8 (O-CH₂)
2.70 (m, 1H, CH)52.1 (N-CH)
2.45 (m, 1H, CH₂)50.4 (N-CH)
2.20 (m, 1H, CH₂)33.7 (CH)
1.95 (s, 3H, COCH₃)32.5 (CH₂)
1.50 (m, 4H, 2 x CH₂)26.4 (CH₂)
1.25 (t, 3H, CH₃)23.2 (COCH₃)
0.90 (t, 6H, 2 x CH₃)14.2 (CH₃)
9.7 (CH₃)
Table 2: ESI-MS Data for Oseltamivir

Analysis performed in positive ion mode.

Ion Typem/z (Mass-to-Charge Ratio)Interpretation
Parent Ion 313.3[M+H]⁺, confirms the molecular weight of oseltamivir (312.4 g/mol ).[1][2][3]
Fragment Ion 208.1Loss of the pentoxy side chain.[3]
Fragment Ion 166.1Further fragmentation, indicative of the core cyclohexene structure.[1][2]

Comparison with Alternative Analytical Techniques

While NMR and MS are the gold standards for structural confirmation, other methods can be used for routine quality control, such as purity assessment and quantification.

TechniquePrincipleAdvantagesLimitations
HPLC-UV Separates the compound from impurities based on polarity, with detection by UV absorbance.Excellent for purity analysis and quantification; widely available.[4][5][6][7]Provides no direct structural information; requires a reference standard.
Spectrofluorometry Measures the fluorescence of a derivative of oseltamivir.High sensitivity and selectivity.Requires derivatization, which adds a step to the workflow and may not be suitable for all impurities.
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a single crystal.Provides unambiguous, absolute structural confirmation.Requires a suitable single crystal, which can be difficult to grow.

Experimental Workflow and Protocols

The general workflow for confirming the structure of a synthesized product like oseltamivir involves initial purification followed by a suite of spectroscopic analyses.

G Logical Workflow for Oseltamivir Structure Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Analysis & Confirmation A Synthesized Oseltamivir B Purification (e.g., Chromatography) A->B C ¹H and ¹³C NMR Spectroscopy B->C D Mass Spectrometry (ESI-MS) B->D E Alternative Methods (e.g., HPLC-UV) B->E F Compare Data to Reference Spectra/Literature C->F D->F E->F G Structure Confirmed F->G Match H Structure Not Confirmed / Impurities Detected F->H Mismatch

Workflow for Oseltamivir Structure Confirmation
Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework of oseltamivir.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified oseltamivir sample in ~0.6 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent in a clean, dry NMR tube.

    • ¹H NMR Acquisition:

      • Tune and shim the spectrometer for the sample.

      • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

      • Set a spectral width of approximately 12 ppm, centered around 5 ppm.

      • Use a relaxation delay of at least 2 seconds.

      • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

      • Process the data with Fourier transformation, phase correction, and baseline correction.

      • Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

      • Integrate the peaks to determine the relative number of protons.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Set a spectral width of approximately 220 ppm, centered around 100 ppm.

      • Use a relaxation delay of 2-5 seconds.

      • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

      • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

2. Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Objective: To confirm the molecular weight and key structural fragments of oseltamivir.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole or time-of-flight analyzer).

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the oseltamivir sample (~10 µg/mL) in a suitable solvent system, typically a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

    • Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • MS Acquisition (Full Scan):

      • Operate the ESI source in positive ion mode.

      • Set the mass range to scan from m/z 50 to 500 to observe the protonated molecular ion [M+H]⁺.[3]

      • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the parent ion.

    • MS/MS Acquisition (Fragmentation Analysis):

      • Select the [M+H]⁺ ion (m/z 313.3) as the precursor ion for fragmentation.

      • Apply collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate product ions.

      • Acquire the product ion spectrum to observe the characteristic fragments.

    • Data Analysis: Compare the observed m/z values of the parent and fragment ions with the expected values based on the structure of oseltamivir.

By employing this combination of powerful analytical techniques and comparing the resulting data to established values, researchers can confidently confirm the structure of synthesized oseltamivir, ensuring the integrity of the product for further development and application.

References

Assessing Synthesized Compound Purity: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of pharmaceutical development, chemical research, and materials science, the purity of a synthesized compound is paramount. It directly impacts the substance's efficacy, safety, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) has long been considered a cornerstone technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide provides a comprehensive comparison between HPLC and other common analytical techniques, offering researchers the data and protocols needed to select the most appropriate method for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC separates components in a liquid sample by passing them through a column packed with a stationary phase.[2] A liquid mobile phase carries the sample through the column, and different components travel at different speeds based on their interaction with the stationary phase, allowing for separation.[2][3] This technique is highly versatile, capable of analyzing non-volatile and thermally unstable compounds, which is a significant advantage over methods like Gas Chromatography (GC).[3][4]

The primary output, a chromatogram, provides data on the retention time and peak area, which are used for qualitative identification and quantitative measurement, respectively. Purity is often calculated based on the area percentage of the principal peak.[1]

Comparative Analysis of Purity Assessment Techniques

While HPLC is a powerful tool, a multi-faceted approach using orthogonal methods provides a more complete and confident characterization of a compound's purity.[1] The choice of technique depends on the compound's properties (e.g., volatility, polarity, thermal stability) and the specific analytical goals.[4]

Technique Principle Best Suited For Resolution Analysis Time Common Detectors Key Advantages Limitations
HPLC Partitioning between a liquid mobile phase and a solid stationary phase under high pressure.[5]Non-volatile, thermally unstable, and polar compounds.[4]High10-60 min[6]UV-Vis, PDA, MS, Fluorescence[6][7]High resolution, accurate quantification, versatile.[3]Higher cost, can be complex, not for volatile compounds.
GC Partitioning between a gaseous mobile phase and a liquid/solid stationary phase in a heated column.[8]Volatile and thermally stable compounds.[4][9]Very High2-60 min[7]FID, TCD, MS[7]Fast, highly sensitive for volatile compounds.[4]Limited to thermally stable and volatile analytes.[4]
TLC Separation on a flat plate with a thin adsorbent layer via capillary action of a liquid solvent.[7]Rapid qualitative screening, reaction monitoring.[10]Low5-20 min[7]UV light, chemical stains[7]Fast, simple, low cost.[7]Primarily qualitative/semi-quantitative, low resolution.[8]
NMR Nuclear spin transitions in a magnetic field.Structural elucidation and quantification of major components.N/AMinutesN/AProvides detailed structural information, quantitative.Lower sensitivity for trace impurities compared to HPLC/GC.
MS Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight determination and identification of trace impurities.HighMinutesN/AExtremely sensitive, provides molecular weight.Does not separate isomers, quantification can be complex.

Experimental Protocols

Detailed and validated protocols are crucial for accurate purity assessment. Below are representative methodologies for HPLC and GC.

HPLC Protocol for Purity Determination

This protocol describes a general reversed-phase HPLC method suitable for the purity analysis of a wide range of organic compounds.

  • Instrumentation and Reagents:

    • HPLC System: A standard system equipped with a pump, autosampler, and a Photodiode Array (PDA) or UV-Vis detector.[1]

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[1]

    • Solvents: HPLC-grade acetonitrile and water.[1]

    • Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.[1]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is often used, for example: starting with 95% Water / 5% Acetonitrile, ramping to 5% Water / 95% Acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm, or the specific UV maximum of the target compound.[1]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is calculated using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • This calculation assumes that all components have a similar response factor at the chosen wavelength.[11]

GC Protocol for Volatile Impurity Analysis

This protocol is suitable for identifying and quantifying volatile impurities, such as residual solvents.

  • Instrumentation and Reagents:

    • GC System: A system with a Flame Ionization Detector (FID) and a split/splitless injector.

    • Column: A capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Sample Preparation: Dissolve the synthesized compound in a high-purity solvent known to be absent from the synthesis (e.g., DMSO) at a concentration of ~10 mg/mL.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C for 5 minutes, then ramp up to 240 °C at a rate of 10 °C/min.

    • Detector Temperature: 280 °C.

    • Injection Mode: Split injection (e.g., 50:1 split ratio).

  • Data Analysis:

    • Quantification is typically performed using an external or internal standard method by creating a calibration curve with known concentrations of potential impurities.

Visualizing Workflows

Workflow for HPLC Purity Validation

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Compound (~1mg) B Dissolve in Solvent (1mg/mL) A->B C Filter Sample (0.45µm) B->C D Inject Sample into HPLC C->D E Separate on C18 Column D->E F Detect with UV/PDA E->F G Integrate Peak Areas F->G H Calculate % Purity G->H I Generate Report H->I

Caption: A typical workflow for assessing compound purity using HPLC.

Decision Tree for Selecting an Analytical Method

Start Compound Synthesized Q1 Is the compound volatile & thermally stable? Start->Q1 GC Use Gas Chromatography (GC) Q1->GC  Yes Q2 Need rapid qualitative check (e.g., reaction monitoring)? Q1->Q2 No Orthogonal Consider Orthogonal Methods (NMR, MS) for confirmation GC->Orthogonal HPLC Use HPLC HPLC->Orthogonal Q2->HPLC No TLC Use Thin-Layer Chromatography (TLC) Q2->TLC  Yes TLC->HPLC Follow-up with quantitative method

Caption: Decision guide for choosing a purity analysis technique.

Conclusion

Ensuring the purity of synthesized compounds, which should generally be 95% or higher for tested materials, is a critical, multi-faceted process.[12] While HPLC stands out for its versatility and quantitative power, particularly for the non-volatile compounds common in drug development, it is not a universal solution.[4] Gas Chromatography is the superior choice for volatile substances, while techniques like TLC offer rapid, cost-effective screening.[7] For unequivocal structural confirmation and a comprehensive purity profile, orthogonal methods such as NMR and Mass Spectrometry are indispensable. By understanding the strengths and limitations of each technique, researchers can build a robust analytical strategy to confidently characterize their synthesized compounds.

References

A Head-to-Head Comparison of Modern Palladium Catalysts for Indole Coupling: Benchmarking Against the Standard Pd(PPh3)4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indole scaffold remains a cornerstone of medicinal chemistry and materials science. For decades, Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, has been the workhorse catalyst for numerous cross-coupling reactions to achieve this. However, the evolution of palladium catalysis has introduced a new generation of highly efficient and versatile catalysts. This guide provides an objective comparison of a modern palladium catalyst system against the traditional Pd(PPh3)4 for the Suzuki-Miyaura coupling of indoles, supported by experimental data to inform catalyst selection and optimization.

Data Presentation: Performance Comparison in Indole Suzuki-Miyaura Coupling

The following table summarizes the performance of the standard Pd(PPh3)4 catalyst against a modern system, Pd(OAc)2 with the bulky, electron-rich phosphine ligand SPhos, for the Suzuki-Miyaura coupling of a substituted bromo-indole with an arylboronic acid.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh3)4 PPh3 (in catalyst)K3PO41,4-Dioxane/H2O9012-18Good (~75-85)5[1]
Pd(OAc)2 / SPhos SPhosK3PO4Toluene10016High (>90)1.5 (Pd), 3.6 (Ligand)[2]

Note: "Good" and "High" yields are based on representative literature values for similar substrates. Direct head-to-head comparisons in a single publication for indole coupling are not always available; this table synthesizes data from comparable transformations.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling of a generic bromo-indole with an arylboronic acid are provided below for both the standard and a modern catalyst system.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh3)4 (Standard Method)

Materials:

  • Bromo-indole derivative (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol, 5 mol%)

  • Potassium phosphate (K3PO4) (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • To an oven-dried Schlenk flask, add the bromo-indole (1.0 mmol), the arylboronic acid (1.2 mmol), and K3PO4 (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add Pd(PPh3)4 (0.05 mmol) to the flask.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Suzuki-Miyaura Coupling using Pd(OAc)2 / SPhos (Modern Method)

Materials:

  • Bromo-indole derivative (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.5 mmol, 1.5 equiv.)

  • Palladium(II) acetate [Pd(OAc)2] (0.015 mmol, 1.5 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.036 mmol, 3.6 mol%)

  • Potassium phosphate (K3PO4) (3.0 mmol, 3.0 equiv.)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)2 (0.015 mmol) and SPhos (0.036 mmol).

  • Add the bromo-indole (1.0 mmol), arylboronic acid (1.5 mmol), and K3PO4 (3.0 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 16-18 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Mandatory Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Indole Substrate, Boronic Acid, and Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst setup Assemble in Schlenk Flask under Inert Atmosphere catalyst->setup solvent Add Degassed Solvent setup->solvent heat Heat and Stir for Specified Time solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for palladium-catalyzed indole coupling.

Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L2) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl Ar-Pd(II)-Ar'(L2) transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 product Indole-Ar' reductive_elimination->product indole_halide Indole-X indole_halide->oxidative_addition boronic_acid Ar'-B(OR)2 boronic_acid->transmetalation

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

References

Safety Operating Guide

Proper Disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

In the absence of a specific Safety Data Sheet (SDS) for this novel compound, it should be treated as hazardous waste. [1] The following procedures are based on guidelines for structurally similar boronic acid pinacol esters and general laboratory chemical waste management.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood.[2]

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[2][3]
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.[2]
Body Protection A fully fastened lab coat that covers the arms.[2][3]
Footwear Closed-toe shoes.[2]

Hazard Summary of Structurally Similar Compounds:

While specific toxicity data for this compound is not available, related compounds consistently present the following hazards:

Hazard StatementClassification
Causes skin irritation.[3][4][5]Skin Irritant, Category 2[6]
Causes serious eye irritation.[3][4][5]Eye Irritant, Category 2[6]
May cause respiratory irritation.[3][5]Specific Target Organ Toxicity (Single Exposure), Category 3[5]
May be harmful if swallowed.Acute Toxicity, Oral (Potential)[6]

Step-by-Step Disposal Procedure

The overriding principle for handling laboratory waste is to have a disposal plan before starting any experiment.[7]

Waste Segregation and Collection
  • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[2] Do not mix with other waste streams to prevent unknown reactions.[1]

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2][8] The label should also indicate that it is a boronic acid derivative and an irritant.

Solid Waste Disposal
  • Contaminated Materials : Dispose of all contaminated solid materials, such as gloves, bench paper, pipette tips, and weighing boats, in the designated solid hazardous waste container.[2]

  • Bulk Compound : Unused or expired solid compound should be disposed of in its original container if possible, or in a securely sealed, compatible container labeled as hazardous waste.[7]

Liquid Waste Disposal
  • Solutions : Collect all solutions containing the compound, including reaction mixtures and chromatography fractions, in a designated liquid hazardous waste container.

  • Rinsate : Rinsate from cleaning contaminated glassware should also be collected as hazardous liquid waste.[2]

Decontamination of Glassware
  • Initial Rinse : Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the majority of the compound. Collect this rinsate as hazardous liquid waste.

  • Secondary Decontamination : A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[2] This can be followed by a water rinse. All rinsates from this decontamination process should be collected as liquid hazardous waste.[2]

  • Final Rinse and Drying : After decontamination, perform a final rinse with water, which should also be collected as hazardous waste.[2] Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Spill Management
  • Evacuate : Clear the area of all personnel.

  • Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Contain : For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.[3] For liquid spills, absorb with an inert material (e.g., vermiculite or sand) and place it in the solid hazardous waste container.

  • Clean : Clean the spill area with a suitable solvent and then decontaminate as described above, collecting all cleaning materials and rinsates as hazardous waste.

Waste Storage and Pickup
  • Store sealed and labeled waste containers in a designated, secure satellite accumulation area, away from incompatible materials like strong oxidizing agents.[2][6]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.[2][8] All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed contractor.[8][9]

Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain. [2][8]

Disposal Workflow Diagram

G Figure 1: Disposal Workflow for this compound cluster_ppe Start: Don PPE cluster_waste_gen Waste Generation (in Fume Hood) cluster_collection Waste Collection cluster_storage Storage & Disposal PPE Goggles, Lab Coat, Nitrile Gloves Solid Solid Waste (Gloves, Paper, Excess Reagent) Liquid Liquid Waste (Solutions, Rinsates) SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer Segregate LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer Segregate Storage Store in Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage Pickup Schedule EHS Waste Pickup Storage->Pickup FinalDisposal Final Disposal via Approved Facility Pickup->FinalDisposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one. The following procedures are based on established best practices for handling structurally similar boronic acid derivatives and indolinone compounds. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive and compound-specific safety information.

Immediate Safety Precautions

When working with this compound, adherence to stringent safety protocols is essential to minimize potential hazards. Based on data from related chemical structures, this compound should be treated as a potential skin, eye, and respiratory irritant.[1][2][3]

Engineering Controls:

  • All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Hygiene Measures:

  • Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[1][3]

  • Wash hands thoroughly with soap and water after handling and before breaks.[1][3]

  • Do not eat, drink, or smoke in the laboratory.[1][3]

  • Contaminated clothing should be removed immediately and laundered before reuse.[1][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for the routine handling of this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][4][5]To protect eyes from contact, which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) should be worn.[1][5][6] Consider double gloving for added protection.[6]To prevent skin contact and potential irritation.[1]
Body Protection A laboratory coat is required.[1] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.To protect skin from accidental splashes or spills.[1]
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]To prevent respiratory tract irritation.[1]
Footwear Closed-toe shoes must be worn.[6][7]To protect feet from spills or falling objects.

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the safe handling of this compound from preparation to immediate waste containment.

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Waste prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary equipment prep2->prep3 handle1 Weigh compound in fume hood prep3->handle1 Proceed to handling handle2 Perform experimental procedure handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 clean1 Segregate waste into labeled containers handle3->clean1 Proceed to cleanup clean2 Decontaminate work surfaces clean1->clean2 clean3 Remove and dispose of PPE correctly clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Safe Handling Workflow

Disposal Plan

Proper disposal of this compound and its containers is crucial for laboratory and environmental safety. This compound should be treated as hazardous waste and must not be disposed of in regular trash or down the drain.[6]

Step-by-Step Disposal Procedure:

  • Waste Segregation and Collection:

    • Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[6]

    • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[6]

  • Solid Waste Disposal:

    • Contaminated solid materials such as gloves, bench paper, and pipette tips should be collected in a designated solid hazardous waste container.

  • Liquid Waste Disposal:

    • Solutions containing the compound should be collected in a labeled, sealed container for liquid hazardous waste.

    • Rinsates from the decontamination of glassware should also be collected as liquid hazardous waste.[6] A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt for easier rinsing.[6]

  • Waste Storage and Pickup:

    • Store sealed and labeled waste containers in a designated satellite accumulation area.

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

start Material Contaminated with Compound is_solid Is the waste solid? start->is_solid solid_waste Place in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Place in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste No (Liquid) storage Store in Designated Satellite Accumulation Area solid_waste->storage liquid_waste->storage

Waste Disposal Decision Tree

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one
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Reactant of Route 2
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indolin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.